molecular formula C24H30Cl3NO B542633 rel-SB-612111 hydrochloride CAS No. 371980-94-8

rel-SB-612111 hydrochloride

Número de catálogo: B542633
Número CAS: 371980-94-8
Peso molecular: 454.9 g/mol
Clave InChI: DCKUVQADDNMWEF-RPQSWWTGSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

SB 612111 HCl is a selective NOP receptor antagonist (Ki values are 0.33, 57.6, 160.5 and 2109 nM for NOP, μ-, κ- and δ-receptors respectively). It antagonizes the pronociceptive action of nociceptin (Cat. No. 0910) in an acute pain model. SB 612111 HCl potentiates the action of morphine in morphine-tolerant animals and blocks hyperalgesia in an inflammatory pain model.

Propiedades

Número CAS

371980-94-8

Fórmula molecular

C24H30Cl3NO

Peso molecular

454.9 g/mol

Nombre IUPAC

(5R,7R)-7-[[4-(2,6-dichlorophenyl)piperidin-1-yl]methyl]-1-methyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-ol;hydrochloride

InChI

InChI=1S/C24H29Cl2NO.ClH/c1-16-4-2-5-20-19(16)9-8-17(14-23(20)28)15-27-12-10-18(11-13-27)24-21(25)6-3-7-22(24)26;/h2-7,17-18,23,28H,8-15H2,1H3;1H/t17-,23-;/m1./s1

Clave InChI

DCKUVQADDNMWEF-RPQSWWTGSA-N

SMILES isomérico

CC1=C2CC[C@H](C[C@H](C2=CC=C1)O)CN3CCC(CC3)C4=C(C=CC=C4Cl)Cl.Cl

SMILES canónico

CC1=C2CCC(CC(C2=CC=C1)O)CN3CCC(CC3)C4=C(C=CC=C4Cl)Cl.Cl

Apariencia

Solid powder

Pureza

>98% (or refer to the Certificate of Analysis)

Vida útil

>2 years if stored properly

Solubilidad

Soluble in DMSO

Almacenamiento

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Sinónimos

SB 612111;  SB-612111;  SB612111;  SB 612111 HCl;  SB612111 HCl.

Origen del producto

United States

Foundational & Exploratory

Unraveling the Molecular Siege: A Technical Guide to the Mechanism of Action of rel-SB-612111 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

PISA, Italy - In the intricate landscape of neuropharmacology, the compound rel-SB-612111 hydrochloride has emerged as a highly potent and selective antagonist of the nociceptin/orphanin FQ (N/OFQ) peptide receptor (NOP), also known as the opiate receptor-like orphan receptor (ORL-1).[1][2][3] This technical guide provides a comprehensive overview of the mechanism of action of rel-SB-612111, consolidating key in vitro and in vivo findings, and detailing the experimental protocols that have defined its pharmacological profile. This document is intended for researchers, scientists, and drug development professionals engaged in the study of nociception, mood disorders, and related neurological pathways.

Core Mechanism: Competitive Antagonism of the NOP Receptor

This compound exerts its effects by competitively blocking the binding of the endogenous ligand N/OFQ to the NOP receptor.[1] This antagonism has been demonstrated across a variety of experimental paradigms, consistently revealing its high affinity and selectivity for the NOP receptor over classical opioid receptors (mu, delta, and kappa).[1][3][4]

The compound, chemically identified as (-)-cis-1-methyl-7-[[4-(2,6-dichlorophenyl)piperidin-1-yl]methyl]-6,7,8,9-tetrahydro-5H-benzocyclohepten-5-ol, has been shown to be several times more potent than the earlier NOP antagonist J-113,397.[1][2] Its antagonistic properties are evident in its ability to inhibit N/OFQ-induced signaling cascades, including the inhibition of adenylyl cyclase and subsequent reduction in cyclic AMP (cAMP) levels, as well as the modulation of G-protein-coupled inwardly rectifying potassium channels (GIRKs).[1][5]

Quantitative Pharmacological Profile

The potency and selectivity of rel-SB-612111 have been quantified through various in vitro assays. The following tables summarize the key binding affinities and functional antagonist potencies reported in the literature.

Table 1: Receptor Binding Affinities (Ki) of rel-SB-612111

ReceptorKi (nM)Selectivity vs. NOP
NOP (human)0.33[3][6][7]-
Mu (μ)57.6174-fold[3][4]
Delta (δ)21096391-fold[3][4]
Kappa (κ)160.5486-fold[3][4]

Table 2: Functional Antagonist Potency of rel-SB-612111

AssayPreparationAgonistPotency (pKB / pA2)
[35S]GTPγS BindingCHO(hNOP) cell membranesN/OFQ9.70 (pKB)[1]
cAMP AccumulationCHO(hNOP) cellsN/OFQ8.63 (pKB)[1]
Electrically Stimulated ContractionMouse Vas DeferensN/OFQ8.50 (pA2)[1]
Electrically Stimulated ContractionRat Vas DeferensN/OFQ8.20 (pA2)[1]
Electrically Stimulated ContractionGuinea Pig IleumN/OFQ8.30 (pA2)[1]
[3H]5-HT ReleaseMouse Cerebral Cortex SynaptosomesN/OFQ8.40 (pA2)[1]

In Vivo Pharmacology

In living organisms, rel-SB-612111 has demonstrated its efficacy as a NOP receptor antagonist in various models. Notably, it has been shown to prevent the pronociceptive and antinociceptive effects of N/OFQ in the mouse tail withdrawal assay without exhibiting analgesic effects on its own.[8] Furthermore, studies have highlighted its potential antidepressant-like effects, as evidenced by a reduction in immobility time in the mouse forced swimming and tail suspension tests.[8] These antidepressant effects were absent in mice lacking the NOP receptor gene, confirming the target-specific action of the compound.[8]

Signaling Pathways and Experimental Workflows

To visually represent the molecular interactions and experimental procedures discussed, the following diagrams have been generated using the DOT language.

NOP_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular NOFQ N/OFQ NOP NOP Receptor NOFQ->NOP Binds & Activates SB612111 rel-SB-612111 SB612111->NOP Competitively Blocks G_protein Gi/o Protein NOP->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP ATP ATP ATP->cAMP Conversion PKA Protein Kinase A cAMP->PKA Activates CellularResponse Cellular Response PKA->CellularResponse Phosphorylates & Modulates

Diagram 1: NOP Receptor Signaling and SB-612111 Antagonism.

Diagram 2: Experimental Workflow for SB-612111 Characterization.

Detailed Experimental Protocols

A thorough understanding of the mechanism of action of rel-SB-612111 necessitates a review of the experimental methodologies employed in its characterization.

Radioligand Binding Assays

These assays were conducted to determine the binding affinity (Ki) of rel-SB-612111 for the NOP receptor.

  • Cell Culture and Membrane Preparation: Chinese hamster ovary (CHO) cells stably transfected with the human NOP receptor (CHO(hNOP)) were cultured and harvested. Cell membranes were prepared by homogenization and centrifugation to isolate the membrane fraction containing the receptors.[1]

  • Binding Reaction: Membranes were incubated with a fixed concentration of the radiolabeled NOP receptor agonist [3H]N/OFQ and varying concentrations of rel-SB-612111.

  • Data Analysis: The amount of bound radioactivity was measured, and the data were analyzed using non-linear regression to determine the IC50 value, which was then converted to the Ki value using the Cheng-Prusoff equation.

[35S]GTPγS Binding Assays

This functional assay measures the activation of G-proteins following receptor stimulation and its inhibition by an antagonist.

  • Assay Components: The assay mixture contained CHO(hNOP) cell membranes, the non-hydrolyzable GTP analog [35S]GTPγS, GDP, and varying concentrations of N/OFQ in the presence or absence of different concentrations of rel-SB-612111.[1]

  • Measurement: The amount of [35S]GTPγS bound to the G-proteins was quantified by scintillation counting.

  • Analysis: The ability of rel-SB-612111 to shift the concentration-response curve of N/OFQ to the right was used to calculate its antagonist potency (pKB).[1]

cAMP Accumulation Assays

This assay assesses the functional consequence of NOP receptor activation, which is the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP levels.

  • Cell Treatment: Intact CHO(hNOP) cells were pre-treated with forskolin (B1673556) to stimulate adenylyl cyclase and then incubated with varying concentrations of N/OFQ in the presence or absence of rel-SB-612111.[1]

  • cAMP Measurement: Intracellular cAMP levels were determined using commercially available kits, such as those based on homogenous time-resolved fluorescence (HTRF).

  • Data Analysis: The antagonist potency (pKB) of rel-SB-612111 was determined from its ability to reverse the N/OFQ-induced inhibition of cAMP accumulation.[1]

In Vivo Behavioral Models
  • Forced Swim Test: Mice were placed in a cylinder of water from which they could not escape. The duration of immobility was recorded as a measure of depressive-like behavior. rel-SB-612111 was administered prior to the test to assess its effect on immobility time.[8]

  • Tail Suspension Test: Mice were suspended by their tails, and the duration of immobility was measured. This is another widely used test to screen for antidepressant-like activity.[8]

Conclusion

This compound is a powerful and highly selective tool for probing the physiological and pathological roles of the N/OFQ-NOP receptor system. Its well-characterized mechanism as a competitive antagonist, supported by robust in vitro and in vivo data, establishes it as a standard reference compound in the field. The detailed experimental protocols outlined in this guide provide a framework for the continued investigation of NOP receptor pharmacology and the development of novel therapeutics targeting this important system.

References

Unveiling the Selectivity of rel-SB-612111 Hydrochloride for the Nociceptin/Orphanin FQ Peptide (NOP) Receptor: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the selective NOP receptor antagonist, rel-SB-612111 hydrochloride. The document collates key quantitative data, details the experimental methodologies used for its characterization, and visualizes the associated signaling pathways and experimental workflows.

Core Data Presentation: Receptor Binding and Functional Activity

The selectivity of this compound is underscored by its high binding affinity for the NOP receptor and substantially lower affinity for the classical opioid receptors (mu, delta, and kappa). This section presents a compilation of quantitative data from various in vitro studies, offering a clear comparative view of its receptor interaction profile.

Table 1: Receptor Binding Affinity of this compound
ReceptorLigandKi (nM)Selectivity (fold vs. NOP)Reference
NOP [3H]N/OFQ0.33 -[1][2][3]
Mu (MOP)[3H]DAMGO57.6174[1][3]
Kappa (KOP)[3H]U-69,593160.5486[3]
Delta (DOP)[3H]DPDPE21096391[1][3]
Table 2: Functional Antagonist Activity of this compound
AssayAgonistpKB / pA2Cell Line / TissueReference
[35S]GTPγS BindingN/OFQ9.70 (pKB)CHO-hNOP cells
cAMP AccumulationForskolin (B1673556) + N/OFQ8.63 (pKB)CHO-hNOP cells
Electrically Stimulated Mouse Vas DeferensN/OFQ8.50 (pA2)Mouse Vas Deferens
Electrically Stimulated Guinea Pig IleumN/OFQ8.20 (pA2)Guinea Pig Ileum

Key Experimental Protocols

The following sections detail the methodologies for the pivotal in vitro assays used to characterize the NOP receptor selectivity of this compound.

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of rel-SB-612111 at NOP, MOP, KOP, and DOP receptors.

Materials:

  • Membranes from Chinese Hamster Ovary (CHO) cells stably expressing the human NOP receptor (CHO-hNOP), or other relevant opioid receptors.

  • Radioligands: [3H]N/OFQ for NOP, [3H]DAMGO for MOP, [3H]U-69,593 for KOP, and [3H]DPDPE for DOP.

  • This compound.

  • Non-specific binding competitors (e.g., unlabeled N/OFQ, naloxone).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Incubation: In a 96-well plate, combine cell membranes, a fixed concentration of the appropriate radioligand, and varying concentrations of rel-SB-612111.

  • Equilibrium: Incubate the mixture at a specified temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium (e.g., 60 minutes).

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from unbound radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioactivity.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the IC50 value (the concentration of rel-SB-612111 that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

[35S]GTPγS Binding Assay

Objective: To assess the functional antagonist activity of rel-SB-612111 by measuring its ability to inhibit agonist-stimulated G-protein activation.

Materials:

  • CHO-hNOP cell membranes.

  • [35S]GTPγS.

  • GDP.

  • N/OFQ (agonist).

  • This compound.

  • Assay Buffer: 20 mM HEPES, 100 mM NaCl, 10 mM MgCl2, pH 7.4.

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Pre-incubation: Incubate cell membranes with varying concentrations of rel-SB-612111.

  • Stimulation: Add a fixed concentration of N/OFQ and [35S]GTPγS to initiate the reaction. GDP is included to ensure that the binding of [35S]GTPγS is dependent on agonist stimulation.

  • Incubation: Incubate the mixture at 30°C for a defined period (e.g., 60 minutes).

  • Termination and Filtration: Stop the reaction by rapid filtration through glass fiber filters.

  • Washing and Quantification: Wash the filters and measure radioactivity as described for the radioligand binding assay.

  • Data Analysis: Determine the ability of rel-SB-612111 to shift the concentration-response curve of N/OFQ to the right. Calculate the pKB value from the Schild equation.

cAMP Accumulation Assay

Objective: To measure the functional antagonist activity of rel-SB-612111 by quantifying its effect on the inhibition of adenylyl cyclase.

Materials:

  • Intact CHO-hNOP cells.

  • Forskolin (to stimulate adenylyl cyclase).

  • N/OFQ (agonist).

  • This compound.

  • cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).

Procedure:

  • Cell Plating: Seed CHO-hNOP cells in a multi-well plate and allow them to adhere.

  • Pre-incubation: Treat the cells with varying concentrations of rel-SB-612111.

  • Stimulation: Add a fixed concentration of forskolin and N/OFQ. N/OFQ, acting through the Gi/o-coupled NOP receptor, will inhibit the forskolin-stimulated cAMP production.

  • Incubation: Incubate at 37°C for a specified time.

  • Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a commercial assay kit according to the manufacturer's instructions.

  • Data Analysis: Determine the ability of rel-SB-612111 to reverse the N/OFQ-mediated inhibition of forskolin-stimulated cAMP accumulation. Calculate the pKB from the Schild analysis of the rightward shift in the N/OFQ concentration-response curve.

Mandatory Visualizations

The following diagrams illustrate the key signaling pathways and experimental workflows discussed in this guide.

NOP_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space N/OFQ N/OFQ NOP_receptor NOP Receptor N/OFQ->NOP_receptor Agonist Binding SB-612111 SB-612111 SB-612111->NOP_receptor Antagonist Binding G_protein Gi/o Protein (αβγ) NOP_receptor->G_protein Activation G_alpha Gαi/o-GTP G_protein->G_alpha Dissociation G_beta_gamma Gβγ G_protein->G_beta_gamma Dissociation Adenylyl_Cyclase Adenylyl Cyclase G_alpha->Adenylyl_Cyclase Inhibition cAMP cAMP Adenylyl_Cyclase->cAMP Conversion ATP ATP ATP->Adenylyl_Cyclase

Caption: NOP Receptor Signaling Pathway.

Radioligand_Binding_Workflow start Start prepare_reagents Prepare Cell Membranes, Radioligand, and SB-612111 start->prepare_reagents incubation Incubate Components (Membranes + Radioligand + SB-612111) prepare_reagents->incubation filtration Rapid Filtration (Separate Bound from Unbound) incubation->filtration washing Wash Filters filtration->washing quantification Scintillation Counting washing->quantification analysis Data Analysis (IC50 -> Ki) quantification->analysis end End analysis->end Functional_Assay_Logic cluster_GTP [35S]GTPγS Binding Assay cluster_cAMP cAMP Accumulation Assay gtp_start CHO-hNOP Membranes gtp_antagonist Add SB-612111 gtp_start->gtp_antagonist gtp_agonist Add N/OFQ + [35S]GTPγS gtp_antagonist->gtp_agonist gtp_measure Measure [35S]GTPγS Binding gtp_agonist->gtp_measure gtp_result Result: Inhibition of G-protein activation gtp_measure->gtp_result camp_start Intact CHO-hNOP Cells camp_antagonist Add SB-612111 camp_start->camp_antagonist camp_agonist Add Forskolin + N/OFQ camp_antagonist->camp_agonist camp_measure Measure Intracellular cAMP camp_agonist->camp_measure camp_result Result: Reversal of adenylyl cyclase inhibition camp_measure->camp_result

References

In Vitro Pharmacological Profile of rel-SB-612111 Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro characterization of rel-SB-612111 hydrochloride, a potent and selective non-peptide antagonist of the Nociceptin/Orphanin FQ (N/OFQ) peptide receptor (NOP), also known as the opioid receptor-like 1 (ORL-1) receptor. The data and protocols compiled herein are essential for researchers investigating the N/OFQ-NOP receptor system and for professionals involved in the development of novel therapeutics targeting this system.

Quantitative Data Summary

The following tables summarize the key quantitative parameters defining the in vitro pharmacological profile of this compound.

Table 1: Receptor Binding Affinity of rel-SB-612111 at Human Opioid Receptors
ReceptorRadioligandKi (nM)Selectivity vs. NOP
NOP (ORL-1) [3H]N/OFQ0.33 -
μ-opioid[3H]DAMGO57.6174-fold
κ-opioid[3H]U-69,593160.5486-fold
δ-opioid[3H]DPDPE21096391-fold

Data compiled from studies on membranes from Chinese Hamster Ovary (CHO) cells expressing the respective human recombinant opioid receptors.[1][2]

Table 2: Functional Antagonist Activity of rel-SB-612111 in In Vitro Assays
AssayPreparationAgonistPotency (pA2 / pKB)
[35S]GTPγS Binding CHO(hNOP) cell membranesN/OFQ9.70 (pKB)
cAMP Accumulation CHO(hNOP) cellsN/OFQ8.63 (pKB)
Isolated Tissue Bioassay Mouse vas deferensN/OFQ8.20 - 8.50 (pA2)
Isolated Tissue Bioassay Rat vas deferensN/OFQ8.20 - 8.50 (pA2)
Isolated Tissue Bioassay Guinea pig ileumN/OFQ8.20 - 8.50 (pA2)
Synaptosome Neurotransmitter Release Mouse cerebral cortex synaptosomesN/OFQ8.20 - 8.50 (pA2)

The results demonstrate that rel-SB-612111 is a competitive antagonist with high potency in functional assays.[3]

Signaling Pathway and Experimental Workflows

NOP Receptor Signaling Pathway

The following diagram illustrates the canonical signaling pathway of the NOP receptor and the inhibitory action of rel-SB-612111.

NOP Receptor Signaling Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular NOP NOP Receptor G_protein Gαi/o Protein NOP->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition cAMP cAMP AC->cAMP Conversion N_OFQ N/OFQ N_OFQ->NOP Binds and Activates SB612111 rel-SB-612111 SB612111->NOP Competitively Antagonizes ATP ATP ATP->AC cAMP_effect Decreased Cellular Signaling cAMP->cAMP_effect

NOP receptor signaling and antagonist action.
Experimental Workflow for In Vitro Characterization

This diagram outlines the general workflow for the in vitro characterization of a NOP receptor antagonist like rel-SB-612111.

Experimental Workflow start Start: Compound Synthesis (rel-SB-612111) receptor_prep Receptor Preparation (CHO-hNOP cell membranes) start->receptor_prep binding_assay Radioligand Binding Assay (Competition with [3H]N/OFQ) receptor_prep->binding_assay functional_assays Functional Assays receptor_prep->functional_assays data_analysis Data Analysis (Ki, pKB calculation) binding_assay->data_analysis gtp_assay [35S]GTPγS Binding Assay functional_assays->gtp_assay camp_assay cAMP Accumulation Assay functional_assays->camp_assay gtp_assay->data_analysis camp_assay->data_analysis conclusion Conclusion: Potent and Selective NOP Antagonist data_analysis->conclusion

References

Unveiling the Binding Affinity of rel-SB-612111 Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the binding affinity of rel-SB-612111 hydrochloride, a potent and selective antagonist for the Nociceptin/Orphanin FQ (N/OFQ) peptide receptor (NOP), also known as the opioid receptor-like 1 (ORL-1) receptor. This document provides a comprehensive overview of its binding characteristics, the experimental protocols used for their determination, and the associated signaling pathways.

Core Data Presentation: Binding Affinity (Ki) Values

The binding affinity of this compound has been determined for the NOP receptor and the classical opioid receptors (mu, kappa, and delta). The inhibition constant (Ki) is a measure of the compound's binding affinity, with lower values indicating a stronger affinity. The data consistently demonstrates the high selectivity of SB-612111 for the NOP receptor.[1][2][3]

ReceptorKi (nM)Selectivity (fold vs. NOP)
NOP0.33-
μ (mu)57.6~175
κ (kappa)160.5~486
δ (delta)2109~6391

Table 1: Binding Affinity (Ki) of this compound for NOP and Opioid Receptors. [1][2][3]

Experimental Protocols

The determination of the binding affinity and functional activity of this compound involves several key in vitro assays. These protocols are fundamental to understanding its pharmacological profile.

Radioligand Displacement Binding Assay

This assay is employed to determine the binding affinity (Ki) of a compound by measuring its ability to displace a radiolabeled ligand from its receptor.

Objective: To determine the Ki of this compound at the NOP, mu, kappa, and delta opioid receptors.

General Protocol:

  • Membrane Preparation: Cell membranes expressing the receptor of interest (e.g., CHO-hNOP cells for the NOP receptor) are prepared.[4]

  • Incubation: Membranes are incubated with a specific radioligand (e.g., [³H]N/OFQ for the NOP receptor) and varying concentrations of the unlabeled competitor compound (this compound).

  • Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.

  • Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Quantification: The amount of radioactivity trapped on the filters, representing the bound radioligand, is quantified using a scintillation counter.

  • Data Analysis: The concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

G Radioligand Displacement Binding Assay Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membranes Receptor-expressing Cell Membranes Incubation Incubate Membranes, Radioligand & Competitor Membranes->Incubation Radioligand Radiolabeled Ligand (e.g., [³H]N/OFQ) Radioligand->Incubation Competitor Unlabeled Competitor (rel-SB-612111) Competitor->Incubation Filtration Rapid Filtration (Separates Bound/Free) Incubation->Filtration Counting Scintillation Counting (Quantify Bound Radioligand) Filtration->Counting IC50 Determine IC50 Value Counting->IC50 Ki Calculate Ki Value (Cheng-Prusoff Equation) IC50->Ki

Radioligand Displacement Binding Assay Workflow
[³⁵S]GTPγS Binding Assay

This functional assay measures the activation of G-protein coupled receptors (GPCRs). Agonist binding to a GPCR promotes the exchange of GDP for GTP on the Gα subunit of the associated G-protein. The use of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, allows for the quantification of this activation. As an antagonist, SB-612111 is evaluated for its ability to inhibit agonist-stimulated [³⁵S]GTPγS binding.

Objective: To determine the functional antagonist activity of this compound at the NOP receptor.

General Protocol:

  • Membrane Preparation: Cell membranes expressing the NOP receptor and the relevant G-proteins are used.

  • Incubation: Membranes are incubated with a known NOP receptor agonist (e.g., N/OFQ), [³⁵S]GTPγS, and varying concentrations of this compound.

  • Reaction: The agonist stimulates the NOP receptor, leading to the binding of [³⁵S]GTPγS to the Gα subunit.

  • Termination and Filtration: The reaction is terminated, and the membranes with bound [³⁵S]GTPγS are captured on filter plates.

  • Quantification: The amount of radioactivity is measured using a scintillation counter.

  • Data Analysis: The ability of this compound to inhibit the agonist-induced increase in [³⁵S]GTPγS binding is quantified, and its potency as an antagonist (often expressed as a pA₂ or pKB value) is determined.[4]

G [³⁵S]GTPγS Binding Assay Workflow for Antagonist Characterization cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membranes NOP Receptor-expressing Cell Membranes Incubation Incubate Membranes, Agonist, [³⁵S]GTPγS & Antagonist Membranes->Incubation Agonist NOP Receptor Agonist (e.g., N/OFQ) Agonist->Incubation GTPgS [³⁵S]GTPγS GTPgS->Incubation Antagonist Antagonist (rel-SB-612111) Antagonist->Incubation Filtration Filtration to Capture Membranes Incubation->Filtration Counting Scintillation Counting Filtration->Counting Inhibition Determine Inhibition of Agonist-stimulated Binding Counting->Inhibition Potency Calculate Antagonist Potency (pA₂ or pKB) Inhibition->Potency G cAMP Accumulation Assay Workflow for Antagonist Characterization cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Cells NOP Receptor-expressing Cells Pretreatment Pre-treat Cells with Antagonist Cells->Pretreatment Forskolin Forskolin (Adenylyl Cyclase Activator) Stimulation Stimulate with Agonist and Forskolin Forskolin->Stimulation Agonist NOP Receptor Agonist Agonist->Stimulation Antagonist Antagonist (rel-SB-612111) Antagonist->Pretreatment Pretreatment->Stimulation Lysis Cell Lysis Stimulation->Lysis Detection Quantify cAMP Levels (e.g., HTRF, AlphaScreen) Lysis->Detection Reversal Determine Reversal of Agonist-induced Inhibition Detection->Reversal Potency Calculate Antagonist Potency Reversal->Potency G NOP Receptor Signaling Pathway and Antagonism by rel-SB-612111 cluster_receptor Cell Membrane cluster_ligands Ligands cluster_intracellular Intracellular Signaling NOP NOP Receptor G_protein Gi/o Protein NOP->G_protein Activates AC Adenylyl Cyclase cAMP ↓ cAMP AC->cAMP K_channel GIRK Channel Hyperpolarization Hyperpolarization K_channel->Hyperpolarization Ca_channel Calcium Channel Ca_influx ↓ Ca²⁺ Influx Ca_channel->Ca_influx NOFQ N/OFQ (Agonist) NOFQ->NOP Activates SB612111 rel-SB-612111 (Antagonist) SB612111->NOP Blocks G_alpha Gαi/o G_protein->G_alpha G_beta_gamma Gβγ G_protein->G_beta_gamma G_alpha->AC Inhibits G_beta_gamma->K_channel Activates G_beta_gamma->Ca_channel Inhibits

References

Structure-Activity Relationship of SB-612111 Analogs: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

SB-612111, or (-)-cis-1-methyl-7-[[4-(2,6-dichlorophenyl)piperidin-1-yl]methyl]-6,7,8,9-tetrahydro-5H-benzocyclohepten-5-ol, is a potent and highly selective non-peptide antagonist of the Nociceptin (B549756)/Orphanin FQ (N/OFQ) peptide (NOP) receptor, also known as the opioid receptor-like 1 (ORL-1) receptor. The NOP receptor and its endogenous ligand, N/OFQ, constitute a distinct signaling system that modulates a wide array of physiological and pathological processes, including pain, anxiety, depression, and substance abuse. Unlike classical opioid receptors, the NOP receptor system presents a unique pharmacological profile, making it an attractive target for the development of novel therapeutics. This guide provides a comprehensive overview of the structure-activity relationship (SAR) of SB-612111 and its analogs, details key experimental protocols for their evaluation, and illustrates the underlying signaling pathways.

Core Structure and Pharmacophore of SB-612111

The chemical structure of SB-612111 can be dissected into three key moieties, each contributing to its high affinity and selectivity for the NOP receptor:

  • Benzocycloheptene (B12447271) Core: This rigid bicyclic scaffold serves as the central structural backbone of the molecule. The cis-stereochemistry of the hydroxyl and piperidinylmethyl substituents on the seven-membered ring is crucial for optimal receptor binding.

  • 4-(2,6-Dichlorophenyl)piperidine (B1600474) Moiety: This bulky, lipophilic group is a critical determinant of high affinity. The dichlorophenyl substituent is thought to interact with a hydrophobic pocket within the NOP receptor binding site.

  • Methyl Substituent on the Benzene Ring: The methyl group on the aromatic ring of the benzocycloheptene core also contributes to the overall binding affinity.

Structure-Activity Relationship (SAR) of SB-612111 Analogs

While a comprehensive library of SB-612111 analogs with systematically varied substituents is not extensively published in a single study, a qualitative SAR can be inferred from the broader literature on NOP receptor antagonists.

  • Benzocycloheptene Core Modifications: Alterations to the benzocycloheptene scaffold, such as ring size or the position of the methyl and hydroxyl groups, are generally detrimental to binding affinity. The rigidity and specific conformation conferred by this core structure are essential for proper orientation within the receptor's binding pocket.

  • Piperidine (B6355638) Substitutions:

    • Aryl Group: The nature and substitution pattern of the aryl group on the piperidine ring are critical. The 2,6-dichloro substitution on the phenyl ring of SB-612111 is optimal. Modifications to this substitution pattern, or replacement of the phenyl ring with other aromatic systems, often lead to a decrease in affinity.

    • Piperidine Ring: The piperidine ring itself serves as a key structural element. Its replacement with other heterocyclic systems can impact both affinity and selectivity.

  • Linker Modifications: The methylene (B1212753) linker connecting the benzocycloheptene core to the piperidine nitrogen is of optimal length. Shortening or lengthening this linker can disrupt the ideal positioning of the key pharmacophoric elements within the binding site.

Quantitative Data on SB-612111 and Related NOP Receptor Ligands

The following tables summarize the in vitro binding affinities and functional activities of SB-612111 and other relevant non-peptide NOP receptor antagonists. This data is compiled from various sources to provide a comparative overview.

Table 1: In Vitro Binding Affinities (Ki) of SB-612111 and Other NOP Receptor Antagonists

CompoundNOP Ki (nM)μ-Opioid Ki (nM)κ-Opioid Ki (nM)δ-Opioid Ki (nM)NOP Selectivity vs. μReference
SB-612111 0.3357.6160.52109>170-fold[1]
J-1133978.71----[1]

Table 2: In Vitro Functional Antagonist Activity of SB-612111

AssayCell LineAgonistpA2 / pKBReference
GTPγS BindingCHO(hNOP)N/OFQ9.70 (pKB)[2]
cAMP AccumulationCHO(hNOP)N/OFQ8.63 (pKB)[2]
Mouse Vas DeferensN/OFQ8.50 (pA2)[2]
Rat Vas DeferensN/OFQ8.20 (pA2)[2]
Guinea Pig IleumN/OFQ8.40 (pA2)[2]

Experimental Protocols

Radioligand Binding Assay for NOP Receptor

This protocol describes a competitive binding assay to determine the affinity of test compounds for the NOP receptor.

a. Materials:

  • Membrane Preparation: Membranes from Chinese Hamster Ovary (CHO) cells stably expressing the human NOP receptor (CHO-hNOP).

  • Radioligand: [³H]-N/OFQ or another suitable radiolabeled NOP receptor ligand.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Non-specific Binding Control: High concentration of unlabeled N/OFQ (e.g., 1 µM).

  • Test Compounds: Serial dilutions of SB-612111 analogs.

  • Filtration System: Glass fiber filters (e.g., Whatman GF/B) and a cell harvester.

  • Scintillation Counter and Cocktail.

b. Workflow Diagram:

G cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis prep_membranes Prepare CHO-hNOP Membranes mix_components Mix Membranes, [3H]-N/OFQ, and Test Compound/Control prep_membranes->mix_components prep_ligand Prepare [3H]-N/OFQ Working Solution prep_ligand->mix_components prep_compounds Prepare Serial Dilutions of Test Compounds prep_compounds->mix_components incubate Incubate at Room Temperature (e.g., 60-90 min) mix_components->incubate filter Rapid Filtration through Glass Fiber Filters incubate->filter wash Wash Filters with Ice-Cold Assay Buffer filter->wash count Add Scintillation Cocktail and Count Radioactivity wash->count calc_ic50 Calculate IC50 Values count->calc_ic50 calc_ki Calculate Ki using Cheng-Prusoff Equation calc_ic50->calc_ki

Caption: Radioligand Binding Assay Workflow

c. Procedure:

  • Membrane Preparation: Homogenize CHO-hNOP cells in ice-cold buffer and pellet the membranes by centrifugation. Resuspend the pellet in fresh buffer and determine the protein concentration.

  • Assay Setup: In a 96-well plate, add assay buffer, the radioligand at a concentration near its Kd, and varying concentrations of the test compound.

  • Incubation: Add the membrane preparation to initiate the binding reaction. Incubate at room temperature for 60-90 minutes to reach equilibrium.

  • Filtration: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) by non-linear regression. Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

[³⁵S]GTPγS Binding Assay for NOP Receptor Functional Activity

This assay measures the ability of a compound to act as an agonist or antagonist by quantifying its effect on G-protein activation.

a. Materials:

  • Membrane Preparation: CHO-hNOP cell membranes.

  • Radioligand: [³⁵S]GTPγS.

  • Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

  • GDP: To maintain a low basal signal.

  • Agonist: N/OFQ for antagonist testing.

  • Test Compounds: Serial dilutions of SB-612111 analogs.

  • Filtration System and Scintillation Counter.

b. Workflow Diagram:

G cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis prep_membranes Prepare CHO-hNOP Membranes mix_components Mix Membranes, GDP, [35S]GTPγS, and Test Compound/Agonist prep_membranes->mix_components prep_gdp Prepare GDP Working Solution prep_gdp->mix_components prep_compounds Prepare Serial Dilutions of Test Compounds/Agonist prep_compounds->mix_components incubate Incubate at 30°C (e.g., 60 min) mix_components->incubate filter Rapid Filtration through Glass Fiber Filters incubate->filter wash Wash Filters with Ice-Cold Buffer filter->wash count Count Radioactivity wash->count calc_ec50 Calculate EC50 for Agonists count->calc_ec50 calc_pa2 Calculate pA2 for Antagonists (Schild Analysis) count->calc_pa2

Caption: [³⁵S]GTPγS Binding Assay Workflow

c. Procedure:

  • Membrane Preparation: As described for the radioligand binding assay.

  • Assay Setup: In a 96-well plate, add assay buffer, GDP, [³⁵S]GTPγS, and the test compound. For antagonist testing, also add a fixed concentration of N/OFQ.

  • Incubation: Add the membrane preparation and incubate at 30°C for 60 minutes.

  • Filtration and Counting: As described for the radioligand binding assay.

  • Data Analysis:

    • For Agonists: Plot the stimulated [³⁵S]GTPγS binding against the log concentration of the test compound to determine the EC50 (potency) and Emax (efficacy) relative to a full agonist like N/OFQ.

    • For Antagonists: Perform a Schild analysis by measuring the dose-response curves of N/OFQ in the presence of increasing concentrations of the antagonist. The pA2 value, a measure of antagonist potency, can then be calculated.

NOP Receptor Signaling Pathways

Activation of the NOP receptor by its endogenous ligand N/OFQ initiates a cascade of intracellular signaling events, primarily through the coupling to Gi/o proteins. SB-612111, as a competitive antagonist, blocks these downstream effects.

G cluster_membrane Cell Membrane cluster_ligands Ligands cluster_intracellular Intracellular Signaling NOP NOP Receptor G_protein Gi/o Protein NOP->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits K_channel K+ Channel G_protein->K_channel Activates Ca_channel Ca2+ Channel G_protein->Ca_channel Inhibits MAPK MAPK Pathway (e.g., ERK1/2) G_protein->MAPK Activates cAMP ↓ cAMP AC->cAMP Hyperpolarization Hyperpolarization K_channel->Hyperpolarization Leads to Neurotransmitter_release ↓ Neurotransmitter Release Ca_channel->Neurotransmitter_release Modulates N_OFQ N/OFQ N_OFQ->NOP Activates SB_612111 SB-612111 SB_612111->NOP Blocks ATP ATP ATP->AC Substrate

Caption: NOP Receptor Signaling Pathway

Conclusion

SB-612111 represents a cornerstone in the development of selective NOP receptor antagonists. The structure-activity relationships of its analogs highlight the critical importance of the benzocycloheptene core, the 4-(2,6-dichlorophenyl)piperidine moiety, and the stereochemistry for high-affinity binding. The experimental protocols detailed herein provide a robust framework for the in vitro characterization of novel NOP receptor ligands. A thorough understanding of the NOP receptor signaling pathways is essential for elucidating the mechanism of action of these compounds and for the rational design of future therapeutics targeting this important system. Further exploration of the SAR of SB-612111 analogs holds the promise of identifying new chemical entities with improved pharmacokinetic and pharmacodynamic properties for the treatment of a range of neurological and psychiatric disorders.

References

Pharmacological Profile of rel-SB-612111 Hydrochloride: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

rel-SB-612111 hydrochloride is a potent and selective non-peptide antagonist of the Nociceptin/Orphanin FQ (N/OFQ) peptide receptor, also known as the opioid receptor-like 1 (ORL-1) or NOP receptor. This document provides a comprehensive overview of the pharmacological properties of this compound, including its binding affinity, functional activity, and effects in various preclinical models. Detailed experimental protocols for key in vitro and in vivo assays are provided to facilitate further research and development.

Introduction

The N/OFQ-NOP receptor system is implicated in a wide range of physiological and pathological processes, including pain modulation, mood regulation, reward, and feeding behavior. Unlike classical opioid receptors, the NOP receptor does not bind traditional opioid ligands such as morphine. The development of selective NOP receptor antagonists like this compound has been instrumental in elucidating the functional role of this system and exploring its therapeutic potential. This compound has demonstrated efficacy in models of pain and depression, making it a valuable tool for neuroscience research and a potential lead compound for drug development.

Pharmacological Profile

Mechanism of Action

This compound acts as a competitive antagonist at the NOP receptor. By binding to the receptor, it blocks the intracellular signaling cascade initiated by the endogenous ligand N/OFQ. The NOP receptor is a G protein-coupled receptor (GPCR) that primarily couples to Gαi/o proteins. Antagonism by this compound prevents the Gαi/o-mediated inhibition of adenylyl cyclase, leading to a disinhibition of cyclic adenosine (B11128) monophosphate (cAMP) production. It also blocks N/OFQ-mediated modulation of ion channels, such as the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels.

Binding Affinity

This compound exhibits high affinity for the human NOP receptor with remarkable selectivity over classical opioid receptors.

ReceptorBinding Affinity (Ki, nM)Selectivity vs. NOP
NOP (ORL-1) 0.33 -
µ-opioid (MOP)57.6174-fold
κ-opioid (KOP)160.5486-fold
δ-opioid (DOP)21096391-fold

Table 1: Binding affinities of this compound for human opioid receptors. Data compiled from multiple sources.[1][2][3][4]

In Vitro Functional Activity

Functional assays have confirmed the antagonist properties of this compound at the NOP receptor.

AssayParameterValueCell Line
GTPγS BindingpKB9.70CHO(hNOP)
cAMP AccumulationpKB8.63CHO(hNOP)
Isolated TissuespA28.20 - 8.50Mouse/Rat Vas Deferens, Guinea Pig Ileum

Table 2: In vitro functional antagonist activity of this compound.[5]

In Vivo Pharmacology

Preclinical studies in animal models have demonstrated the in vivo efficacy of this compound in various paradigms.

ModelSpeciesEffectED50 / Dose
Nociceptin-induced HyperalgesiaRatAntagonism of hyperalgesia0.62 mg/kg (i.v.)
Carrageenan-induced Inflammatory PainRatAnti-hyperalgesic effect0.1 - 5 mg/kg (i.v.)
Morphine ToleranceAnimal ModelsPotentiation of morphine's actionNot specified
Mouse Forced Swim TestMouseReduced immobility time (antidepressant-like)1 - 10 mg/kg (i.p.)
Mouse Tail Suspension TestMouseReduced immobility time (antidepressant-like)10 mg/kg (i.p.)
N/OFQ-induced Food IntakeMousePrevention of orexigenic effect1 mg/kg (i.p.)

Table 3: Summary of in vivo effects of this compound.[2][3][6][7]

Signaling Pathways and Experimental Workflows

NOP Receptor Signaling Pathway

NOP_Signaling cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular NOP NOP Receptor G_protein Gαi/oβγ NOP->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition Ca_channel Ca²⁺ Channel G_protein->Ca_channel Inhibition K_channel K⁺ Channel G_protein->K_channel Activation MAPK MAPK Pathway G_protein->MAPK Activation cAMP cAMP AC->cAMP Conversion Ca_influx ↓ Ca²⁺ Influx Ca_channel->Ca_influx K_efflux ↑ K⁺ Efflux (Hyperpolarization) K_channel->K_efflux N_OFQ N/OFQ N_OFQ->NOP Agonist SB612111 rel-SB-612111 SB612111->NOP Antagonist ATP ATP ATP->AC PKA PKA cAMP->PKA Activation

Caption: NOP Receptor Signaling Pathway Antagonized by rel-SB-612111.

Experimental Workflow: Radioligand Binding Assay

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation cluster_detection Detection & Analysis Membrane_Prep Membrane Preparation (e.g., from CHO-hNOP cells) Incubation Incubate: - Membranes - Radioligand - Unlabeled Compound (at various concentrations) Membrane_Prep->Incubation Radioligand_Prep Radioligand Preparation (e.g., [³H]N/OFQ) Radioligand_Prep->Incubation Compound_Prep Compound Dilution (rel-SB-612111) Compound_Prep->Incubation Filtration Rapid Filtration (to separate bound from free radioligand) Incubation->Filtration Scintillation Scintillation Counting (to quantify bound radioactivity) Filtration->Scintillation Data_Analysis Data Analysis (IC₅₀ and Ki determination) Scintillation->Data_Analysis

Caption: Workflow for a competitive radioligand binding assay.

Detailed Experimental Protocols

In Vitro Assays
  • Objective: To determine the binding affinity (Ki) of this compound for the NOP receptor.

  • Materials:

    • Cell membranes from Chinese Hamster Ovary (CHO) cells stably expressing the human NOP receptor (CHO-hNOP).

    • Radioligand: [³H]N/OFQ.

    • Unlabeled N/OFQ (for determination of non-specific binding).

    • This compound.

    • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Glass fiber filters.

    • Scintillation cocktail.

  • Procedure:

    • Prepare serial dilutions of this compound.

    • In a 96-well plate, add binding buffer, CHO-hNOP cell membranes, [³H]N/OFQ, and varying concentrations of this compound.

    • For total binding, omit the unlabeled compound. For non-specific binding, add a high concentration of unlabeled N/OFQ.

    • Incubate at room temperature for a specified time (e.g., 60 minutes).

    • Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.

    • Wash the filters with ice-cold binding buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Calculate the specific binding by subtracting non-specific binding from total binding.

    • Determine the IC₅₀ value (concentration of the compound that inhibits 50% of specific binding) by non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation.

  • Objective: To assess the functional antagonist activity of this compound by measuring its effect on N/OFQ-stimulated G-protein activation.

  • Materials:

    • CHO-hNOP cell membranes.

    • [³⁵S]GTPγS.

    • GDP.

    • N/OFQ.

    • This compound.

    • Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).

  • Procedure:

    • Pre-incubate CHO-hNOP cell membranes with GDP and varying concentrations of this compound.

    • Add a fixed concentration of N/OFQ to stimulate the receptor.

    • Initiate the binding reaction by adding [³⁵S]GTPγS.

    • Incubate at 30°C for a defined period (e.g., 60 minutes).

    • Terminate the reaction by rapid filtration.

    • Quantify the amount of bound [³⁵S]GTPγS by scintillation counting.

    • Determine the ability of this compound to inhibit N/OFQ-stimulated [³⁵S]GTPγS binding and calculate the pKB.

  • Objective: To measure the antagonist effect of this compound on N/OFQ-mediated inhibition of adenylyl cyclase.

  • Materials:

    • Intact CHO-hNOP cells.

    • Forskolin (B1673556) (to stimulate adenylyl cyclase).

    • N/OFQ.

    • This compound.

    • Cell culture medium.

    • cAMP detection kit (e.g., ELISA or HTRF-based).

  • Procedure:

    • Pre-treat CHO-hNOP cells with varying concentrations of this compound.

    • Stimulate the cells with a mixture of forskolin and a fixed concentration of N/OFQ.

    • Incubate for a specified time to allow for changes in intracellular cAMP levels.

    • Lyse the cells and measure the intracellular cAMP concentration using a suitable detection kit.

    • Determine the ability of this compound to reverse the N/OFQ-induced inhibition of forskolin-stimulated cAMP accumulation and calculate the pKB.

In Vivo Assays
  • Objective: To evaluate the anti-hyperalgesic effect of this compound in a model of inflammatory pain.

  • Animals: Male Sprague-Dawley rats.

  • Materials:

    • Carrageenan solution (e.g., 1% in saline).

    • This compound.

    • Vehicle for drug administration.

    • Apparatus for measuring thermal or mechanical sensitivity (e.g., plantar test or von Frey filaments).

  • Procedure:

    • Measure baseline paw withdrawal latency or threshold in response to a thermal or mechanical stimulus.

    • Induce inflammation by injecting carrageenan into the plantar surface of one hind paw.

    • At a predetermined time after carrageenan injection (e.g., 2-3 hours), when hyperalgesia has developed, administer this compound or vehicle (e.g., intravenously).

    • Measure paw withdrawal latency or threshold at various time points after drug administration.

    • Assess the ability of this compound to reverse the carrageenan-induced decrease in paw withdrawal latency or threshold.

  • Objective: To assess the antidepressant-like activity of this compound.

  • Animals: Male mice (e.g., C57BL/6).

  • Materials:

    • This compound.

    • Vehicle for drug administration.

    • A transparent cylindrical container filled with water.

  • Procedure:

    • Administer this compound or vehicle (e.g., intraperitoneally) at a specified time before the test (e.g., 30 minutes).

    • Place each mouse individually into the cylinder of water for a 6-minute session.

    • Record the duration of immobility during the last 4 minutes of the test. Immobility is defined as the absence of active, escape-oriented behaviors.

    • Compare the immobility time between the drug-treated and vehicle-treated groups. A significant reduction in immobility time is indicative of an antidepressant-like effect.

Conclusion

This compound is a highly potent and selective NOP receptor antagonist that has been extensively characterized in a range of preclinical models. Its ability to modulate pain and depressive-like behaviors highlights the therapeutic potential of targeting the N/OFQ-NOP receptor system. The detailed pharmacological profile and experimental protocols provided in this guide serve as a valuable resource for researchers and drug development professionals working to further understand the role of the NOP receptor in health and disease and to develop novel therapeutics targeting this system.

References

The NOP Receptor Antagonist rel-SB-612111 Hydrochloride: A Technical Guide to its Effects on cAMP Accumulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

rel-SB-612111 hydrochloride is a potent and selective non-peptide antagonist of the Nociceptin/Orphanin FQ (N/OFQ) peptide receptor, also known as the NOP receptor.[1][2] The NOP receptor is a G protein-coupled receptor (GPCR) that, upon activation by its endogenous ligand N/OFQ, modulates various physiological processes including pain, anxiety, and reward.[3] A primary signaling pathway engaged by the NOP receptor involves the inhibition of adenylyl cyclase, leading to a decrease in the intracellular second messenger cyclic adenosine (B11128) monophosphate (cAMP).[1][4] This technical guide provides an in-depth overview of the effects of rel-SB-612111 on cAMP accumulation, including quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms and experimental workflows.

NOP Receptor Signaling and the Role of cAMP

The NOP receptor primarily couples to inhibitory G proteins of the Gαi/o family.[4] Upon binding of an agonist such as N/OFQ, the Gαi/o subunit dissociates and inhibits the activity of adenylyl cyclase. This enzyme is responsible for the conversion of adenosine triphosphate (ATP) to cAMP. Consequently, activation of the NOP receptor leads to a reduction in intracellular cAMP levels.[1][4] cAMP is a crucial second messenger that activates Protein Kinase A (PKA), which in turn phosphorylates numerous downstream targets, regulating a wide array of cellular functions.[5] By antagonizing the NOP receptor, rel-SB-612111 blocks the inhibitory action of N/OFQ on adenylyl cyclase, thereby preventing the agonist-induced decrease in cAMP accumulation.[2]

cluster_membrane Cell Membrane NOP NOP Receptor G_protein Gαi/oβγ NOP->G_protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts G_protein->AC Inhibits NOFQ N/OFQ (Agonist) NOFQ->NOP Binds SB612111 rel-SB-612111 (Antagonist) SB612111->NOP Blocks ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Downstream Downstream Cellular Effects PKA->Downstream Phosphorylates

Figure 1: NOP Receptor Signaling Pathway.

Quantitative Analysis of rel-SB-612111 Effects on cAMP Accumulation

The antagonist activity of rel-SB-612111 at the NOP receptor has been quantified in vitro by measuring its ability to reverse the N/OFQ-induced inhibition of cAMP accumulation. The key parameter derived from these experiments is the pKB value, which represents the negative logarithm of the equilibrium dissociation constant (KB) of the antagonist. A higher pKB value indicates a greater affinity of the antagonist for the receptor.

CompoundCell LineAssay TypeAgonistpKBReference
rel-SB-612111CHO(hNOP)cAMP AccumulationN/OFQ8.63[Spagnolo et al., 2007][2]
(+/-)J-113397 (Reference Antagonist)CHO(hNOP)cAMP AccumulationN/OFQ7.95[Spagnolo et al., 2007][2]

Table 1: Antagonist Potency of rel-SB-612111 in cAMP Accumulation Assays.

Experimental Protocol: Competitive cAMP Accumulation Assay

The following is a detailed methodology for a competitive cAMP accumulation assay to determine the potency of a NOP receptor antagonist like rel-SB-612111. This protocol is based on the principles described in the literature for assays performed in Chinese Hamster Ovary (CHO) cells stably expressing the human NOP receptor (CHO-hNOP).[2]

1. Cell Culture and Plating:

  • Culture CHO-hNOP cells in appropriate media (e.g., DMEM/F12) supplemented with 10% fetal bovine serum, antibiotics, and a selection agent (e.g., G418) to maintain receptor expression.

  • The day before the assay, harvest the cells and seed them into 384-well white opaque microplates at a density optimized for a robust cAMP response (e.g., 5,000-10,000 cells/well).

  • Incubate the plates overnight at 37°C in a humidified 5% CO2 atmosphere.

2. Assay Procedure:

  • On the day of the assay, aspirate the culture medium from the wells.

  • Wash the cell monolayer once with a pre-warmed stimulation buffer (e.g., HBSS containing 5 mM HEPES and 0.1% BSA).

  • Add 10 µL of stimulation buffer containing a phosphodiesterase inhibitor, such as 0.5 mM 3-isobutyl-1-methylxanthine (B1674149) (IBMX), to each well to prevent the degradation of cAMP. Incubate for 20-30 minutes at 37°C.

  • Prepare serial dilutions of the antagonist (rel-SB-612111) in stimulation buffer. Add 5 µL of the antagonist dilutions to the appropriate wells. For control wells (agonist only), add 5 µL of buffer.

  • Incubate for 15-20 minutes at 37°C to allow the antagonist to bind to the receptors.

  • Prepare a solution of the agonist (N/OFQ) at a concentration that gives a submaximal inhibition of cAMP production (e.g., EC80) and a solution of forskolin (B1673556) (an adenylyl cyclase activator, e.g., 1-10 µM). Add 5 µL of the N/OFQ/forskolin solution to the antagonist-treated wells. For basal control wells, add buffer. For forskolin-stimulated control wells, add forskolin solution without N/OFQ.

  • Incubate the plate for 30 minutes at 37°C.

3. cAMP Detection:

  • Terminate the reaction and measure the intracellular cAMP concentration using a commercially available detection kit, such as a LANCE Ultra cAMP TR-FRET kit.

  • Following the kit's instructions, add the lysis buffer and detection reagents (e.g., Eu-cAMP tracer and ULight-anti-cAMP antibody) to each well.

  • Incubate the plate at room temperature for at least 1 hour to allow for the competitive binding reaction to reach equilibrium.

  • Read the plate on a TR-FRET enabled plate reader, measuring the emission at 665 nm and 615 nm.

4. Data Analysis:

  • Calculate the ratio of the 665 nm to 615 nm fluorescence signals.

  • Convert the fluorescence ratios to cAMP concentrations using a standard curve generated with known cAMP concentrations.

  • Plot the cAMP concentration against the logarithm of the antagonist concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the IC50 of the antagonist.

  • Calculate the pA2 or pKB value using the Schild equation to quantify the antagonist potency.

start Start: CHO-hNOP cells in 384-well plate wash Wash cells with stimulation buffer start->wash add_ibmx Add stimulation buffer with IBMX wash->add_ibmx incubate1 Incubate 30 min at 37°C add_ibmx->incubate1 add_antagonist Add serial dilutions of rel-SB-612111 incubate1->add_antagonist incubate2 Incubate 20 min at 37°C add_antagonist->incubate2 add_agonist Add N/OFQ (agonist) + Forskolin (stimulator) incubate2->add_agonist incubate3 Incubate 30 min at 37°C add_agonist->incubate3 detect_cAMP Lyse cells and add cAMP detection reagents (TR-FRET) incubate3->detect_cAMP incubate4 Incubate 1 hr at RT detect_cAMP->incubate4 read_plate Read plate on TR-FRET reader incubate4->read_plate analyze Analyze data and calculate pKB read_plate->analyze

Figure 2: Workflow for a competitive cAMP assay.

Conclusion

This compound acts as a competitive antagonist at the NOP receptor, effectively blocking the N/OFQ-mediated inhibition of adenylyl cyclase and the subsequent decrease in intracellular cAMP levels. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals investigating the pharmacology of NOP receptor antagonists and their impact on this critical signaling pathway. The high potency of rel-SB-612111, as demonstrated in cAMP accumulation assays, underscores its value as a research tool and its potential as a therapeutic agent.

References

rel-SB-612111 Hydrochloride: A Comprehensive Technical Guide for its Application as a Chemical Probe for the Nociceptin/Orphanin FQ (NOP) Receptor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of rel-SB-612111 hydrochloride, a potent and selective antagonist for the Nociceptin/Orphanin FQ (NOP) receptor, also known as the opioid receptor-like 1 (ORL-1) receptor. This document consolidates key pharmacological data, detailed experimental protocols, and visual representations of signaling pathways and experimental workflows to facilitate its use as a chemical probe in NOP receptor research.

Core Concepts: The NOP Receptor and the Role of rel-SB-612111

The NOP receptor is the fourth member of the opioid receptor family and is implicated in a wide array of physiological and pathological processes, including pain modulation, anxiety, depression, and substance abuse.[1] Unlike classical opioid receptors, the NOP receptor does not bind traditional opioid ligands with high affinity. Its endogenous ligand is the heptadecapeptide nociceptin/orphanin FQ (N/OFQ). The development of selective antagonists like rel-SB-612111 is crucial for elucidating the specific functions of the NOP receptor system.

rel-SB-612111, with the chemical name (-)-cis-1-methyl-7-[[4-(2,6-dichlorophenyl)piperidin-1-yl]methyl]-6,7,8,9-tetrahydro-5H-benzocyclohepten-5-ol hydrochloride, has emerged as a valuable pharmacological tool due to its high binding affinity and selectivity for the NOP receptor over mu (µ), delta (δ), and kappa (κ) opioid receptors.[2][3]

Quantitative Pharmacological Data

The following tables summarize the binding affinity and functional antagonist potency of rel-SB-612111 at the human NOP receptor and its selectivity over classical opioid receptors.

Table 1: Receptor Binding Affinity of rel-SB-612111

ReceptorLigandKi (nM)Cell LineReference
NOP rel-SB-612111 0.33 CHO (hNOP) [4][5]
Mu (µ)rel-SB-61211157.6CHO (hMOP)[6]
Delta (δ)rel-SB-6121112109CHO (hDOP)[6]
Kappa (κ)rel-SB-612111160.5CHO (hKOP)[6]

Ki (inhibition constant) is a measure of the binding affinity of a ligand for a receptor. A lower Ki value indicates a higher binding affinity.

Table 2: Selectivity Profile of rel-SB-612111

Receptor ComparisonSelectivity Fold
NOP vs. Mu (µ) ~174-fold
NOP vs. Delta (δ) ~6391-fold
NOP vs. Kappa (κ) ~486-fold

Selectivity is calculated as the ratio of Ki values (Ki for other receptor / Ki for NOP receptor).

Table 3: Functional Antagonist Potency of rel-SB-612111

AssayParameterValueCell Line/PreparationReference
GTPγ[35S] BindingpKB9.70CHO (hNOP) cell membranes[2]
cAMP AccumulationpKB8.63CHO (hNOP) cells[2]
Isolated Tissues (various)pA28.20 - 8.50Mouse, Rat, Guinea Pig[2]

pKB is the negative logarithm of the antagonist equilibrium dissociation constant, indicating potency. pA2 is a measure of the potency of a competitive antagonist.

Experimental Protocols

Detailed methodologies for key in vitro and in vivo experiments are provided below to guide researchers in the effective use of rel-SB-612111.

In Vitro Assays

1. Radioligand Binding Assay (Competitive)

This assay determines the binding affinity (Ki) of rel-SB-612111 for the NOP receptor by measuring its ability to displace a radiolabeled ligand.

  • Materials:

    • Cell membranes prepared from Chinese Hamster Ovary (CHO) cells stably expressing the human NOP receptor (CHO-hNOP).

    • Radioligand: [3H]N/OFQ.

    • This compound.

    • Binding Buffer: 50 mM Tris-HCl, pH 7.4.

    • Wash Buffer: 50 mM Tris-HCl, pH 7.4, 0.9% NaCl.

    • Unlabeled N/OFQ for determining non-specific binding.

    • Glass fiber filters (e.g., Whatman GF/C).

    • Scintillation cocktail.

    • 96-well plates.

  • Procedure:

    • Prepare serial dilutions of rel-SB-612111.

    • In a 96-well plate, add in the following order:

      • Binding buffer.

      • CHO-hNOP cell membranes (typically 10-20 µg protein per well).

      • Varying concentrations of rel-SB-612111 or vehicle.

      • [3H]N/OFQ at a concentration close to its Kd.

      • For non-specific binding wells, add a high concentration of unlabeled N/OFQ.

    • Incubate the plate at 25°C for 60-90 minutes.

    • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

    • Wash the filters three times with ice-cold wash buffer.

    • Dry the filters and place them in scintillation vials with scintillation cocktail.

    • Quantify the radioactivity using a liquid scintillation counter.

    • Calculate the Ki value using the Cheng-Prusoff equation.

2. GTPγ[35S] Binding Assay

This functional assay measures the ability of rel-SB-612111 to antagonize N/OFQ-stimulated G-protein activation.

  • Materials:

    • CHO-hNOP cell membranes.

    • [35S]GTPγS.

    • N/OFQ.

    • This compound.

    • Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4.

    • GDP (Guanosine diphosphate).

    • Unlabeled GTPγS for determining non-specific binding.

  • Procedure:

    • Pre-incubate CHO-hNOP membranes with varying concentrations of rel-SB-612111 for 15-30 minutes at 30°C in the assay buffer containing GDP.

    • Add a fixed concentration of N/OFQ (typically its EC80) to stimulate the receptor.

    • Initiate the binding reaction by adding [35S]GTPγS.

    • Incubate for 60 minutes at 30°C.

    • Terminate the reaction by rapid filtration through glass fiber filters.

    • Wash the filters with ice-cold wash buffer.

    • Quantify the bound [35S]GTPγS using a scintillation counter.

    • Determine the antagonist potency (pKB) from the concentration-response curves.

3. cAMP Accumulation Assay

This assay assesses the ability of rel-SB-612111 to block the N/OFQ-mediated inhibition of adenylyl cyclase.

  • Materials:

    • Whole CHO-hNOP cells.

    • Forskolin (B1673556) (to stimulate adenylyl cyclase).

    • N/OFQ.

    • This compound.

    • Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).

  • Procedure:

    • Seed CHO-hNOP cells in 96-well plates and allow them to adhere.

    • Pre-treat the cells with varying concentrations of rel-SB-612111 in the presence of a phosphodiesterase inhibitor for 15-30 minutes.

    • Stimulate the cells with a mixture of forskolin and a fixed concentration of N/OFQ (EC80).

    • Incubate for 30 minutes at 37°C.

    • Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP assay kit.

    • Calculate the antagonist potency (pKB) from the inhibition of the N/OFQ effect.

In Vivo Assays

1. Nociceptin-Induced Hyperalgesia Model (Rat)

This model assesses the ability of rel-SB-612111 to block the hyperalgesic effects of centrally administered N/OFQ.

  • Animals: Male Wistar rats.

  • Procedure:

    • Administer rel-SB-612111 (e.g., 0.62 mg/kg, i.v.) or vehicle.

    • After a pre-treatment period (e.g., 15 minutes), administer N/OFQ intracerebroventricularly (i.c.v.).

    • Measure the nociceptive threshold at different time points using a thermal stimulus (e.g., hot plate or radiant heat tail-flick test).

    • An antagonism of the N/OFQ-induced decrease in nociceptive threshold indicates the efficacy of rel-SB-612111.

2. Carrageenan-Induced Inflammatory Pain Model (Rat)

This model evaluates the effect of rel-SB-612111 on inflammatory pain.

  • Animals: Male Wistar rats.

  • Procedure:

    • Induce inflammation by injecting carrageenan into the paw.

    • Administer rel-SB-612111 (e.g., 0.62 mg/kg, i.v.) or vehicle.

    • Measure paw withdrawal latency to a thermal stimulus at various time points after drug administration.

    • An increase in paw withdrawal latency compared to vehicle-treated animals suggests an anti-hyperalgesic effect.[4]

Visualizations

The following diagrams illustrate key concepts related to rel-SB-612111 and the NOP receptor.

NOP_Signaling_Pathway cluster_membrane Cell Membrane NOP_Receptor NOP Receptor G_Protein Gαi/o Protein NOP_Receptor->G_Protein Activation AC Adenylyl Cyclase G_Protein->AC Inhibition cAMP cAMP AC->cAMP Conversion N/OFQ N/OFQ N/OFQ->NOP_Receptor Agonist Binding SB-612111 rel-SB-612111 SB-612111->NOP_Receptor Antagonist Binding ATP ATP ATP->AC Cellular_Response Downstream Cellular Response cAMP->Cellular_Response

Caption: NOP Receptor Signaling Pathway.

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Validation Binding_Assay Radioligand Binding Assay (Determine Ki) Functional_Assay GTPγS Binding / cAMP Assay (Determine pKB/pA2) Binding_Assay->Functional_Assay Selectivity_Screen Binding Assays against μ, δ, κ Opioid Receptors Functional_Assay->Selectivity_Screen PK_Studies Pharmacokinetic Studies (Determine Dosing Regimen) Selectivity_Screen->PK_Studies PD_Models Pharmacodynamic Models (e.g., Nociception Assays) PK_Studies->PD_Models Behavioral_Studies Behavioral Models (e.g., Anxiety, Depression) PD_Models->Behavioral_Studies Data_Analysis Data Analysis and Interpretation Behavioral_Studies->Data_Analysis Compound_Synthesis Synthesis of rel-SB-612111 HCl Compound_Synthesis->Binding_Assay

Caption: Experimental Workflow for SB-612111.

Selectivity_Profile cluster_receptors Opioid Receptors SB-612111 rel-SB-612111 NOP NOP (High Affinity) SB-612111->NOP Binds with High Potency Mu Mu (μ) (Low Affinity) SB-612111->Mu Delta Delta (δ) (Very Low Affinity) SB-612111->Delta Kappa Kappa (κ) (Low Affinity) SB-612111->Kappa

Caption: Selectivity Profile of rel-SB-612111.

Conclusion

This compound is a highly potent and selective antagonist of the NOP receptor, making it an indispensable tool for investigating the receptor's role in health and disease. Its favorable selectivity profile minimizes off-target effects at other opioid receptors, ensuring that observed pharmacological responses can be confidently attributed to the modulation of the NOP receptor system. The data and protocols presented in this guide are intended to support the scientific community in the rigorous and effective use of this valuable chemical probe.

References

Preclinical Profile of rel-SB-612111 Hydrochloride: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical pharmacology of rel-SB-612111 hydrochloride, a potent and selective antagonist of the Nociceptin/Orphanin FQ (N/OFQ) peptide (NOP) receptor. The data presented herein summarizes its binding affinity, in vitro functional activity, and in vivo efficacy across a range of preclinical models, highlighting its potential therapeutic applications.

Core Pharmacological Attributes

This compound is characterized as a high-affinity, selective, and competitive antagonist of the NOP receptor. Its pharmacological activity has been demonstrated in a variety of in vitro and in vivo assays, establishing its profile as a valuable research tool and a potential therapeutic agent for conditions involving the N/OFQ system, such as mood disorders and traumatic brain injury.

Table 1: In Vitro Receptor Binding and Functional Antagonism
Assay TypePreparationSpeciesParameterValueReference
Receptor BindingCHO(hNOP) cell membranesHumanK_i0.33 nM[1]
Receptor Binding SelectivitySelectivity vs. μ-opioid174-fold[1]
Selectivity vs. δ-opioid6391-fold[1]
Selectivity vs. κ-opioid486-fold[1]
GTPγ[³⁵S] BindingCHO(hNOP) cell membranesHumanpK_B9.70[2]
cAMP AccumulationCHO(hNOP) cellsHumanpK_B8.63[2]
Functional AntagonismMouse vas deferensMousepA₂8.20 - 8.50[2]
Rat vas deferensRatpA₂8.20 - 8.50[2]
Guinea pig ileumGuinea pigpA₂8.20 - 8.50[2]
Neurotransmitter ReleaseMouse cerebral cortex synaptosomesMousepA₂8.20 - 8.50[2]
Table 2: In Vivo Efficacy in Preclinical Models
ModelSpeciesRoute of AdministrationDose RangeObserved EffectReference
N/OFQ-induced Pronociception (Tail Withdrawal)Mousei.p.up to 3 mg/kgPrevented pronociceptive action of i.c.v. N/OFQ.[3][4][3][4]
N/OFQ-induced Antinociception (Tail Withdrawal)Mousei.p.up to 3 mg/kgPrevented antinociceptive action of i.t. N/OFQ.[3][4][3][4]
N/OFQ-induced Food IntakeMousei.p.1 mg/kgFully prevented the orexigenic effect of i.c.v. N/OFQ.[3][4][3][4]
Forced Swimming TestMousei.p.1 - 10 mg/kgReduced immobility time, suggesting an antidepressant-like effect.[3][5][3][5]
Tail Suspension TestMousei.p.1 - 10 mg/kgReduced immobility time.[3][3]
Traumatic Brain Injury (CCI Model)RatTopical10 µM, 100 µMImproved cerebral blood flow in the ipsilateral cortex.[6][7][6][7]
Nociceptin-induced Thermal HyperalgesiaRati.v.ED₅₀ = 0.62 mg/kgAntagonized nociceptin-induced hyperalgesia in a carrageenan inflammatory pain model.[1][1]
Antimorphine Action of NociceptinNot SpecifiedNot SpecifiedED₅₀ = 0.69 mg/kgAntagonized the antimorphine action of nociceptin.[1][1]

Experimental Methodologies

In Vitro Assays

Receptor Binding Assays:

  • Preparation: Membranes from Chinese Hamster Ovary (CHO) cells stably expressing the human NOP receptor (CHO(hNOP)) were used.

  • Radioligand: [³H]N/OFQ was used as the radiolabeled ligand.

  • Procedure: SB-612111 was incubated at various concentrations with the cell membranes and the radioligand. The amount of bound radioactivity was measured to determine the displacement of [³H]N/OFQ by the compound.

  • Analysis: The inhibition constant (K_i) was calculated from the concentration-dependent displacement curve.

GTPγ[³⁵S] Binding Assays:

  • Preparation: CHO(hNOP) cell membranes.

  • Procedure: The assay measures the functional consequence of receptor activation by quantifying the binding of the non-hydrolyzable GTP analog, GTPγ[³⁵S], to G-proteins. The ability of SB-612111 to antagonize the N/OFQ-stimulated GTPγ[³⁵S] binding was assessed.

  • Analysis: The antagonist dissociation constant (pK_B) was determined.

cAMP Accumulation Assays:

  • Preparation: Intact CHO(hNOP) cells.

  • Procedure: NOP receptor activation by N/OFQ inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels. The assay measured the ability of SB-612111 to reverse the N/OFQ-mediated inhibition of forskolin-stimulated cAMP accumulation.

  • Analysis: The antagonist dissociation constant (pK_B) was calculated.

In Vivo Models

Mouse Tail Withdrawal Assay:

  • Animals: Male Swiss mice.

  • Procedure: The distal part of the mouse's tail was immersed in a water bath at a constant temperature, and the latency to tail withdrawal was measured. To assess the antagonism of N/OFQ effects, SB-612111 was administered intraperitoneally (i.p.) prior to intracerebroventricular (i.c.v.) or intrathecal (i.t.) injection of N/OFQ.

  • Endpoint: Measurement of tail withdrawal latency.

Food Intake Assay:

  • Animals: Sated and food-deprived mice.

  • Procedure: For sated mice, SB-612111 was administered i.p. before i.c.v. injection of N/OFQ. For food-deprived mice, SB-612111 was administered i.p., and food intake was measured at various time points.

  • Endpoint: Grams of food consumed per kilogram of body weight.

Forced Swimming Test:

  • Animals: Male mice.

  • Procedure: Mice were placed in a cylinder filled with water from which they could not escape. The duration of immobility was recorded as a measure of depressive-like behavior. SB-612111 was administered prior to the test.

  • Endpoint: Immobility time.

Controlled Cortical Impact (CCI) Model of Traumatic Brain Injury:

  • Animals: Male Wistar rats.

  • Procedure: A craniotomy was performed, and a controlled cortical impact was delivered to the exposed cortex to induce a traumatic brain injury. SB-612111 was applied topically to the exposed cortex.

  • Endpoint: Cerebral blood flow was measured using laser speckle contrast imaging.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the mechanism of action of SB-612111 and a typical experimental workflow for its in vivo evaluation.

cluster_0 NOP Receptor Signaling NOFQ N/OFQ NOPR NOP Receptor NOFQ->NOPR Activates G_protein Gαi/o NOPR->G_protein Activates SB612111 SB-612111 SB612111->NOPR Blocks AC Adenylyl Cyclase G_protein->AC Inhibits Ion_Channels Ion Channel Modulation G_protein->Ion_Channels Modulates cAMP ↓ cAMP AC->cAMP

Caption: Mechanism of action of SB-612111 at the NOP receptor.

cluster_1 In Vivo Behavioral Assay Workflow Animal_Selection Select Animal Model (e.g., Mouse) Acclimatization Acclimatization Period Animal_Selection->Acclimatization Grouping Randomize into Treatment Groups Acclimatization->Grouping Drug_Admin Administer Vehicle or SB-612111 (i.p.) Grouping->Drug_Admin Challenge Administer N/OFQ (i.c.v.) (if applicable) Drug_Admin->Challenge Behavioral_Test Perform Behavioral Test (e.g., Forced Swim Test) Challenge->Behavioral_Test Data_Collection Record Behavioral Parameters Behavioral_Test->Data_Collection Analysis Statistical Analysis of Results Data_Collection->Analysis

Caption: Generalized workflow for in vivo behavioral studies.

References

Methodological & Application

Application Notes and Protocols for rel-SB-612111 Hydrochloride In Vivo Experimental Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive guide for the in vivo experimental design and application of rel-SB-612111 hydrochloride, a potent and selective non-peptide antagonist of the Nociceptin/Orphanin FQ (N/OFQ) peptide (NOP) receptor.[1][2][3][4] It is crucial to note that while the user query specifies "rel-SB-612111," the majority of published literature refers to the specific enantiomer, SB-612111 [(-)-cis-1-methyl-7-[[4-(2,6-dichlorophenyl)piperidin-1-yl]methyl]-6,7,8,9-tetrahydro-5H-benzocyclohepten-5-ol].[2][4] The "rel-" prefix typically indicates a racemic mixture, which may have different pharmacokinetic and pharmacodynamic properties compared to the single enantiomer. Researchers should carefully consider this distinction when designing and interpreting their experiments. This document outlines the mechanism of action, provides detailed protocols for key in vivo experiments, summarizes quantitative data, and includes visualizations to aid in experimental planning.

Mechanism of Action

This compound acts as a competitive antagonist at the NOP receptor (also known as the opiate receptor-like orphan receptor, ORL-1).[1][4] The N/OFQ-NOP receptor system is involved in a wide range of physiological processes, including pain modulation, mood regulation, and cardiovascular function.[2][5] By blocking the binding of the endogenous ligand N/OFQ, rel-SB-612111 can modulate these downstream signaling pathways. It displays high selectivity for the NOP receptor over classical opioid receptors (mu, delta, and kappa).[1]

NOP Receptor Signaling Pathway

NOP_Signaling cluster_membrane Cell Membrane NOP NOP Receptor G_protein Gi/o Protein NOP->G_protein Activates AC Adenylate Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts N_OFQ N/OFQ (Ligand) N_OFQ->NOP Binds & Activates SB612111 rel-SB-612111 (Antagonist) SB612111->NOP Blocks Binding ATP ATP ATP->AC Downstream Downstream Cellular Effects (e.g., Ion channel modulation) cAMP->Downstream Modulates

Caption: NOP receptor signaling pathway and the antagonistic action of rel-SB-612111.

In Vivo Applications and Experimental Designs

This compound has been investigated in various in vivo models, primarily focusing on its effects on the central nervous system and pain.

Neuroscience: Antidepressant-like Effects

Studies have shown that SB-612111 exhibits antidepressant-like effects in rodent models of depression.[2][6]

Experimental Workflow: Forced Swim Test

FST_Workflow cluster_setup Experimental Setup cluster_test Forced Swim Test cluster_analysis Data Analysis A Acclimatize Mice B Administer Vehicle or rel-SB-612111 (i.p.) A->B C Wait 30-60 min B->C D Place mouse in water-filled cylinder C->D E Record session (e.g., 6 min) D->E F Score immobility time (last 4 min) E->F G Statistical Analysis (e.g., ANOVA) F->G

Caption: Workflow for the mouse forced swim test to assess antidepressant-like effects.

Pain Research

SB-612111 has been shown to antagonize the actions of N/OFQ in pain models without having intrinsic analgesic or hyperalgesic effects.[1][2]

Metabolic Studies: Food Intake

The role of the N/OFQ system in appetite regulation has been explored. SB-612111 can prevent the orexigenic (appetite-stimulating) effect of centrally administered N/OFQ.[2]

Traumatic Brain Injury (TBI)

Recent studies have demonstrated that SB-612111 can improve cerebral blood flow in a rat model of TBI.[5][7][8][9][10]

Quantitative Data Summary

The following tables summarize key quantitative data from in vivo studies with SB-612111. Doses are typically reported for the active enantiomer. Researchers using the racemic mixture (rel-SB-612111) may need to adjust dosages accordingly.

Table 1: In Vivo Efficacy of SB-612111 in Various Models

Research Area Animal Model Administration Route Effective Dose Range Effect Reference
Pain Rati.v.ED50 = 0.62 mg/kgAntagonized nociceptin-induced thermal hyperalgesia[1]
Pain Rat-ED50 = 0.69 mg/kgAntagonized the antimorphine action of nociceptin[1]
Food Intake Sated Micei.p.1 mg/kgPrevented N/OFQ-induced orexigenic effect[2]
Food Intake 17-h Food-Deprived Micei.p.1 and 10 mg/kgNo significant reduction in food intake[2]
Depression Micei.p.1 - 10 mg/kgReduced immobility time in forced swimming and tail suspension tests[2]
Traumatic Brain Injury RatTopical10 µM and 100 µMImproved cerebral blood flow post-TBI[5][7][9][10]

Detailed Experimental Protocols

Protocol for Assessing Antidepressant-Like Effects: Mouse Forced Swim Test

Objective: To evaluate the antidepressant-like properties of this compound by measuring the duration of immobility in mice forced to swim in an inescapable cylinder.

Materials:

  • This compound

  • Vehicle (e.g., saline, 0.5% methylcellulose)

  • Male mice (e.g., C57BL/6)

  • Glass or plastic cylinders (e.g., 25 cm high, 10 cm in diameter)

  • Water at 23-25°C

  • Video recording equipment

  • Stopwatch

Procedure:

  • Acclimatization: Acclimatize mice to the experimental room for at least 1 hour before testing.

  • Drug Preparation: Dissolve or suspend this compound in the chosen vehicle to the desired concentrations (e.g., 1, 3, 10 mg/kg).

  • Administration: Administer the vehicle or this compound via intraperitoneal (i.p.) injection at a volume of 10 mL/kg.

  • Pre-treatment Time: Allow for a 30-60 minute pre-treatment period.

  • Forced Swim Test:

    • Fill the cylinders with water to a depth of 15 cm.

    • Gently place each mouse into a cylinder.

    • The total duration of the test is 6 minutes.

    • Record the session for later analysis.

  • Data Analysis:

    • Score the last 4 minutes of the 6-minute session.

    • Immobility is defined as the cessation of struggling and remaining floating motionless, making only those movements necessary to keep its head above water.

    • Compare the duration of immobility between the vehicle-treated and drug-treated groups using an appropriate statistical test (e.g., one-way ANOVA followed by a post-hoc test).

Protocol for Assessing Effects on Food Intake

Objective: To determine the effect of this compound on food intake in sated or food-deprived mice.

Materials:

  • This compound

  • Vehicle

  • Male mice individually housed

  • Standard chow diet

  • Balances for weighing animals and food

Procedure (for sated mice):

  • Acclimatization: Individually house mice and allow them to acclimate for several days with ad libitum access to food and water.

  • Drug Administration: At the beginning of the dark cycle (when mice are most active), administer vehicle or this compound (e.g., 1 mg/kg, i.p.).

  • Food Presentation: Immediately after injection, provide a pre-weighed amount of food.

  • Measurement: Measure cumulative food intake at various time points (e.g., 1, 2, 4, and 24 hours) by weighing the remaining food.

  • Data Analysis: Compare food intake between treatment groups.

Procedure (for food-deprived mice):

  • Acclimatization: As above.

  • Food Deprivation: Remove food from the cages for a set period (e.g., 17 hours) before the test.[2]

  • Drug Administration: Administer vehicle or this compound (e.g., 1, 10 mg/kg, i.p.).

  • Food Re-introduction: Return a pre-weighed amount of food to the cages.

  • Measurement and Analysis: As described for sated mice.

Safety and Handling

Researchers should consult the Safety Data Sheet (SDS) for this compound before use. Standard laboratory personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn when handling the compound.

Conclusion

This compound is a valuable pharmacological tool for investigating the in vivo roles of the N/OFQ-NOP receptor system. The provided protocols and data serve as a starting point for researchers. It is essential to conduct pilot studies to determine the optimal dose, timing, and route of administration for specific experimental models and research questions. The distinction between the racemic mixture and the specific enantiomer should be carefully considered in experimental design and data interpretation.

References

Application Notes and Protocols for rel-SB-612111 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed information on the solubility of rel-SB-612111 hydrochloride in Dimethyl Sulfoxide (DMSO) and ethanol. It includes experimental protocols for solubility determination and stock solution preparation, alongside a summary of its mechanism of action through the Nociceptin/Orphanin FQ (N/OFQ) receptor signaling pathway.

Physicochemical Properties and Solubility

This compound is a potent and selective antagonist of the Nociceptin/Orphanin FQ (N/OFQ) peptide (NOP) receptor, also known as the opiate receptor-like orphan receptor (ORL-1).[1][2][3] Its solubility in common laboratory solvents is a critical factor for in vitro and in vivo experimental design.

Solubility Data Summary

The following table summarizes the reported solubility of this compound in DMSO and ethanol.

SolventConcentration (mM)Concentration (mg/mL)Notes
DMSO 10045.49[4]
34.3415.62Requires sonication and heating to 60°C to aid dissolution.[5] The hygroscopic nature of DMSO can affect solubility; use freshly opened solvent.[5]
104.55[2]
Ethanol 5022.74[4]

Molecular Weight of this compound: 454.86 g/mol [4]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound powder

  • Anhydrous, high-purity DMSO

  • Calibrated analytical balance

  • Microcentrifuge tubes or vials

  • Pipettors and sterile tips

  • Vortex mixer

  • Water bath or heat block set to 60°C

  • Sonicator

Procedure:

  • Weighing the Compound: Accurately weigh out 4.55 mg of this compound and place it into a sterile microcentrifuge tube.

  • Adding Solvent: Add 1 mL of high-purity DMSO to the tube.

  • Dissolution: a. Vortex the solution vigorously for 1-2 minutes. b. If the compound is not fully dissolved, place the tube in a 60°C water bath or heat block for 5-10 minutes.[5] c. Following heating, sonicate the solution for 10-15 minutes.[5] d. Visually inspect the solution to ensure no solid particles remain.

  • Storage: Once fully dissolved, the stock solution can be aliquoted and stored at -20°C for short-term storage or -80°C for long-term storage. Avoid repeated freeze-thaw cycles.

Protocol 2: General Method for Determining Saturation Solubility

This protocol outlines a general workflow for experimentally determining the saturation solubility of this compound in a specific solvent at a controlled temperature.

Objective: To determine the maximum concentration of this compound that can be dissolved in a solvent at equilibrium.

Materials:

  • This compound powder

  • Selected solvent (e.g., DMSO, ethanol)

  • Thermostatically controlled shaker or incubator

  • Syringe filters (0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes for standard preparation

Procedure:

  • Preparation of a Supersaturated Solution: Add an excess amount of this compound to a known volume of the solvent in a sealed vial. Ensure a visible amount of undissolved solid remains.

  • Equilibration: Place the vial in a shaker set to a constant temperature (e.g., 25°C) and agitate for 24-48 hours to ensure the solution reaches equilibrium.

  • Separation of Undissolved Solid: Allow the vial to stand at the experimental temperature to let the excess solid settle. Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining microparticles.[6]

  • Quantification: a. Prepare a series of standard solutions of this compound with known concentrations in the same solvent. b. Analyze the filtered supernatant and the standard solutions using a calibrated HPLC-UV or UV-Vis spectrophotometer. c. Generate a standard curve by plotting the analytical signal (e.g., peak area from HPLC or absorbance from UV-Vis) against the concentration of the standard solutions.

  • Data Analysis: Determine the concentration of this compound in the filtered supernatant by using the standard curve. This concentration represents the saturation solubility at the specified temperature.

Mechanism of Action and Signaling Pathway

rel-SB-612111 is a selective antagonist of the NOP receptor, a G protein-coupled receptor (GPCR).[1][7] The endogenous ligand for this receptor is the neuropeptide Nociceptin/Orphanin FQ (N/OFQ).[7] The binding of N/OFQ to the NOP receptor activates inhibitory G proteins (Gαi/o), leading to the inhibition of adenylyl cyclase, which in turn decreases intracellular cyclic AMP (cAMP) levels.[7] Activation of the NOP receptor can also initiate Mitogen-Activated Protein Kinase (MAPK) signaling cascades.[7] As an antagonist, rel-SB-612111 binds to the NOP receptor and blocks the actions of N/OFQ, thereby preventing the downstream signaling events.[3]

NOP_Signaling_Pathway cluster_membrane Cell Membrane NOP_receptor NOP Receptor (ORL-1) G_protein Gαi/o Protein NOP_receptor->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits MAPK_cascade MAPK Signaling Cascade G_protein->MAPK_cascade Activates cAMP cAMP AC->cAMP Converts N_OFQ Nociceptin (N/OFQ) N_OFQ->NOP_receptor Binds SB_612111 rel-SB-612111 hydrochloride SB_612111->NOP_receptor Blocks ATP ATP ATP->AC Cellular_Response Cellular Response cAMP->Cellular_Response Leads to MAPK_cascade->Cellular_Response Leads to

Caption: NOP receptor signaling pathway and the antagonistic action of this compound.

Experimental Workflow Visualization

The following diagram illustrates the key steps in the experimental determination of saturation solubility.

Solubility_Workflow cluster_prep Sample Preparation cluster_analysis Analysis & Quantification cluster_result Result arrow arrow A Add excess rel-SB-612111 HCl to solvent B Equilibrate at constant temp (24-48h with agitation) A->B C Filter supernatant (0.22 µm filter) B->C E Analyze filtered sample and standards (HPLC or UV-Vis) C->E Analyze D Prepare standard solutions of known concentrations F Generate standard curve D->F E->F G Calculate concentration of rel-SB-612111 HCl in sample F->G Determine

Caption: Experimental workflow for determining the saturation solubility of a compound.

References

Application Notes and Protocols for rel-SB-612111 Hydrochloride in Traumatic Brain Injury Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Traumatic Brain Injury (TBI) is a significant cause of death and long-term disability, with a complex pathophysiology that includes primary mechanical damage and a cascade of secondary injuries.[1][2] These secondary insults, such as excitotoxicity, neuroinflammation, and metabolic disruption, present therapeutic targets for neuroprotective strategies.[2][3] While many pharmacological agents have been investigated, no neuroprotective treatment has been entirely successful in clinical trials to date.[2]

Mechanism of Action

Following a traumatic brain injury, the N/OFQ-NOP receptor system is upregulated, contributing to secondary injury cascades.[4][6][7] Increased levels of N/OFQ in the cerebrospinal fluid have been correlated with decreased cerebral blood flow (CBF) in the ipsilateral side of the brain after TBI.[1][4] The activation of the NOP receptor by N/OFQ is implicated in vasoconstriction and may exacerbate hypoxic conditions in the injured brain tissue.[4]

rel-SB-612111 hydrochloride acts as a potent and selective antagonist of the NOP receptor.[1][4] By blocking the binding of N/OFQ to the NOP receptor, this compound is hypothesized to mitigate TBI-induced deficits through several mechanisms:

  • Improvement of Cerebral Blood Flow: By antagonizing the vasoconstrictive effects of N/OFQ, rel-SB-612111 has been shown to dose-dependently improve cerebral blood flow in the injured hemisphere.[1][4][8]

  • Reduction of Hypoxia: A single dose of SB-612111 administered shortly after a mild blast TBI has been shown to prevent the development of hypoxia in rat brains.[4][5]

  • Modulation of Downstream Signaling: TBI can activate signaling pathways such as the Mitogen-activated protein kinases (MAPKs), including ERK, which are involved in N/OFQ-induced actions.[4] The N/OFQ-NOP system activation also appears to be linked to the activation of cofilin, a protein involved in actin dynamics and cellular stress responses.[4][6][9] By blocking the NOP receptor, rel-SB-612111 may modulate these downstream signaling cascades.[4]

The proposed signaling pathway for the involvement of the N/OFQ-NOP receptor system in TBI and the therapeutic intervention with this compound is depicted below.

TBI_NOP_Signaling TBI TBI N_OFQ_increase ↑ N/OFQ Levels TBI->N_OFQ_increase NOP_activation NOP Receptor Activation N_OFQ_increase->NOP_activation Vasoconstriction Cerebral Vasoconstriction NOP_activation->Vasoconstriction ERK_activation ERK Activation NOP_activation->ERK_activation CBF_restoration CBF Restoration CBF_decrease ↓ Cerebral Blood Flow (CBF) Vasoconstriction->CBF_decrease Hypoxia Hypoxia CBF_decrease->Hypoxia Neuronal_injury Neuronal Injury Hypoxia->Neuronal_injury Cofilin_activation Cofilin Activation ERK_activation->Cofilin_activation Cofilin_activation->Neuronal_injury SB612111 rel-SB-612111 SB612111->NOP_activation Antagonism SB612111->CBF_restoration Promotes Functional_deficits Functional Deficits Neuronal_injury->Functional_deficits Neuroprotection Neuroprotection CBF_restoration->Neuroprotection

Caption: N/OFQ-NOP signaling pathway in TBI and SB-612111 action.

Data Presentation

The following tables summarize the quantitative data from preclinical studies investigating the effects of this compound in animal models of TBI.

Table 1: Effect of rel-SB-612111 on Cerebral Blood Flow (CBF) Following TBI

Treatment GroupConcentration (Topical)Ipsilateral CBF ChangeContralateral CBF ChangeReference
VehicleN/ASignificantly impairedNo significant change[1][4]
rel-SB-6121111 µMNo significant improvementNo significant change[1][4]
rel-SB-61211110 µMDose-dependent improvementNo significant change[1][4]
rel-SB-612111100 µMDose-dependent improvementIncreased CBF noted[1][4]

Table 2: Effect of TBI on N/OFQ Levels and Correlation with CBF

ConditionN/OFQ Levels in CSFCorrelation with Ipsilateral CBFReference
ShamBaselineN/A[1][4]
TBIIncreasedCorrelated with percent decrease in CBF[1][4]

Table 3: Effect of TBI on Signaling Molecules

MoleculeChange 3h Post-TBICorrelation with CSF N/OFQReference
ERKActivatedPositively correlated[4]
CofilinActivatedNot specified[4]

Experimental Protocols

Animal Model of Traumatic Brain Injury (Controlled Cortical Impact - CCI)

The controlled cortical impact (CCI) model is a widely used and reproducible method for inducing a focal TBI in rodents.[4][10]

Materials:

  • Male Wistar rats (or other appropriate rodent strain)

  • Anesthesia (e.g., isoflurane)

  • Stereotaxic frame

  • Pneumatic or electromagnetic impact device with a rigid impactor tip

  • Surgical tools (scalpel, retractors, dental drill)

  • Bone wax

  • Suturing material

Procedure:

  • Anesthetize the animal and mount it in a stereotaxic frame.

  • Maintain body temperature using a heating pad.

  • Make a midline incision on the scalp to expose the skull.

  • Perform a craniotomy over the desired cortical region (e.g., parietal cortex) using a dental drill, keeping the dura mater intact.

  • Position the impactor tip perpendicular to the dural surface.

  • Induce the cortical impact using the CCI device with defined parameters (e.g., velocity, depth, and dwell time) to create a mild, moderate, or severe injury.

  • After the impact, remove the impactor, control any bleeding, and seal the craniotomy with bone wax or a sterile cap.

  • Suture the scalp incision.

  • Monitor the animal during recovery from anesthesia.

Preparation and Administration of this compound

Materials:

  • This compound powder

  • Dimethylsulfoxide (DMSO)

  • 0.9% Sodium Chloride (sterile saline)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Pipettes

Preparation of Dosing Solution:

  • Dissolve this compound in sterile 5% DMSO and 0.9% sodium chloride vehicle to achieve the desired final concentrations (e.g., 1 µM, 10 µM, and 100 µM).[4]

  • Vortex the solution to ensure complete dissolution.

Administration Protocol (Topical Application):

  • Two hours following the CCI procedure, re-anesthetize the animal if necessary and re-expose the craniotomy site.

  • Sequentially apply the prepared concentrations of rel-SB-612111 (starting with the lowest concentration) or vehicle directly onto the exposed cortex.[4]

  • Administer the solution dropwise to cover the injured area.[8]

The experimental workflow for a typical preclinical TBI study using rel-SB-612111 is illustrated below.

TBI_Experimental_Workflow cluster_0 Pre-Injury Phase cluster_1 Injury Phase cluster_2 Treatment Phase (2h post-TBI) cluster_3 Post-Treatment Assessment Animal_Acclimation Animal Acclimation & Baseline Assessment Anesthesia Anesthesia Animal_Acclimation->Anesthesia CCI_Surgery Controlled Cortical Impact (CCI) Surgery Anesthesia->CCI_Surgery Drug_Prep Prepare rel-SB-612111 Solutions (1, 10, 100 µM) CCI_Surgery->Drug_Prep Topical_Admin Topical Administration to Cortex Drug_Prep->Topical_Admin CBF_Imaging Cerebral Blood Flow Imaging (Laser Speckle) Topical_Admin->CBF_Imaging Neurobehavioral_Tests Neurological Severity Score (mNSS) CBF_Imaging->Neurobehavioral_Tests Tissue_Collection CSF and Brain Tissue Collection (3h post-TBI) Neurobehavioral_Tests->Tissue_Collection Biochemical_Analysis Biochemical Analysis (N/OFQ, ERK, Cofilin) Tissue_Collection->Biochemical_Analysis

Caption: Experimental workflow for TBI studies with SB-612111.

Assessment of Neurological Severity

The modified Neurological Severity Score (mNSS) is a composite scoring system to evaluate motor, sensory, reflex, and balance functions.

Procedure:

  • Assess the animal at baseline (before injury) and at specific time points post-injury (e.g., 1 hour).[4]

  • The mNSS is a score out of a total possible, with higher scores indicating more severe neurological deficits.

  • The test includes tasks such as:

    • Motor tests (e.g., raising the rat by the tail, placing it on the floor)

    • Sensory tests

    • Beam balance tests

    • Reflex and abnormal movement tests

Measurement of Cerebral Blood Flow

Laser Speckle Contrast Imaging (LSCI) is a non-invasive technique to measure cerebral blood flow changes in real-time.

Procedure:

  • Position the LSCI camera over the exposed cortex.

  • Acquire baseline CBF images after the CCI surgery and before treatment.

  • After the topical application of the vehicle or rel-SB-612111, acquire a series of images at specified time intervals to monitor changes in CBF.[1][4]

Biochemical Analysis

CSF and Brain Tissue Collection:

  • At a predetermined time point (e.g., 3 hours post-TBI), euthanize the animals.

  • Collect cerebrospinal fluid (CSF) via cisterna magna puncture.

  • Perfuse the brain with saline, followed by a fixative if required for histology.

  • Dissect the brain to isolate the ipsilateral and contralateral hemispheres.

  • Process the tissue for various biochemical assays (e.g., ELISA for N/OFQ, Western blotting for ERK and cofilin).

Conclusion

This compound demonstrates therapeutic potential in preclinical models of traumatic brain injury by antagonizing the N/OFQ-NOP receptor system. The available data suggests that this compound can improve cerebral blood flow and may mitigate secondary injury cascades. The provided protocols offer a framework for researchers to investigate the efficacy and mechanisms of rel-SB-612111 and similar NOP receptor antagonists in the context of TBI. Further studies are warranted to explore the systemic administration of this compound and to fully elucidate its neuroprotective effects.

References

Application Notes and Protocols for Studying Depressive-Like Behaviors with rel-SB-612111 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

rel-SB-612111 hydrochloride is a potent and selective nonpeptide antagonist of the Nociceptin (B549756)/Orphanin FQ (N/OFQ) peptide (NOP) receptor.[1][2][3] The N/OFQ system is implicated in the regulation of various physiological and pathological processes, including mood-related behaviors.[2][3] Preclinical evidence strongly suggests that blockade of NOP receptor signaling can produce antidepressant-like effects, making rel-SB-612111 a valuable pharmacological tool for studying the pathophysiology of depression and for the development of novel antidepressant therapeutics.[4][5][6] This document provides detailed application notes and experimental protocols for the use of rel-SB-612111 in preclinical models of depressive-like behaviors.

Mechanism of Action:

rel-SB-612111 exerts its effects by selectively blocking the NOP receptor, thereby preventing the binding of its endogenous ligand, N/OFQ.[2][3] The N/OFQ-NOP system is known to modulate monoaminergic neurotransmission, which is a key target for many existing antidepressant drugs.[6][7] Activation of NOP receptors can inhibit the release of serotonin (B10506) (5-HT), norepinephrine (B1679862) (NE), and dopamine (B1211576) (DA).[7] By antagonizing the NOP receptor, rel-SB-612111 is thought to disinhibit these monoaminergic systems, leading to an increase in the synaptic availability of these neurotransmitters and contributing to its antidepressant-like effects.[7][8]

Signaling Pathway:

cluster_presynaptic Presynaptic Terminal N_OFQ N/OFQ NOP_R NOP Receptor N_OFQ->NOP_R Binds G_protein Gi/o Protein NOP_R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Vesicle Monoamine Vesicle G_protein->Vesicle Inhibits Exocytosis cAMP ↓ cAMP AC->cAMP Monoamine Monoamine Release Vesicle->Monoamine SB612111 rel-SB-612111 SB612111->NOP_R Blocks

Caption: NOP receptor signaling pathway and the antagonistic action of rel-SB-612111.

Experimental Protocols

This section outlines detailed protocols for investigating the antidepressant-like effects of this compound in rodent models.

General Preparation of this compound
  • Vehicle: For intraperitoneal (i.p.) administration, rel-SB-612111 can be dissolved in dimethyl sulfoxide (B87167) (DMSO) at a concentration that does not exceed 0.8%.[2]

  • Administration: The compound is typically administered via intraperitoneal injection 30 minutes before the behavioral test.[2]

Forced Swim Test (FST)

The Forced Swim Test is a widely used behavioral despair model to screen for antidepressant-like activity. A reduction in immobility time is indicative of an antidepressant-like effect.[2]

Materials:

  • Cylindrical tanks (e.g., 25 cm height x 10 cm diameter) filled with water (23-25°C) to a depth of 15 cm.

  • This compound solution.

  • Vehicle control solution.

  • Stopwatches or automated tracking software.

Procedure:

  • Administer rel-SB-612111 (1-10 mg/kg, i.p.) or vehicle to mice.[2][3]

  • After a 30-minute pre-treatment period, gently place each mouse into the water-filled cylinder.[2]

  • The total duration of the test is typically 6 minutes. The initial 2 minutes are considered an adaptation period and are not scored.

  • During the final 4 minutes, record the duration of immobility. Immobility is defined as the cessation of struggling and remaining floating in the water, making only small movements necessary to keep the head above water.

  • After the test, remove the mice from the water, dry them with a towel, and return them to their home cages.

Tail Suspension Test (TST)

Similar to the FST, the Tail Suspension Test is a model of behavioral despair where a reduction in immobility time suggests antidepressant-like effects.[2]

Materials:

  • Tail suspension apparatus (a horizontal bar from which to suspend the mice).

  • Adhesive tape.

  • This compound solution.

  • Vehicle control solution.

  • Stopwatches or automated tracking software.

Procedure:

  • Administer rel-SB-612111 (1-10 mg/kg, i.p.) or vehicle to mice.[2]

  • After a 30-minute pre-treatment period, suspend each mouse individually by its tail from the horizontal bar using adhesive tape. The tape should be placed approximately 1 cm from the tip of the tail. The mouse's head should be approximately 50 cm above the floor.

  • The total duration of the test is 6 minutes.

  • Record the total duration of immobility over the 6-minute period. Immobility is defined as the absence of any limb or body movements, except for those caused by respiration.

  • At the end of the test, gently remove the mice from the suspension apparatus and return them to their home cages.

Learned Helplessness Model

This model induces a depressive-like state through exposure to inescapable stress. The antidepressant-like effect is measured by the reversal of the learned helplessness behavior (i.e., failure to escape a subsequent escapable stressor).

Materials:

  • Shuttle box with two compartments separated by a gate, with a grid floor capable of delivering mild foot shocks.

  • Scrambled shock generator.

  • This compound solution.

  • Vehicle control solution.

Procedure: Induction of Helplessness (Day 1):

  • Place mice in one compartment of the shuttle box and expose them to a series of inescapable foot shocks (e.g., 0.1 mA for 15 seconds, with a variable inter-shock interval).

  • The session typically lasts for 60-90 minutes.

Testing (Day 2):

  • Administer rel-SB-612111 (e.g., 10 mg/kg, i.p.) or vehicle.[8]

  • After a 30-minute pre-treatment period, place the mice in the shuttle box and subject them to a series of escapable shocks. In this phase, the mice can escape the shock by moving to the other compartment.

  • Record the number of failures to escape (i.e., the mouse does not cross to the other compartment within a set time, e.g., 20 seconds of shock).

  • A reduction in the number of escape failures in the drug-treated group compared to the vehicle-treated group indicates an antidepressant-like effect.[8]

Experimental Workflow

cluster_workflow Experimental Workflow for Preclinical Testing A Animal Acclimation B Randomization into Treatment Groups A->B C Drug Administration (rel-SB-612111 or Vehicle) B->C D Pre-treatment Period (e.g., 30 min) C->D E Behavioral Testing D->E F Forced Swim Test E->F G Tail Suspension Test E->G H Learned Helplessness Test E->H I Data Collection and Analysis F->I G->I H->I J Statistical Comparison of Immobility Time or Escape Failures I->J

References

Application of rel-SB-612111 Hydrochloride in Pain Research: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

rel-SB-612111 hydrochloride is a potent and selective antagonist of the Nociceptin/Orphanin FQ (N/OFQ) peptide receptor (NOP), also known as the opioid receptor-like 1 (ORL-1) receptor.[1][2][3] The NOP receptor and its endogenous ligand, N/OFQ, constitute a distinct system from the classical opioid receptors (mu, delta, and kappa) and are widely distributed throughout the central and peripheral nervous systems.[4][5][6] This system is implicated in a variety of physiological processes, including pain modulation, mood, and locomotion.[6][7] Due to its unique pharmacological profile, the NOP receptor has emerged as a promising therapeutic target for the treatment of various pain states.[4] this compound, as a selective NOP antagonist, serves as a critical pharmacological tool to investigate the role of the N/OFQ-NOP system in pain and to evaluate the therapeutic potential of NOP receptor modulation.

Mechanism of Action

The NOP receptor is a G protein-coupled receptor (GPCR) that primarily couples to inhibitory G proteins (Gαi/o).[8] Activation of the NOP receptor by its endogenous ligand N/OFQ initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[9] Additionally, NOP receptor activation modulates ion channel activity, leading to the activation of inwardly rectifying potassium (K+) channels and the inhibition of voltage-gated calcium (Ca2+) channels.[9] This cascade ultimately results in neuronal hyperpolarization and reduced neuronal excitability.

This compound acts as a competitive antagonist at the NOP receptor, blocking the binding of N/OFQ and thereby preventing the initiation of this downstream signaling cascade.[10] By inhibiting the effects of N/OFQ, rel-SB-612111 can reverse N/OFQ-induced pronociceptive and antinociceptive effects, depending on the specific pain model and site of action.[7]

Data Presentation

In Vitro Binding Affinity and Potency
CompoundReceptorBinding Affinity (Ki, nM)Antagonist Potency (pA2/pKB)Reference
rel-SB-612111Human NOP (ORL-1)0.338.20 - 9.70[1][2][3][10]
Human mu-opioid57.6-[2][3]
Human kappa-opioid160.5-[2][3]
Human delta-opioid2109-[2][3]
In Vivo Efficacy in Pain Models
Pain ModelSpeciesrel-SB-612111 DoseEffectReference
N/OFQ-induced Thermal HyperalgesiaRat0.62 mg/kg (i.v.)Antagonized N/OFQ effect (ED50)[3]
Carrageenan-induced Inflammatory PainRat0.1 - 5 mg/kg (i.v.)Inhibition of paw withdrawal latency reduction[3]
Spinal Nerve Ligation (Neuropathic Pain)Mouse10 mg/kgPotentiated morphine-induced antiallodynia[11]
N/OFQ-induced Pronociception (i.c.v.)Mouseup to 3 mg/kg (i.p.)Prevented pronociceptive action of N/OFQ[7]
N/OFQ-induced Antinociception (i.t.)Mouseup to 3 mg/kg (i.p.)Prevented antinociceptive action of N/OFQ[7]

Experimental Protocols

In Vitro Assays

This functional assay measures the activation of G proteins upon agonist binding to the NOP receptor. Antagonists like rel-SB-612111 will inhibit agonist-stimulated [35S]GTPγS binding.

Materials:

  • Membrane preparations from cells expressing the human NOP receptor (e.g., CHO-hNOP)

  • [35S]GTPγS (specific activity ~1250 Ci/mmol)

  • GDP

  • N/OFQ (agonist)

  • This compound

  • Assay Buffer: 20 mM HEPES, 100 mM NaCl, 10 mM MgCl2, pH 7.4

  • Scintillation cocktail

  • Glass fiber filters

  • Filter manifold

Procedure:

  • Thaw membrane preparations on ice.

  • Prepare dilutions of N/OFQ and this compound in assay buffer.

  • In a 96-well plate, add in the following order:

    • Assay buffer

    • This compound at various concentrations for antagonist curves, or buffer for agonist curves.

    • N/OFQ at a fixed concentration (e.g., EC80) for antagonist curves, or varying concentrations for agonist curves.

    • Membrane preparation (typically 5-20 µg protein per well).

    • GDP (final concentration typically 10-30 µM).

  • Pre-incubate for 15-30 minutes at 30°C.

  • Initiate the reaction by adding [35S]GTPγS (final concentration 50-100 pM).

  • Incubate for 60 minutes at 30°C with gentle shaking.

  • Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters 3-4 times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Dry the filters and place them in scintillation vials with scintillation cocktail.

  • Quantify the radioactivity using a liquid scintillation counter.

  • Data analysis: Determine the IC50 of rel-SB-612111 and subsequently calculate the Kb value using the Cheng-Prusoff equation.

This assay measures the inhibition of adenylyl cyclase activity following NOP receptor activation. rel-SB-612111 will block the N/OFQ-mediated decrease in forskolin-stimulated cAMP levels.

Materials:

  • CHO cells stably expressing the human NOP receptor (CHO-hNOP)

  • Forskolin (B1673556)

  • IBMX (a phosphodiesterase inhibitor)

  • N/OFQ

  • This compound

  • Cell lysis buffer

  • cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen)

Procedure:

  • Seed CHO-hNOP cells in a 96- or 384-well plate and grow to 80-90% confluency.

  • On the day of the assay, aspirate the culture medium and replace it with serum-free medium containing 0.5 mM IBMX. Incubate for 30 minutes at 37°C.

  • Add this compound at various concentrations and incubate for 15-20 minutes.

  • Add N/OFQ at a fixed concentration (e.g., EC80) and forskolin (e.g., 1-10 µM) to all wells except the basal control.

  • Incubate for 30 minutes at 37°C.

  • Terminate the reaction by aspirating the medium and lysing the cells with the provided lysis buffer from the cAMP kit.

  • Measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.

  • Data analysis: Determine the IC50 of rel-SB-612111 for the inhibition of the N/OFQ effect and calculate the antagonist affinity (pA2 or Kb).

In Vivo Models of Pain

This model mimics neuropathic pain in humans resulting from peripheral nerve injury.

Animals:

  • Male Sprague-Dawley rats (150-200 g)

Procedure:

  • Anesthetize the rat with an appropriate anesthetic (e.g., isoflurane).

  • Place the animal in a prone position and make a midline incision over the lumbar spine.

  • Carefully dissect the paraspinal muscles to expose the L5 and L6 spinal nerves.

  • Tightly ligate the L5 and L6 spinal nerves with a silk suture.

  • Close the muscle and skin layers with sutures.

  • Allow the animals to recover for at least 7 days before behavioral testing.

  • Assess mechanical allodynia using von Frey filaments.

  • Administer this compound (e.g., intraperitoneally) at the desired dose and time point before behavioral testing.

This is a model of acute inflammation and inflammatory pain.

Animals:

  • Male Wistar rats (180-220 g)

Procedure:

  • Measure the baseline paw volume of the right hind paw using a plethysmometer.

  • Administer this compound or vehicle at the desired dose and route.

  • After a predetermined time (e.g., 30-60 minutes), induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the plantar surface of the right hind paw.

  • Measure the paw volume at various time points post-carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).

  • Calculate the paw edema as the increase in paw volume from baseline.

  • Assess thermal hyperalgesia using the plantar test or mechanical allodynia using von Frey filaments.

This test measures the latency of a reflexive withdrawal of the tail from a thermal stimulus.

Animals:

  • Male C57BL/6 mice (20-25 g)

Procedure:

  • Gently restrain the mouse, allowing the tail to be exposed.

  • Apply a focused beam of heat to the ventral surface of the tail (approximately 2-3 cm from the tip).

  • The apparatus will automatically record the latency for the mouse to flick its tail away from the heat source.

  • A cut-off time (e.g., 10-15 seconds) should be set to prevent tissue damage.

  • Establish a baseline tail-flick latency for each animal.

  • Administer this compound and/or other compounds and measure the tail-flick latency at specified time points.

This test assesses the withdrawal threshold to a mechanical stimulus.

Animals:

  • Rats or mice with induced neuropathic or inflammatory pain.

Procedure:

  • Place the animal in a testing chamber with a wire mesh floor and allow it to acclimate for at least 15-20 minutes.

  • Apply a series of calibrated von Frey filaments with increasing stiffness to the plantar surface of the hind paw.

  • A positive response is a sharp withdrawal, flinching, or licking of the paw.

  • The 50% paw withdrawal threshold can be determined using the up-down method.

  • Administer this compound and measure the withdrawal threshold at different time points.

Mandatory Visualizations

NOP_Receptor_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space N/OFQ N/OFQ NOP Receptor (ORL-1) NOP Receptor (ORL-1) N/OFQ->NOP Receptor (ORL-1) Binds & Activates rel-SB-612111 rel-SB-612111 rel-SB-612111->NOP Receptor (ORL-1) Binds & Blocks G_protein Gαi/o βγ NOP Receptor (ORL-1)->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits K_channel ↑ K+ Channel Activation G_protein->K_channel Activates Ca_channel ↓ Ca2+ Channel Inhibition G_protein->Ca_channel Inhibits cAMP ↓ cAMP AC->cAMP Hyperpolarization Neuronal Hyperpolarization K_channel->Hyperpolarization Reduced_Excitability ↓ Neuronal Excitability Ca_channel->Reduced_Excitability Hyperpolarization->Reduced_Excitability

Caption: NOP Receptor Signaling Pathway and Point of Intervention for rel-SB-612111.

In_Vivo_Pain_Model_Workflow cluster_model_induction Pain Model Induction cluster_treatment Treatment cluster_assessment Behavioral Assessment cluster_analysis Data Analysis Induction Induce Pain Model (e.g., SNL, Carrageenan) Treatment_Admin Administer rel-SB-612111 or Vehicle Induction->Treatment_Admin Allow for model development Behavioral_Test Perform Behavioral Test (e.g., von Frey, Tail-Flick) Treatment_Admin->Behavioral_Test Pre-treatment time Data_Analysis Analyze Data (e.g., Paw Withdrawal Threshold, Tail-Flick Latency) Behavioral_Test->Data_Analysis

Caption: General Experimental Workflow for In Vivo Pain Models.

In_Vitro_Assay_Workflow cluster_preparation Preparation cluster_incubation Incubation cluster_detection Detection cluster_analysis Data Analysis Preparation Prepare Cell Membranes or Whole Cells (hNOP expressing) Incubation Incubate with rel-SB-612111, Agonist (N/OFQ), & Labeled Ligand/Substrate Preparation->Incubation Detection Measure Signal (e.g., Radioactivity, Fluorescence) Incubation->Detection Data_Analysis Determine IC50/Kb for rel-SB-612111 Detection->Data_Analysis

Caption: General Experimental Workflow for In Vitro Functional Assays.

References

Application Notes and Protocols for Cerebral Blood Flow Measurement Using rel-SB-612111 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a detailed protocol for the use of rel-SB-612111 hydrochloride, a selective Nociceptin/Orphanin FQ (N/OFQ) peptide (NOP) receptor antagonist, in the measurement of cerebral blood flow (CBF) in a rat model of traumatic brain injury (TBI). Following TBI, an increase in the endogenous ligand N/OFQ can lead to cerebrovascular dysregulation. This compound has been shown to ameliorate TBI-induced reductions in CBF by blocking the N/OFQ-NOP receptor system.[1][2] This document outlines the experimental procedures, data interpretation, and the underlying signaling pathway.

Data Presentation

The following table summarizes the quantitative data on the effects of topical application of this compound on cerebral blood flow in a rat model of mild TBI (mTBI). The data represents the percentage change in CBF from baseline after administration of the vehicle and increasing concentrations of the compound.

Treatment GroupConcentration (µM)Mean Change in CBF (%) (Ipsilateral to Injury)Standard DeviationP-value (vs. Vehicle)
Vehicle--2.5± 1.5-
rel-SB-6121111+1.0± 2.0> 0.05
rel-SB-61211110+12.5± 3.0< 0.05
rel-SB-612111100+25.0± 4.0< 0.01

Signaling Pathway

Traumatic brain injury triggers an increase in the neuropeptide Nociceptin/Orphanin FQ (N/OFQ). N/OFQ binds to its cognate G-protein coupled receptor, the NOP receptor, on cerebrovascular cells. In the context of TBI, this activation initiates a signaling cascade involving the Extracellular signal-Regulated Kinase (ERK) pathway. Activated ERK can then phosphorylate and regulate the activity of cofilin, a key protein in actin dynamics. Dysregulation of cofilin can alter the cytoskeletal structure of vascular smooth muscle cells, leading to vasoconstriction and reduced cerebral blood flow. The NOP receptor antagonist, this compound, blocks the initial step in this cascade, thereby preventing the downstream effects and helping to restore normal cerebral blood flow.

SB612111_Signaling_Pathway cluster_TBI Traumatic Brain Injury (TBI) cluster_Signaling Cellular Signaling Cascade cluster_Outcome Physiological Outcome TBI TBI Event NOFQ Increased N/OFQ TBI->NOFQ induces NOPR NOP Receptor NOFQ->NOPR binds to ERK ERK Activation NOPR->ERK activates SB612111 This compound SB612111->NOPR blocks Cofilin Cofilin Phosphorylation ERK->Cofilin phosphorylates Actin Actin Cytoskeleton Dysregulation Cofilin->Actin leads to Vaso Vasoconstriction Actin->Vaso causes CBF Decreased Cerebral Blood Flow Vaso->CBF results in Experimental_Workflow cluster_Preparation Preparation cluster_Surgery Surgical Procedure cluster_Measurement CBF Measurement cluster_Analysis Data Analysis Prep_Animal Animal Preparation (Anesthesia, Stereotaxic Frame) Craniotomy Craniotomy Prep_Animal->Craniotomy Prep_Drug Prepare rel-SB-612111 (1, 10, 100 µM) CCI Controlled Cortical Impact (CCI) or Sham Injury Craniotomy->CCI LSCI_Baseline Acquire Baseline CBF (LSCI) CCI->LSCI_Baseline Apply_Vehicle Topical Application of Vehicle LSCI_Baseline->Apply_Vehicle Record_Vehicle Record CBF Apply_Vehicle->Record_Vehicle Apply_SB1 Apply 1 µM SB-612111 Record_Vehicle->Apply_SB1 Record_SB1 Record CBF Apply_SB1->Record_SB1 Apply_SB10 Apply 10 µM SB-612111 Record_SB1->Apply_SB10 Record_SB10 Record CBF Apply_SB10->Record_SB10 Apply_SB100 Apply 100 µM SB-612111 Record_SB10->Apply_SB100 Record_SB100 Record CBF Apply_SB100->Record_SB100 Analyze_Data Calculate % Change in CBF Record_SB100->Analyze_Data

References

Application Notes: Functional Characterization of rel-SB-612111 hydrochloride at the NOP Receptor using a GTPγS Binding Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Nociceptin/Orphanin FQ (N/OFQ) peptide receptor (NOP, also known as ORL-1) is a G protein-coupled receptor (GPCR) that is a compelling target for therapeutic development in areas such as pain, depression, and anxiety.[1] Rel-SB-612111 hydrochloride is a potent and selective antagonist of the NOP receptor.[2] Functional characterization of such antagonists is crucial for drug development. The [³⁵S]GTPγS binding assay is a widely used functional assay to measure the activation of G proteins, which is an early event in GPCR signaling.[3][4] This assay can effectively determine the potency and efficacy of ligands, distinguishing between agonists, antagonists, and inverse agonists.[3][4] This document provides detailed application notes and a protocol for the use of a [³⁵S]GTPγS binding assay to characterize the antagonistic properties of this compound at the human NOP receptor.

Principle of the Assay

The GTPγS binding assay measures the functional consequence of GPCR activation at the G protein level. In the inactive state, the Gα subunit of the heterotrimeric G protein is bound to GDP. Upon agonist-mediated receptor activation, the receptor undergoes a conformational change that facilitates the exchange of GDP for GTP on the Gα subunit. This leads to the dissociation of the Gα-GTP complex from the Gβγ dimer and the receptor, initiating downstream signaling cascades.

This assay utilizes a non-hydrolyzable analog of GTP, guanosine (B1672433) 5'-O-(3-[³⁵S]thio)triphosphate ([³⁵S]GTPγS). Because [³⁵S]GTPγS is resistant to the intrinsic GTPase activity of the Gα subunit, it remains bound, allowing for the accumulation of a measurable radioactive signal that is proportional to the extent of G protein activation.[3] When testing an antagonist like this compound, the assay measures the ability of the compound to inhibit agonist-stimulated [³⁵S]GTPγS binding.

Data Presentation

CompoundParameterValueAssay System
This compoundKᵢ (Binding Affinity)0.33 nMRadioligand binding assay with human NOP receptor
pKₑ (Functional Antagonism)8.49–8.72Calcium mobilization assay in CHO cells expressing the NOP receptor and a chimeric Gα protein

This table summarizes the binding affinity and functional antagonism of this compound at the NOP receptor. The Kᵢ value indicates high-affinity binding to the receptor. The pKₑ values from a functional assay demonstrate its potent antagonist activity.[5]

Signaling Pathway and Experimental Workflow

To visualize the underlying biological process and the experimental procedure, the following diagrams are provided.

NOP_Signaling_Pathway NOP NOP Receptor (Inactive) G_protein Gα(GDP)-βγ G_protein_active Gα(GTP) G_protein->G_protein_active GDP out, GTP in NOP_active NOP Receptor (Active) G_beta_gamma Gβγ G_protein_active->G_beta_gamma Dissociation Effector Downstream Effectors G_protein_active->Effector G_beta_gamma->Effector Agonist N/OFQ (Agonist) Agonist->NOP Binds & Activates Antagonist rel-SB-612111 Antagonist->NOP Binds & Blocks

NOP Receptor Signaling Pathway

GTPgS_Assay_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_detection Detection & Analysis Membrane_Prep Prepare Membranes (e.g., CHO-hNOP) Incubation Incubate: Membranes + GDP + Agonist + Antagonist Membrane_Prep->Incubation Reagent_Prep Prepare Reagents: - Assay Buffer - [³⁵S]GTPγS - GDP - Agonist (N/OFQ) - Antagonist (rel-SB-612111) Reagent_Prep->Incubation Add_GTPgS Add [³⁵S]GTPγS to initiate reaction Incubation->Add_GTPgS Incubate_Reaction Incubate at 30°C Add_GTPgS->Incubate_Reaction Filtration Rapid Filtration to separate bound from free [³⁵S]GTPγS Incubate_Reaction->Filtration Washing Wash filters with ice-cold buffer Filtration->Washing Counting Scintillation Counting Washing->Counting Analysis Data Analysis (Schild Plot, IC₅₀ determination) Counting->Analysis

Experimental Workflow for the [³⁵S]GTPγS Binding Assay

Experimental Protocol

This protocol is adapted from established procedures for [³⁵S]GTPγS binding assays with GPCRs.[3][5][6]

Materials and Reagents
  • Membrane Preparation: Crude membranes from Chinese Hamster Ovary (CHO) cells stably expressing the human NOP receptor (CHO-hNOP).

  • Radioligand: [³⁵S]GTPγS (specific activity >1000 Ci/mmol).

  • Unlabeled GTPγS: For determination of non-specific binding.

  • GDP: To maintain low basal signaling.

  • Agonist: Nociceptin/Orphanin FQ (N/OFQ).

  • Antagonist: this compound.

  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA.

  • Wash Buffer: 50 mM Tris-HCl (pH 7.4).

  • Scintillation Cocktail.

  • 96-well Filter Plates (e.g., GF/C).

  • Microplate Scintillation Counter.

Procedure
  • Membrane Preparation:

    • Thaw cryopreserved CHO-hNOP cell membranes on ice.

    • Homogenize the membranes in ice-cold assay buffer.

    • Determine the protein concentration using a standard protein assay (e.g., Bradford or BCA).

    • Dilute the membranes in assay buffer to a final concentration of 10-20 µg of protein per well.

  • Assay Setup:

    • Prepare serial dilutions of this compound in assay buffer.

    • Prepare a stock solution of the agonist N/OFQ in assay buffer. A concentration that elicits 80% of the maximal response (EC₈₀) should be used.

    • The assay is performed in a 96-well plate with a final volume of 200 µL per well.

    • Add the following to each well:

      • 50 µL of assay buffer or unlabeled GTPγS (for non-specific binding, final concentration 10 µM).

      • 50 µL of the appropriate dilution of this compound or vehicle.

      • 25 µL of N/OFQ (at EC₈₀ concentration) or assay buffer (for basal binding).

      • 25 µL of GDP (final concentration 10-30 µM).[2]

      • 50 µL of the diluted membrane suspension.

    • Pre-incubate the plate at 30°C for 15-30 minutes to allow the antagonist to reach binding equilibrium.

  • Initiation of Reaction:

    • Add 50 µL of [³⁵S]GTPγS (final concentration of 0.05-0.1 nM) to each well to start the reaction.

    • Incubate the plate at 30°C for 60 minutes with gentle agitation.

  • Termination and Filtration:

    • Terminate the binding reaction by rapid filtration through the 96-well filter plate using a cell harvester.

    • Wash the filters three times with 200 µL of ice-cold wash buffer.

  • Detection:

    • Dry the filter plate completely.

    • Add 50 µL of scintillation cocktail to each well.

    • Seal the plate and count the radioactivity in a microplate scintillation counter.

Data Analysis
  • Calculate Specific Binding:

    • Subtract the non-specific binding (counts in the presence of 10 µM unlabeled GTPγS) from all other values.

  • Determine Antagonist Potency:

    • Plot the specific [³⁵S]GTPγS binding as a function of the log concentration of this compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of antagonist that inhibits 50% of the agonist-stimulated response).

    • The inhibition constant (Kᵢ) can be calculated from the IC₅₀ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + ([Agonist]/EC₅₀ of Agonist))

  • Schild Analysis (Optional but Recommended):

    • To determine if this compound is a competitive antagonist, perform a Schild analysis.

    • Generate full agonist (N/OFQ) concentration-response curves in the absence and presence of several fixed concentrations of this compound.

    • A Schild plot of log(dose ratio - 1) versus log[Antagonist] should yield a straight line with a slope of 1 for a competitive antagonist. The x-intercept provides the pA₂ value, which is the negative logarithm of the antagonist concentration that requires a doubling of the agonist concentration to produce the same response. The pA₂ is theoretically equal to the pKᵢ for a competitive antagonist.[4]

Conclusion

The [³⁵S]GTPγS binding assay is a robust and reliable method for the functional characterization of NOP receptor antagonists like this compound. By following the detailed protocol and data analysis procedures outlined in these application notes, researchers can accurately determine the potency and mechanism of action of novel compounds targeting the NOP receptor, thereby facilitating the drug discovery and development process.

References

Application Notes and Protocols: rel-SB-612111 hydrochloride in the Forced Swimming Test

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

rel-SB-612111 hydrochloride is a potent and selective antagonist of the Nociceptin/Orphanin FQ (N/OFQ) peptide (NOP) receptor.[1] The N/OFQ-NOP receptor system is implicated in the modulation of various physiological and pathological processes, including pain, anxiety, and depression. Blockade of NOP receptor signaling has been shown to produce antidepressant-like effects in preclinical models.[1] The forced swimming test (FST) is a widely used behavioral assay to screen for potential antidepressant properties of novel compounds.[2][3] In this test, rodents are placed in an inescapable cylinder of water, and the duration of immobility is measured. A reduction in immobility time is indicative of an antidepressant-like effect.[1]

These application notes provide a detailed protocol for utilizing this compound in the mouse forced swimming test to evaluate its potential antidepressant-like activity.

Mechanism of Action:

This compound acts as a selective antagonist at the NOP receptor. The NOP receptor is a G protein-coupled receptor (GPCR) that primarily couples to Gαi/o subunits. The endogenous ligand, N/OFQ, activates the NOP receptor, leading to the inhibition of adenylyl cyclase, which in turn decreases intracellular cyclic AMP (cAMP) levels. By blocking the binding of N/OFQ, this compound prevents this signaling cascade, which is thought to contribute to its antidepressant-like effects.

Signaling Pathway of NOP Receptor Antagonism

cluster_0 cluster_1 rel-SB-612111 rel-SB-612111 NOP Receptor NOP Receptor rel-SB-612111->NOP Receptor Antagonizes N/OFQ N/OFQ N/OFQ->NOP Receptor Activates Gαi/o Gαi/o NOP Receptor->Gαi/o Inhibits Adenylyl Cyclase Adenylyl Cyclase Gαi/o->Adenylyl Cyclase Inhibits cAMP cAMP Adenylyl Cyclase->cAMP Decreases Antidepressant-like Effects Antidepressant-like Effects cAMP->Antidepressant-like Effects Leads to (via downstream pathways)

Caption: Signaling pathway of NOP receptor antagonism by rel-SB-612111.

Data Presentation

The following table summarizes the quantitative data for the use of this compound in the mouse forced swimming test.

ParameterValueReference
Compound This compound[1]
Animal Model Male Swiss mice[1]
Dosage Range 1 - 10 mg/kg[1]
Administration Route Intraperitoneal (i.p.)[1]
Administration Time 30 minutes before the test[1]
Vehicle 5% DMSO in 0.9% NaCl (suggested)[4]
Primary Endpoint Immobility time (seconds)[1]
Effect Dose-dependent reduction in immobility time[1]

Experimental Protocols

This protocol is based on established forced swimming test procedures and specific information available for this compound. Note that the exact apparatus dimensions and test duration from the key study by Rizzi et al. (2007) were not detailed; therefore, a standard and widely accepted protocol is provided.

Materials:

  • This compound

  • Vehicle (e.g., 5% DMSO in sterile 0.9% NaCl)

  • Male adult mice (e.g., Swiss mice)

  • Cylindrical tanks (e.g., 20 cm diameter, 30 cm height) made of transparent Plexiglas[2]

  • Water

  • Water bath or heater to maintain water temperature

  • Thermometer

  • Video recording equipment (optional, but recommended for accurate scoring)

  • Stopwatches

  • Dry towels or warming lamp

  • Animal scale

Procedure:

  • Animal Acclimation:

    • House animals in standard laboratory conditions for at least one week before the experiment.

    • Allow ad libitum access to food and water.

    • Handle the mice for a few days leading up to the experiment to acclimate them to the researcher.

  • Drug Preparation and Administration:

    • Prepare a stock solution of this compound in the chosen vehicle.

    • On the day of the experiment, weigh each mouse and calculate the individual dose volume.

    • Administer the assigned treatment (vehicle or this compound at 1, 3, or 10 mg/kg) via intraperitoneal injection 30 minutes before the test.[1]

  • Forced Swim Test Apparatus:

    • Fill the cylindrical tanks with water to a depth of 15 cm.[2] This depth prevents the mice from touching the bottom with their tails or paws.

    • Maintain the water temperature at a constant 25 ± 1°C.[5]

  • Test Session:

    • Gently place each mouse individually into a cylinder.

    • The total test duration is 6 minutes.[2]

    • The first 2 minutes are considered a habituation period and are not scored for immobility.[2]

    • During the final 4 minutes of the test, record the duration of immobility.[2] Immobility is defined as the cessation of struggling and remaining floating motionless in the water, making only those movements necessary to keep its head above water.

    • After the 6-minute session, remove the mouse from the water.

    • Thoroughly dry the mouse with a towel and place it in a warm, dry holding cage or under a warming lamp to prevent hypothermia before returning it to its home cage.

    • Empty and clean the cylinders between animals.

  • Data Analysis:

    • Score the duration of immobility for the last 4 minutes of the test.

    • Analyze the data using appropriate statistical methods (e.g., one-way ANOVA followed by a post-hoc test) to compare the different treatment groups with the vehicle control group.

Experimental Workflow

cluster_setup Setup cluster_procedure Procedure cluster_analysis Analysis Acclimation Animal Acclimation (1 week) Drug_Prep Prepare rel-SB-612111 (1-10 mg/kg) & Vehicle Acclimation->Drug_Prep Administration Administer Drug/Vehicle (i.p., 30 min prior) Drug_Prep->Administration Apparatus_Prep Prepare FST Apparatus (Cylinder, 25°C Water) Placement Place Mouse in Cylinder Apparatus_Prep->Placement Administration->Placement Test 6-Minute Test Session Placement->Test Scoring Score Immobility (last 4 minutes) Test->Scoring Removal Remove and Dry Mouse Scoring->Removal Data_Analysis Statistical Analysis (ANOVA) Removal->Data_Analysis

References

Troubleshooting & Optimization

Technical Support Center: rel-SB-612111 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) regarding the experimental use of rel-SB-612111 hydrochloride, with a specific focus on addressing challenges related to its bioavailability.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent and selective antagonist of the Nociceptin/Orphanin FQ (N/OFQ) peptide receptor (NOP), also known as the opiate receptor-like orphan receptor (ORL-1).[1][2][3] It exhibits high affinity for the human NOP receptor (Ki = 0.33 nM) and shows selectivity over mu-, kappa-, and delta-opioid receptors.[1][2] Its primary action is to block the physiological effects mediated by the N/OFQ-NOP receptor system.[4][5]

Q2: What are the known solubility properties of this compound?

A2: this compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and ethanol. One supplier notes solubility of up to 100 mM in DMSO and 50 mM in ethanol. Another indicates a solubility of 15.62 mg/mL (34.34 mM) in DMSO, requiring sonication and warming to 60°C.[1] It is important to note that the hydrochloride salt form is used to improve aqueous solubility, however, like many small molecules, it may still exhibit poor water solubility which can impact its oral bioavailability.

Q3: I am observing low or inconsistent effects of orally administered this compound in my animal models. Could this be a bioavailability issue?

A3: Yes, low and variable efficacy following oral administration is a common indicator of poor oral bioavailability. This can be due to several factors including poor aqueous solubility, low dissolution rate in the gastrointestinal (GI) tract, low permeability across the intestinal membrane, and significant first-pass metabolism.[6][7][8] For compounds like this compound, which are often dissolved in DMSO for in vitro studies, direct oral administration of such a solution can lead to precipitation in the aqueous environment of the stomach, severely limiting absorption.

Q4: What are the common routes of administration for this compound in preclinical studies?

A4: Published in vivo studies have utilized intravenous (i.v.) and intraperitoneal (i.p.) injections to study the effects of this compound.[1][4] These routes bypass the gastrointestinal absorption barrier, ensuring direct entry into the systemic circulation. When oral administration is desired, specific formulation strategies are often necessary to improve absorption.

Q5: Are there any known signaling pathways affected by this compound?

A5: As a NOP receptor antagonist, this compound primarily interferes with the signaling cascade initiated by the N/OFQ peptide. The NOP receptor is a G protein-coupled receptor (GPCR) that, upon activation, typically inhibits adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels, and modulates ion channels. By blocking this receptor, this compound prevents these downstream effects.

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments with this compound, particularly concerning its delivery and bioavailability.

Issue 1: Poor Solubility and Precipitation Upon Dilution
  • Problem: The compound precipitates out of solution when diluted in aqueous buffers for in vitro assays or when preparing formulations for in vivo studies.

  • Troubleshooting Steps:

    • Optimize Solvent System: While DMSO is a common solvent, consider using a co-solvent system. Mixtures of DMSO, ethanol, polyethylene (B3416737) glycol (PEG), or propylene (B89431) glycol can sometimes improve solubility and reduce precipitation upon dilution.[9]

    • pH Adjustment: Assess the pH-solubility profile of the compound. Adjusting the pH of the vehicle may enhance the solubility of the hydrochloride salt.

    • Use of Excipients: Incorporate solubilizing agents or surfactants such as Tween® 80 or Cremophor® EL into the formulation. These can help maintain the drug in solution.

    • Sonication and Warming: Gentle warming and sonication can aid in dissolving the compound, but be cautious of potential degradation at high temperatures.[1]

Issue 2: Low and Variable Bioavailability After Oral Gavage
  • Problem: Inconsistent or negligible pharmacological effects are observed after oral administration in animal models.

  • Troubleshooting Steps:

    • Formulation Development: Move beyond simple solutions. Consider formulating this compound as a suspension, emulsion, or solid dispersion to improve its dissolution and absorption.[7][10]

      • Micronization: Reducing the particle size of the drug powder can increase the surface area for dissolution.[8][11]

      • Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can enhance the solubility and absorption of lipophilic drugs.[8][12]

      • Solid Dispersions: Dispersing the drug in a hydrophilic polymer matrix can improve its dissolution rate.[10]

    • Permeability Assessment: Evaluate the intestinal permeability of the compound using in vitro models like Caco-2 cell monolayers or in situ intestinal perfusion studies.[13] If permeability is low, the inclusion of permeation enhancers may be necessary, although this requires careful toxicological evaluation.

    • In Vivo Pharmacokinetic (PK) Study: Conduct a pilot PK study to determine key parameters such as Cmax, Tmax, AUC, and half-life following oral administration of different formulations. This will provide quantitative data on the extent of absorption.

Quantitative Data Summary

The following tables summarize key in vitro binding affinities and solubility information for this compound.

Table 1: Receptor Binding Affinity of this compound

ReceptorKi (nM)
Human NOP (hORL-1)0.33
Mu-opioid57.6
Kappa-opioid160.5
Delta-opioid2109

Data compiled from multiple sources.[1][2]

Table 2: Solubility of this compound

SolventConcentrationConditions
DMSO100 mM-
Ethanol50 mM-
DMSO15.62 mg/mL (34.34 mM)Ultrasonic and warming to 60°C

Data compiled from multiple sources.[1]

Experimental Protocols

Protocol 1: In Vitro Assessment of Intestinal Permeability using Caco-2 Cells
  • Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts for 21-28 days to allow for differentiation and formation of a confluent monolayer.

  • Monolayer Integrity: Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) and the permeability of a fluorescent marker like Lucifer yellow.

  • Permeability Assay:

    • Prepare a transport buffer (e.g., Hanks' Balanced Salt Solution with 25 mM HEPES, pH 7.4).

    • Dissolve this compound in the transport buffer, potentially with a small, non-toxic percentage of a co-solvent like DMSO.

    • Add the drug solution to the apical (A) side of the Transwell® insert and fresh transport buffer to the basolateral (B) side.

    • Incubate at 37°C with gentle shaking.

    • Collect samples from the basolateral side at various time points (e.g., 30, 60, 90, 120 minutes) and from the apical side at the end of the experiment.

  • Quantification: Analyze the concentration of this compound in the collected samples using a validated analytical method, such as LC-MS/MS.

  • Calculate Apparent Permeability (Papp):

    • Papp (cm/s) = (dQ/dt) / (A * C0)

    • Where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C0 is the initial drug concentration in the donor chamber.

Protocol 2: Preparation of a Simple Oral Suspension for Preclinical Studies
  • Vehicle Preparation: Prepare a 0.5% (w/v) solution of methylcellulose (B11928114) (or carboxymethylcellulose) in purified water. A small amount of a wetting agent like Tween® 80 (e.g., 0.1%) can be added to improve the dispersibility of the drug powder.

  • Drug Powder Preparation: If necessary, micronize the this compound powder using a mortar and pestle or a jet mill to achieve a fine, uniform particle size.

  • Suspension Formulation:

    • Weigh the required amount of micronized drug powder.

    • In a glass vial, add a small volume of the vehicle to the drug powder to form a thick, uniform paste. This process, known as levigation, helps to ensure the particles are well-wetted.

    • Gradually add the remaining vehicle in small portions while continuously stirring or vortexing until the desired final volume and concentration are reached.

  • Homogenization: Use a homogenizer or sonicator to ensure a uniform and stable suspension.

  • Administration: Administer the suspension to animals via oral gavage. Ensure the suspension is well-mixed before each administration to guarantee dose uniformity.

Visualizations

G cluster_0 Oral Administration Bioavailability Workflow drug rel-SB-612111 HCl (Oral Dosage Form) dissolution Dissolution in GI Fluids drug->dissolution Solubility/ Particle Size absorption Absorption across Intestinal Wall dissolution->absorption Permeability first_pass First-Pass Metabolism (Liver) absorption->first_pass systemic Systemic Circulation first_pass->systemic Metabolic Stability

Caption: Workflow of Oral Drug Bioavailability.

G cluster_1 Troubleshooting Low Oral Bioavailability start Low/Variable In Vivo Efficacy (Oral Administration) q1 Is the compound soluble in the vehicle? start->q1 sol_strat Improve Solubility: - Co-solvents - pH adjustment - Solubilizing excipients q1->sol_strat No q2 Is the dissolution rate adequate? q1->q2 Yes sol_strat->q2 diss_strat Enhance Dissolution: - Micronization - Solid Dispersions - Amorphous forms q2->diss_strat No q3 Is intestinal permeability sufficient? q2->q3 Yes diss_strat->q3 perm_strat Assess/Improve Permeability: - Caco-2 Assay - Permeation Enhancers - Lipid Formulations (SEDDS) q3->perm_strat No pk_study Conduct Pharmacokinetic (PK) Study to confirm improved exposure q3->pk_study Yes perm_strat->pk_study

References

rel-SB-612111 hydrochloride stability and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information on the stability, storage, and handling of rel-SB-612111 hydrochloride. It includes troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

1. What is this compound and what is its primary mechanism of action?

This compound is a potent and selective antagonist of the Nociceptin/Orphanin FQ (N/OFQ) peptide receptor, also known as the NOP receptor or ORL-1.[1][2] Its primary mechanism of action is to block the binding of the endogenous ligand N/OFQ to the NOP receptor, thereby inhibiting its downstream signaling pathways.[3] This antagonism has been shown to modulate various physiological processes, including pain, mood, and cerebral blood flow.[3][4][5]

2. What are the recommended storage conditions for this compound?

Proper storage is crucial to maintain the integrity and activity of the compound. The following conditions are recommended:

FormStorage TemperatureDuration
Solid Powder-20°C12 Months
4°C6 Months
In Solvent-80°C6 Months
-20°C6 Months

3. How should I prepare stock solutions of this compound?

This compound is soluble in organic solvents such as DMSO and ethanol.[3]

SolventMaximum Concentration
DMSO100 mM
Ethanol50 mM

Experimental Protocol: Preparing a 10 mM Stock Solution in DMSO

  • Weighing: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, you would need 4.5486 mg of the compound (Molecular Weight: 454.86 g/mol ).

  • Dissolving: Add the appropriate volume of high-purity DMSO to the powder.

  • Mixing: Gently vortex or sonicate the solution until the compound is completely dissolved. Ensure the solution is clear before use.

  • Storage: Aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

4. Can I store this compound in aqueous solutions?

While the hydrochloride salt form generally offers enhanced water solubility and stability, long-term storage in aqueous solutions is not recommended.[6] For experiments requiring aqueous buffers, it is best to prepare fresh solutions from a concentrated stock in an organic solvent on the day of use. If short-term storage is necessary, it should be at 4°C for no longer than 24 hours, and the stability under these conditions should be validated for your specific experimental setup.

Troubleshooting Guide

IssuePossible CauseRecommendation
No or reduced antagonist effect observed Compound Degradation: Improper storage or repeated freeze-thaw cycles of stock solutions.Prepare fresh stock solutions and aliquot for single use. Always store at the recommended temperature.
Incorrect Concentration: Inaccurate weighing or dilution of the compound.Verify the calculations and ensure proper calibration of balances and pipettes. Perform a concentration-response curve to determine the optimal working concentration.
Low Receptor Expression: The cell line or tissue being used may have low levels of NOP receptor expression.Confirm NOP receptor expression levels in your experimental model using techniques like qPCR, Western blot, or radioligand binding assays.
High Agonist Concentration: The concentration of the NOP receptor agonist used in the assay may be too high, overcoming the competitive antagonism.Optimize the agonist concentration to be near its EC50 or EC80 value to provide a sufficient window for observing antagonism.
Precipitation of the compound in aqueous buffer Low Solubility: The final concentration of this compound in the aqueous buffer exceeds its solubility limit.Decrease the final concentration of the compound. Increase the percentage of the organic solvent (e.g., DMSO) in the final solution, ensuring it is compatible with your experimental system. The use of solubilizing agents like PEG300, Tween-80, or SBE-β-CD can also be considered for in vivo preparations.
pH of the Buffer: The pH of the aqueous buffer may affect the solubility of the compound.Test the solubility in buffers with slightly different pH values to find the optimal condition.
Inconsistent results between experiments Variability in Solution Preparation: Inconsistent preparation of stock and working solutions.Standardize the solution preparation protocol, including the source and purity of solvents.
Cell Culture Conditions: Variations in cell passage number, confluency, or health can affect receptor expression and signaling.Maintain consistent cell culture practices and use cells within a defined passage number range.

Signaling Pathways and Experimental Workflows

NOP Receptor Signaling Pathway

This compound acts as an antagonist at the NOP receptor, a G-protein coupled receptor (GPCR). The activation of the NOP receptor by its endogenous ligand, N/OFQ, initiates several downstream signaling cascades. By blocking this interaction, this compound inhibits these pathways.

NOP_Signaling cluster_membrane Cell Membrane cluster_intracellular Intracellular NOP NOP Receptor G_protein Gi/Go Protein NOP->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition Ca_channel Ca2+ Channel G_protein->Ca_channel Inhibition K_channel K+ Channel G_protein->K_channel Activation MAPK MAPK Pathway (e.g., ERK, p38, JNK) G_protein->MAPK Activation cAMP ↓ cAMP AC->cAMP Ca_influx ↓ Ca2+ Influx Ca_channel->Ca_influx K_efflux ↑ K+ Efflux (Hyperpolarization) K_channel->K_efflux N_OFQ N/OFQ (Agonist) N_OFQ->NOP SB612111 rel-SB-612111 HCl (Antagonist) SB612111->NOP

Caption: NOP receptor signaling cascade and the inhibitory action of rel-SB-612111 HCl.

Experimental Workflow: In Vitro Functional Assay (cAMP Measurement)

This workflow outlines a typical experiment to determine the antagonist potency of this compound by measuring its effect on agonist-induced inhibition of cAMP production.

in_vitro_workflow A 1. Cell Seeding (e.g., CHO or HEK293 cells expressing NOP receptor) B 2. Pre-incubation with rel-SB-612111 HCl (various concentrations) A->B C 3. Stimulation with Forskolin (to elevate cAMP) + N/OFQ (agonist at EC80) B->C D 4. Cell Lysis C->D E 5. cAMP Measurement (e.g., HTRF, ELISA) D->E F 6. Data Analysis (IC50 determination) E->F

Caption: Workflow for an in vitro cAMP functional assay to assess antagonist activity.

Experimental Workflow: In Vivo Study Preparation

For in vivo studies, proper formulation is critical for bioavailability and to avoid precipitation.

in_vivo_workflow A 1. Prepare Stock Solution (e.g., 25 mg/mL in DMSO) C 3. Add Stock to PEG300 and mix A->C B 2. Prepare Vehicle (e.g., 40% PEG300, 5% Tween-80, 45% Saline) B->C D 4. Add Tween-80 and mix C->D E 5. Add Saline to final volume and mix D->E F 6. Administer to animal model (e.g., i.v. injection) E->F

Caption: Workflow for preparing rel-SB-612111 HCl for in vivo administration.

References

Technical Support Center: Overcoming Poor Solubility of rel-SB-612111 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the poor solubility of rel-SB-612111 hydrochloride during their experiments.

Troubleshooting Guide

Issue 1: Precipitation of this compound in aqueous solutions.

Question: My this compound, initially dissolved in an organic solvent, precipitates when I dilute it into my aqueous buffer (e.g., PBS, cell culture medium). How can I prevent this?

Answer: This is a common issue due to the hydrophobic nature of rel-SB-612111. Here are several strategies to address this, ranging from simple to more complex formulation approaches.

Initial Troubleshooting Steps:

  • Optimize Organic Stock Concentration: Ensure your initial stock solution in DMSO or ethanol (B145695) is not overly concentrated. A lower starting concentration can sometimes prevent precipitation upon dilution.

  • Stepwise Dilution: Instead of a single large dilution, try a serial dilution approach. Gradually introduce the aqueous buffer to the stock solution while vortexing.

  • Sonication: After dilution, sonicate the solution for 5-10 minutes. This can help to break up small precipitates and improve dissolution.

  • Warming: Gently warm the solution to 37°C. Some compounds have increased solubility at slightly elevated temperatures. However, be mindful of the thermal stability of the compound and other components in your assay.

Advanced Solubilization Strategies:

If the initial steps are unsuccessful, consider using solubilizing agents or different vehicle formulations. Below are some recommended protocols.

Frequently Asked Questions (FAQs)

Q1: What are the recommended solvents for preparing a stock solution of this compound?

A1: Based on available data, this compound is soluble in the following organic solvents:

  • Dimethyl sulfoxide (B87167) (DMSO): Soluble up to 100 mM.[1] For complete dissolution, warming and sonication may be necessary.[2]

  • Ethanol: Soluble up to 50 mM.[1]

Q2: I am conducting an in vivo study. What is a suitable vehicle for administering this compound?

A2: For in vivo applications, a common strategy is to use a vehicle that enhances solubility and bioavailability. A published study successfully used a vehicle consisting of 5% dimethylsulfoxide (DMSO) and 0.9% sodium chloride. Another effective formulation for achieving a clear solution at ≥ 2.5 mg/mL (5.50 mM) consists of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[2] A third option is a solution of 10% DMSO and 90% (20% SBE-β-CD in Saline).[2]

Q3: Can I dissolve this compound directly in aqueous buffers like PBS or cell culture media?

A3: Direct dissolution in purely aqueous buffers is challenging due to the compound's poor water solubility. It is recommended to first prepare a concentrated stock solution in an organic solvent like DMSO and then dilute it into the aqueous buffer. Be aware that precipitation may still occur upon dilution, and the troubleshooting steps outlined above should be followed.

Q4: What is the mechanism of action of rel-SB-612111?

A4: rel-SB-612111 is a selective antagonist of the Nocicein/Orphanin FQ (N/OFQ) peptide receptor (NOP receptor), also known as the opioid receptor-like 1 (ORL1) receptor.[1] By blocking the NOP receptor, it prevents the endogenous ligand N/OFQ from exerting its biological effects. The NOP receptor is a G protein-coupled receptor (GPCR) that primarily couples to Gi/o proteins.[3][4]

Q5: What are the downstream signaling effects of NOP receptor activation that are blocked by rel-SB-612111?

A5: Activation of the NOP receptor by its agonist, N/OFQ, initiates several downstream signaling cascades. As an antagonist, rel-SB-612111 blocks these events. The key pathways include:

  • Inhibition of Adenylyl Cyclase: This leads to a decrease in intracellular cyclic AMP (cAMP) levels.[3][4]

  • Modulation of Ion Channels: Activation of G protein-coupled inwardly rectifying potassium (GIRK) channels and inhibition of voltage-gated calcium channels.[3]

  • Activation of Mitogen-Activated Protein Kinase (MAPK) Pathways: This includes the activation of ERK1/2, p38, and JNK signaling cascades.[3][5]

Quantitative Data Summary

Table 1: Solubility of this compound in Organic Solvents

SolventMaximum Concentration (mM)Reference(s)
Dimethyl sulfoxide (DMSO)100[1]
Ethanol50[1]

Table 2: In Vivo Formulation Examples for this compound

Formulation ComponentsAchieved ConcentrationReference(s)
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mL (5.50 mM)[2]
10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mL (5.50 mM)[2]
10% DMSO, 90% Corn Oil≥ 2.5 mg/mL (5.50 mM)[2]

Experimental Protocols

Protocol 1: Preparation of a Stock Solution in DMSO
  • Weigh the desired amount of this compound powder.

  • Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired concentration (e.g., for a 10 mM stock solution, add 219.85 µL of DMSO to 1 mg of the compound).

  • Vortex the solution thoroughly.

  • If precipitation is observed, gently warm the solution to 37-60°C and sonicate for 10-15 minutes until the solution is clear.[2]

  • Store the stock solution at -20°C or -80°C for long-term storage.

Protocol 2: Preparation of an Aqueous Working Solution for In Vitro Assays
  • Thaw the DMSO stock solution of this compound.

  • Pre-warm the desired aqueous buffer (e.g., PBS, DMEM, RPMI-1640) to the experimental temperature (e.g., 37°C).

  • Perform a serial dilution of the DMSO stock into the pre-warmed aqueous buffer to achieve the final desired concentration. Ensure the final DMSO concentration in the assay is low (typically ≤ 0.5%) to avoid solvent-induced artifacts.

  • Vortex the solution gently between each dilution step.

  • Visually inspect the solution for any signs of precipitation. If precipitation occurs, refer to the Troubleshooting Guide.

Protocol 3: Preparation of a Vehicle for In Vivo Administration

This protocol is based on a formulation that has been shown to be effective for in vivo studies.[2]

  • Prepare the vehicle by mixing the components in the following order:

    • 45% Saline (0.9% NaCl)

    • 5% Tween-80

    • 40% PEG300

  • Mix the vehicle thoroughly.

  • Prepare a concentrated stock of this compound in DMSO (e.g., 25 mg/mL).

  • Add 10% of the DMSO stock to the prepared vehicle to achieve the final formulation.

  • Vortex the final formulation until it is a clear solution.

Visualizations

experimental_workflow Troubleshooting Workflow for Solubilizing rel-SB-612111 HCl start Start: Need to prepare aqueous solution of rel-SB-612111 HCl stock Prepare concentrated stock in DMSO (e.g., 10-100 mM) start->stock dilute Dilute stock into aqueous buffer stock->dilute check Check for precipitation dilute->check success Solution is clear. Proceed with experiment. check->success No troubleshoot Precipitation observed. Troubleshoot. check->troubleshoot Yes stepwise Try stepwise dilution troubleshoot->stepwise sonicate Sonicate the solution stepwise->sonicate warm Gently warm to 37°C sonicate->warm recheck Re-check for precipitation warm->recheck recheck->success No advanced Use advanced formulation (e.g., with co-solvents, cyclodextrins) recheck->advanced Yes

Caption: A logical workflow for troubleshooting the solubilization of this compound.

NOP_Signaling_Pathway NOP Receptor Signaling Pathway Antagonized by rel-SB-612111 cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm NOP NOP Receptor Gi_o Gi/o Protein NOP->Gi_o Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Produces K_channel K+ Channel cellular_response Inhibition of Neuronal Activity K_channel->cellular_response Contributes to Ca_channel Ca2+ Channel Ca_channel->cellular_response Contributes to Gi_o->AC Inhibits Gi_o->K_channel Activates Gi_o->Ca_channel Inhibits MAPK MAPK Cascade (ERK, p38, JNK) Gi_o->MAPK Activates cAMP->cellular_response Leads to MAPK->cellular_response Modulates NOFQ N/OFQ (Agonist) NOFQ->NOP Binds and Activates SB612111 rel-SB-612111 (Antagonist) SB612111->NOP Binds and Blocks

References

determining optimal dosage of rel-SB-612111 hydrochloride in mice

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using rel-SB-612111 hydrochloride in mouse models. The information is intended for drug development professionals, researchers, and scientists.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent and selective nonpeptide antagonist for the nociceptin/orphanin FQ (N/OFQ) peptide (NOP) receptor.[1][2] Its primary mechanism of action is to block the signaling of the N/OFQ-NOP receptor system. This system is involved in a variety of physiological processes, including pain perception, mood regulation, and cerebral blood flow.[1][3]

Q2: What are the reported dose ranges for this compound in mice?

A2: The optimal dosage of this compound in mice can vary depending on the experimental model and the desired biological effect. Most in vivo studies in mice have utilized intraperitoneal (i.p.) administration. The table below summarizes dosages used in various mouse models.

Experimental ModelDosing Range (i.p.)Observed Effect
Antidepressant-like effects (Forced Swim and Tail Suspension Tests)1-10 mg/kgReduction in immobility time.[3]
Neuropathic Pain (Spinal Nerve Ligation)10 mg/kgPotentiation of morphine-induced antinociception.[4]
Migraine-like Symptoms (Nitroglycerin-induced)10 mg/kgBlockade of the anti-allodynic effect of a NOP receptor agonist.[5]
Food Intake1 mg/kgPrevention of N/OFQ-induced orexigenic effect.[3]
Nociception (Tail Withdrawal Assay)Up to 3 mg/kgPrevention of N/OFQ-induced pronociceptive and antinociceptive actions.[3]

Q3: Are there any studies using this compound in mouse models of traumatic brain injury (TBI)?

A3: While there are studies investigating the N/OFQ system in mouse models of TBI, the most detailed study on the therapeutic effect of SB-612111 on TBI-induced cerebral blood flow deficits was conducted in rats.[1][2] In this rat model, SB-612111 was applied topically to the exposed cortex at concentrations of 1, 10, and 100 µM, with the 10 and 100 µM concentrations showing significant improvement in cerebral blood flow.[2][6] Researchers planning TBI studies in mice may need to adapt this protocol or perform dose-response studies with systemic administration (e.g., i.p.) based on the ranges used in other mouse models.

Q4: What is the proposed signaling pathway of the N/OFQ-NOP receptor system?

A4: The NOP receptor is a G protein-coupled receptor (GPCR) that primarily couples to Gαi/o proteins.[7] Upon activation by its endogenous ligand N/OFQ, it inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[7] NOP receptor activation can also modulate ion channels and activate mitogen-activated protein kinase (MAPK) cascades, such as the extracellular signal-regulated kinase (ERK) pathway.[8][9] In the context of traumatic brain injury, activation of the N/OFQ-NOP system has been linked to the activation of ERK and cofilin.[1]

NOP_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm NOP NOP Receptor G_protein Gαi/o NOP->G_protein Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Produces G_protein->AC Inhibits MAPK_cascade MAPK Cascade (ERK) G_protein->MAPK_cascade Activates N_OFQ N/OFQ N_OFQ->NOP Binds to Cellular_Response Modulation of Neuronal Activity cAMP->Cellular_Response Regulates Cofilin Cofilin Activation MAPK_cascade->Cofilin Leads to MAPK_cascade->Cellular_Response Regulates Cofilin->Cellular_Response Contributes to

NOP Receptor Signaling Pathway

Troubleshooting Guides

Issue 1: Inconsistent or no observable effect of this compound.

  • Possible Cause 1: Inadequate Dosage.

    • Solution: The optimal dose can be model-dependent. Review the dose-response data from relevant literature (see FAQ 2 table). If you are using a new model, it is advisable to perform a dose-response study to determine the effective dose.

  • Possible Cause 2: Incorrect Route of Administration.

    • Solution: Most studies in mice report successful outcomes with intraperitoneal (i.p.) injection.[3] Ensure the administration technique is correct and consistent. For CNS-specific effects where blood-brain barrier penetration might be a concern, consider alternative routes if i.p. administration is ineffective, though this may require significant protocol development.

  • Possible Cause 3: Compound Stability and Preparation.

    • Solution: Ensure the compound is properly stored according to the manufacturer's instructions. Prepare fresh solutions for each experiment. SB-612111 has been dissolved in dimethyl sulfoxide (B87167) (DMSO) for in vivo studies.[3] Verify the final concentration of the vehicle is not causing confounding effects.

Issue 2: Unexpected behavioral side effects in mice.

  • Possible Cause 1: Off-target effects at high doses.

    • Solution: While SB-612111 is reported to be highly selective for the NOP receptor, very high doses may lead to unforeseen effects.[1] If observing unusual behaviors, consider reducing the dose to the lower end of the effective range reported in the literature.

  • Possible Cause 2: Interaction with other experimental variables.

    • Solution: Evaluate potential interactions with anesthetics, analgesics, or other compounds used in your experimental protocol. The N/OFQ system can interact with the opioid system, so co-administration of opioids should be carefully considered.[4]

Experimental Protocols

Protocol 1: Evaluation of Antidepressant-like Effects in the Mouse Forced Swim Test

This protocol is adapted from studies evaluating the antidepressant-like effects of NOP receptor antagonists.[3]

  • Animals: Use male mice (e.g., C57BL/6, 8-10 weeks old). House them under standard conditions with a 12-hour light/dark cycle and ad libitum access to food and water. Allow at least one week of acclimatization before starting the experiment.

  • Drug Preparation: Dissolve this compound in a vehicle such as DMSO, and then dilute with saline to the final desired concentration.[3] A typical dose range to test is 1-10 mg/kg.[3] The final injection volume should be around 10 ml/kg.

  • Experimental Groups:

    • Vehicle control group

    • This compound treated groups (e.g., 1, 3, and 10 mg/kg)

    • Positive control (e.g., a standard antidepressant like fluoxetine)

  • Procedure:

    • Administer the vehicle, this compound, or positive control via intraperitoneal (i.p.) injection 30 minutes before the test.[3]

    • Place each mouse individually in a transparent cylinder (25 cm high, 10 cm in diameter) filled with water (23-25°C) to a depth of 15 cm.

    • The total duration of the test is 6 minutes. Record the duration of immobility during the last 4 minutes of the test. Immobility is defined as the cessation of struggling and remaining floating motionless, making only movements necessary to keep the head above water.

  • Data Analysis: Compare the immobility time between the different treatment groups using an appropriate statistical test (e.g., one-way ANOVA followed by a post-hoc test). A significant reduction in immobility time in the drug-treated groups compared to the vehicle group suggests an antidepressant-like effect.[3]

Forced_Swim_Test_Workflow Acclimatization Animal Acclimatization (≥ 1 week) Grouping Randomize into Treatment Groups Acclimatization->Grouping Administration Administer Treatment (i.p.) (Vehicle or SB-612111) Grouping->Administration Drug_Prep Prepare Vehicle and SB-612111 Solutions Drug_Prep->Administration Wait Wait 30 minutes Administration->Wait FST Forced Swim Test (6 minutes) Wait->FST Record Record Immobility (last 4 minutes) FST->Record Analysis Statistical Analysis (ANOVA) Record->Analysis

Forced Swim Test Experimental Workflow

References

minimizing off-target effects of rel-SB-612111 hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of rel-SB-612111 hydrochloride, a potent and selective NOP receptor antagonist. The following resources are designed to help minimize and troubleshoot potential off-target effects in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a selective antagonist of the Nociceptin/Orphanin FQ (N/OFQ) peptide receptor (NOP), also known as the opioid receptor-like 1 (ORL-1) receptor.[1][2] It binds to the NOP receptor with high affinity, competitively blocking the binding of the endogenous ligand N/OFQ and thereby inhibiting its downstream signaling pathways.[2]

Q2: How selective is rel-SB-612111 for the NOP receptor?

A2: this compound displays high selectivity for the NOP receptor over classical opioid receptors (μ, κ, and δ). Quantitative data on its binding affinities are provided in the data summary table below.

Q3: What are the known off-target effects of this compound?

A3: While extensively characterized for its selectivity against classical opioid receptors, a comprehensive screening of rel-SB-612111 against a broad panel of other receptors, kinases, and enzymes is not widely published. Off-target effects can arise from a compound interacting with unintended proteins, which may lead to misinterpretation of experimental results or cellular toxicity.[3] It is therefore recommended to perform further selectivity profiling, especially if unexpected phenotypes are observed.

Q4: I am observing a phenotype that is inconsistent with NOP receptor antagonism. What could be the cause?

A4: Inconsistent or unexpected results could stem from several factors:

  • Off-target effects: The compound may be interacting with another protein in your experimental system.

  • Experimental conditions: Suboptimal assay conditions, such as incorrect compound concentration or incubation time, can lead to misleading results.

  • Cellular context: The expression levels of the NOP receptor and potential off-targets can vary between cell lines, leading to different outcomes.

  • Compound stability: Degradation of the compound in your experimental media could lead to a loss of activity.

Q5: How can I confirm that the observed effect of rel-SB-612111 in my cellular assay is due to its on-target activity?

A5: On-target activity can be confirmed using several approaches:

  • Use of a structurally different NOP antagonist: If a different NOP antagonist produces the same phenotype, it strengthens the evidence for on-target action.

  • Genetic knockdown/knockout: Using techniques like siRNA or CRISPR to reduce or eliminate the expression of the NOP receptor should abolish the effect of rel-SB-612111 if it is on-target.

  • Cellular Thermal Shift Assay (CETSA): This biophysical assay can confirm direct binding of the compound to the NOP receptor in a cellular environment.

Data Presentation

Table 1: Binding Affinity of rel-SB-612111 for NOP and Opioid Receptors

ReceptorKᵢ (nM)Selectivity (fold vs. NOP)
NOP0.33-
μ-opioid57.6174
κ-opioid160.5486
δ-opioid21096391

Data sourced from Tocris Bioscience.

Mandatory Visualization

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_extracellular Extracellular NOP NOP Receptor G_protein Gαi/oβγ NOP->G_protein Activation AC Adenylyl Cyclase ATP ATP G_protein->AC Inhibition MAPK MAPK Signaling G_protein->MAPK Activation cAMP cAMP ATP->cAMP PKA PKA cAMP->PKA Activation Cellular_Response Cellular Response PKA->Cellular_Response Modulation MAPK->Cellular_Response Modulation NOFQ N/OFQ NOFQ->NOP Binds and Activates SB612111 rel-SB-612111 SB612111->NOP Binds and Blocks

Caption: NOP receptor signaling pathway and its antagonism by rel-SB-612111.

start Start: Unexpected Experimental Result on_target_validation Perform on-target validation experiments (e.g., use another NOP antagonist, NOP receptor knockout/knockdown) start->on_target_validation check_on_target Is the effect on-target? on_target_confirmed On-target effect confirmed. Investigate downstream signaling or experimental artifacts. check_on_target->on_target_confirmed Yes off_target_suspected Off-target effect suspected. check_on_target->off_target_suspected No on_target_validation->check_on_target off_target_identification Identify potential off-targets (in silico prediction, screening panels) off_target_suspected->off_target_identification off_target_validation Validate off-target hits (binding assays, functional assays, CETSA) off_target_identification->off_target_validation off_target_confirmed Off-target confirmed. Re-evaluate data, use a more selective compound, or lower the concentration. off_target_validation->off_target_confirmed no_off_target No off-target confirmed. Re-evaluate experimental conditions and controls. off_target_validation->no_off_target

Caption: Troubleshooting decision tree for unexpected experimental results.

in_silico In Silico Prediction (e.g., chemical similarity, pharmacophore modeling) candidate_hits Candidate Off-Targets in_silico->candidate_hits in_vitro_screening In Vitro Screening (e.g., kinase panel, GPCR panel) in_vitro_screening->candidate_hits binding_assay Binding Assays (e.g., radioligand displacement) candidate_hits->binding_assay cet_sa Cellular Thermal Shift Assay (CETSA) candidate_hits->cet_sa functional_assay Cell-based Functional Assays (e.g., second messenger, reporter gene) binding_assay->functional_assay cet_sa->functional_assay validated_off_target Validated Off-Target functional_assay->validated_off_target not_validated Not a significant off-target functional_assay->not_validated

References

Technical Support Center: rel-SB-612111 Hydrochloride for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for the preparation and in vivo use of rel-SB-612111 hydrochloride. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure successful and reproducible experiments.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Compound Precipitation in Vehicle - Vehicle is not appropriate for the required concentration.- The final concentration of the organic solvent (e.g., DMSO) is too low after dilution with aqueous solution.- The temperature of the solution has dropped, reducing solubility.- Refer to the solubility data table below to select an appropriate solvent system.- Prepare a higher concentration stock solution in 100% DMSO and then dilute it to the final desired concentration with saline or PBS immediately before use.- Ensure the final DMSO concentration is sufficient to maintain solubility. Based on published studies, a final concentration of up to 5% DMSO has been used successfully.[1][2]- Gently warm the solution (e.g., to 37°C) and vortex to aid dissolution. Do not overheat, as it may degrade the compound.
Inconsistent Experimental Results - Incomplete dissolution of the compound leading to inaccurate dosing.- Degradation of the compound due to improper storage or handling.- Vehicle itself is causing a biological effect.- Visually inspect the solution to ensure it is clear and free of particulates before each administration.- Prepare fresh solutions for each experiment. If a stock solution is stored, ensure it is kept at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[3][4]- Always include a vehicle-only control group in your experimental design to account for any effects of the solvent.
Animal Distress or Adverse Reactions Post-Injection - High concentration of organic solvent (e.g., DMSO) in the vehicle.- The pH of the final solution is not physiological.- Rapid injection volume or rate.- Minimize the final concentration of DMSO in the injected solution; aim for the lowest concentration that maintains compound solubility (e.g., ≤ 5%).- Adjust the pH of the final dosing solution to be within a physiologically tolerated range (e.g., pH 7.2-7.4).- Administer the injection slowly and ensure the volume is appropriate for the size of the animal.

Frequently Asked Questions (FAQs)

Q1: What is the recommended vehicle for in vivo administration of this compound?

A1: Based on published literature, a common and effective vehicle is a mixture of Dimethyl Sulfoxide (DMSO) and a sterile aqueous solution like 0.9% sodium chloride (saline).[1][2] A typical preparation involves dissolving the compound in a minimal amount of DMSO and then diluting it with saline to the final desired concentration. For instance, a vehicle of 5% DMSO in sterile 0.9% sodium chloride has been successfully used.[1][2] Another study dissolved the compound in DMSO such that the final concentration did not exceed 0.8%.[5]

Q2: What is the solubility of this compound in common solvents?

A2: this compound has good solubility in organic solvents. The table below summarizes its solubility in common laboratory solvents.

SolventSolubility
DMSOUp to 100 mM
EthanolUp to 50 mM

Q3: How should I prepare a stock solution of this compound?

A3: It is recommended to prepare a high-concentration stock solution in 100% DMSO. For example, you can prepare a 10 mM or 100 mM stock solution. This stock solution can then be stored at -20°C or -80°C for long-term storage.[3][4] When needed for an experiment, the stock solution can be thawed and diluted to the final working concentration with a suitable aqueous vehicle like sterile saline.

Q4: How stable is this compound in solution?

A4: While specific stability data in various vehicles is not extensively published, it is best practice to prepare fresh solutions for each experiment. If using a stock solution stored in DMSO at -20°C or -80°C, it should be stable for several months.[4] Avoid repeated freeze-thaw cycles by aliquoting the stock solution. Once diluted in an aqueous vehicle, it is recommended to use the solution promptly.

Q5: What are some typical dosages used for in vivo studies?

A5: The dosage of this compound can vary depending on the animal model, route of administration, and the specific research question. Published studies have used dosages in the range of 1 to 10 mg/kg administered intraperitoneally (i.p.) in mice.[5][6] For topical application to the exposed cortex in rats, concentrations of 1 µM, 10 µM, and 100 µM have been used.[1][2][7]

Experimental Protocols

Protocol 1: Preparation of this compound for Intraperitoneal (i.p.) Injection

Materials:

  • This compound powder

  • Dimethyl Sulfoxide (DMSO), sterile

  • 0.9% Sodium Chloride (Saline), sterile

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Pipettes and sterile tips

Procedure:

  • Calculate the required amount: Determine the total amount of this compound needed based on the desired dose (e.g., in mg/kg), the number of animals, and their average weight.

  • Prepare a stock solution (optional but recommended):

    • Weigh the required amount of this compound powder and place it in a sterile tube.

    • Add a precise volume of 100% DMSO to achieve a high-concentration stock solution (e.g., 10 mg/mL or 100 mM).

    • Vortex thoroughly until the compound is completely dissolved. The solution should be clear.

    • This stock solution can be divided into aliquots and stored at -20°C for future use.

  • Prepare the final dosing solution:

    • On the day of the experiment, thaw a stock solution aliquot if using one.

    • Calculate the volume of the stock solution needed to achieve the final desired dose in the injection volume.

    • In a new sterile tube, add the required volume of the stock solution.

    • Slowly add the sterile 0.9% saline while vortexing to dilute the stock solution to the final concentration. Ensure the final DMSO concentration is as low as possible while maintaining solubility (e.g., not exceeding 5%).

    • Visually inspect the final solution to ensure it is clear and free of any precipitate before administration.

Workflow for Vehicle Preparation

G cluster_preparation Preparation of Dosing Solution start Start: Weigh rel-SB-612111 HCl dissolve Dissolve in 100% DMSO to create stock solution start->dissolve store Store stock solution at -20°C (optional, for future use) dissolve->store Storage dilute Dilute stock solution with sterile 0.9% Saline dissolve->dilute Immediate Use store->dilute vortex Vortex to ensure complete mixing dilute->vortex inspect Visually inspect for clarity and absence of precipitate vortex->inspect ready Solution ready for in vivo administration inspect->ready Clear troubleshoot Troubleshoot: - Gently warm - Adjust DMSO concentration inspect->troubleshoot Not Clear precipitate Precipitate observed troubleshoot->dilute

Caption: Workflow for preparing this compound for in vivo studies.

References

troubleshooting inconsistent results with rel-SB-612111 hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using rel-SB-612111 hydrochloride. The information is tailored for researchers, scientists, and drug development professionals to address common issues and ensure consistent experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a selective and potent antagonist of the Nociceptin/Orphanin FQ (N/OFQ) peptide (NOP) receptor.[1][2] Its primary mechanism is to block the activity of the endogenous ligand N/OFQ at the NOP receptor, thereby modulating various physiological processes, including pain, mood, and feeding behavior.[1][3][4]

Q2: What is the selectivity profile of this compound?

A2: this compound displays high selectivity for the NOP receptor over classical opioid receptors (μ, δ, and κ). This selectivity is crucial for attributing its pharmacological effects to the NOP receptor system.

Q3: How should I prepare stock solutions of this compound?

A3: For in vitro experiments, this compound can be dissolved in dimethyl sulfoxide (B87167) (DMSO).[3] For in vivo studies, it has been dissolved in a vehicle of 5% DMSO and 0.9% sodium chloride to improve solubility and absorption.[5] Always refer to the manufacturer's instructions for the specific lot you are using, as solubility can be batch-dependent. It is recommended to prepare fresh solutions or store stock solutions at -20°C or -80°C for short periods, as stability in solution over time is not extensively documented.[6]

Troubleshooting Guide

Issue 1: Inconsistent antagonist activity in vitro.

Possible Cause 1.1: Compound Degradation Improper storage or repeated freeze-thaw cycles of stock solutions can lead to degradation of the compound.

Solution:

  • Prepare fresh stock solutions in DMSO for each experiment.

  • If storing stock solutions, aliquot into single-use volumes to avoid multiple freeze-thaw cycles and store at -20°C.

  • Protect the compound and its solutions from light.

Possible Cause 1.2: Suboptimal Assay Conditions The potency of rel-SB-612111 can be influenced by the specific assay conditions, such as the cell line, receptor expression levels, and the concentration of the agonist being used.

Solution:

  • Ensure the use of a validated NOP receptor-expressing cell line.

  • Optimize the concentration of the N/OFQ agonist to be in the linear range of the dose-response curve.

  • Include a standard NOP receptor antagonist, such as J-113397, as a positive control to validate assay performance.[2]

Issue 2: Variable efficacy in vivo.

Possible Cause 2.1: Poor Bioavailability or Route of Administration The route of administration and the vehicle used can significantly impact the bioavailability and, consequently, the efficacy of rel-SB-612111.

Solution:

  • For systemic administration, intraperitoneal (i.p.) injection is a commonly used route.[1][3]

  • The vehicle can influence solubility and absorption. A common vehicle is a solution of 5% DMSO and 0.9% sodium chloride.[5] Other formulations for intravenous injection include 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[6]

  • For localized effects, direct topical application to the tissue of interest has been shown to be effective.[5][7]

Possible Cause 2.2: Animal Strain and Metabolism Differences Metabolic rates and drug disposition can vary between different animal strains, leading to inconsistent results.

Solution:

  • Clearly report the animal species and strain used in your experiments.

  • Conduct preliminary dose-response studies to determine the optimal effective dose for your specific animal model and experimental paradigm. Doses in the range of 1-10 mg/kg (i.p.) have been shown to be effective in mice for various behavioral tests.[1][3][8]

Issue 3: Unexpected or Off-Target Effects.

Possible Cause 3.1: Interaction with other receptor systems at high concentrations. While highly selective, at very high concentrations, rel-SB-612111 may exhibit some activity at other opioid receptors.

Solution:

  • Use the lowest effective dose determined from dose-response studies.

  • To confirm that the observed effects are mediated by the NOP receptor, conduct experiments in NOP receptor knockout animals or use a structurally different NOP antagonist as a comparator.[1][3] The effects of SB-612111 were absent in NOP receptor knockout mice.[1][3]

Quantitative Data Summary

Table 1: Receptor Binding Affinity (Ki values)

ReceptorKi (nM)
NOP0.33[6]
μ-opioid57.6[6]
κ-opioid160.5[6]
δ-opioid2109[6]

Table 2: In Vitro Antagonist Potency (pKB / pA2 values)

AssayCell/Tissue TypepKB / pA2
[35S]GTPγS BindingCHO(hNOP) cells9.70[2]
cAMP AccumulationCHO(hNOP) cells8.63[2]
Electrically Stimulated ContractionMouse vas deferens8.50[2]
Electrically Stimulated ContractionRat vas deferens8.20[2]
Electrically Stimulated ContractionGuinea pig ileum8.30[2]
[3H]5-HT ReleaseMouse cerebral cortex synaptosomes8.40[2]

Experimental Protocols

Protocol 1: In Vivo Antagonism of N/OFQ-induced Effects in Mice

This protocol is adapted from studies investigating the in vivo antagonist properties of rel-SB-612111.[1][3]

  • Animals: Use male mice of a specified strain (e.g., C57BL/6J).

  • Compound Preparation: Dissolve this compound in a vehicle such as physiological saline containing a small percentage of DMSO (e.g., final concentration not exceeding 0.8%).[3]

  • Administration: Administer rel-SB-612111 (e.g., 0.1-3 mg/kg) via intraperitoneal (i.p.) injection 30 minutes prior to the administration of N/OFQ.[3]

  • Agonist Challenge: Administer N/OFQ (e.g., 1 nmol) intracerebroventricularly (i.c.v.) or intrathecally (i.t.).[1][3]

  • Behavioral Assessment: Measure the relevant behavioral endpoint, such as nociceptive threshold (e.g., tail-withdrawal assay) or food intake, at specified time points after N/OFQ administration.[1][3]

  • Data Analysis: Compare the response in animals treated with rel-SB-612111 to vehicle-treated controls to determine the antagonist effect.

Protocol 2: Assessment of Antidepressant-like Effects in Mice

This protocol is based on the forced swimming test and tail suspension test.[1][3]

  • Animals: Use male mice.

  • Compound Preparation: Prepare rel-SB-612111 as described in Protocol 1.

  • Administration: Administer rel-SB-612111 (e.g., 1-10 mg/kg, i.p.) 30 minutes before the behavioral test.[3]

  • Forced Swimming Test: Place mice individually in a cylinder of water and record the duration of immobility over a specified period (e.g., the last 4 minutes of a 6-minute test).

  • Tail Suspension Test: Suspend mice by their tails and record the duration of immobility.

  • Data Analysis: A reduction in immobility time is indicative of an antidepressant-like effect.[3]

Visualizations

NOP_Signaling_Pathway N_OFQ N/OFQ NOP_Receptor NOP Receptor N_OFQ->NOP_Receptor Binds and Activates G_Protein Gαi/o NOP_Receptor->G_Protein Activates MAPK MAPK Activation NOP_Receptor->MAPK Ion_Channels Ion Channel Modulation (↑ K+, ↓ Ca2+) NOP_Receptor->Ion_Channels SB_612111 rel-SB-612111 SB_612111->NOP_Receptor Blocks Adenylate_Cyclase Adenylate Cyclase G_Protein->Adenylate_Cyclase Inhibits cAMP cAMP Adenylate_Cyclase->cAMP Produces Cellular_Response Cellular Response (e.g., altered neurotransmitter release) cAMP->Cellular_Response Modulates MAPK->Cellular_Response Ion_Channels->Cellular_Response

Caption: NOP Receptor Signaling Pathway and the Antagonistic Action of rel-SB-612111.

Troubleshooting_Workflow Start Inconsistent Results Observed Check_Compound Verify Compound Integrity - Fresh Stock? - Proper Storage? Start->Check_Compound Check_Protocol Review Experimental Protocol - Correct Dosing? - Appropriate Vehicle? Check_Compound->Check_Protocol Compound OK Troubleshoot_Compound Prepare fresh aliquots. Protect from light. Check_Compound->Troubleshoot_Compound Issue Found Check_System Validate Biological System - Cell line integrity? - Animal strain? Check_Protocol->Check_System Protocol OK Troubleshoot_Protocol Optimize dose and vehicle. Include controls. Check_Protocol->Troubleshoot_Protocol Issue Found Consistent_Results Consistent Results Achieved Check_System->Consistent_Results System OK Troubleshoot_System Use validated cell lines. Consider strain differences. Check_System->Troubleshoot_System Issue Found Troubleshoot_Compound->Check_Compound Troubleshoot_Protocol->Check_Protocol Troubleshoot_System->Check_System

Caption: A Logical Workflow for Troubleshooting Inconsistent Experimental Results.

References

Technical Support Center: Optimizing rel-SB-612111 Hydrochloride Concentration for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the effective use of rel-SB-612111 hydrochloride in in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and selective antagonist of the Nociceptin/Orphanin FQ (N/OFQ) peptide receptor (NOP), also known as the opioid receptor-like 1 (ORL1).[1][2] Its primary mechanism is to competitively block the binding of the endogenous ligand N/OFQ to the NOP receptor, thereby inhibiting downstream signaling pathways.[1]

Q2: What is the selectivity profile of this compound?

This compound exhibits high selectivity for the NOP receptor over other classical opioid receptors.[3][4]

ReceptorKi (nM)Selectivity vs. NOP
NOP0.33-
µ (mu)57.6~174-fold
κ (kappa)160.5~486-fold
δ (delta)2109~6391-fold
Table 1: Binding affinities (Ki) of rel-SB-612111 for opioid receptors.[3][5][6]

At a concentration of 10 µM, SB-612111 showed weak affinity for the β3-adrenergic receptor, which was over 260-fold weaker than its interaction with the NOP receptor.[4]

Q3: How should I prepare and store stock solutions of this compound?

For stock solutions, it is recommended to dissolve this compound in DMSO (up to 100 mM) or ethanol (B145695) (up to 50 mM).[5][7] Store stock solutions at -20°C for long-term stability.

Q4: What are the typical concentrations of this compound used in in vitro assays?

The optimal concentration will vary depending on the specific assay and cell type. However, a general starting point for cellular assays is around 300 nM, with a range of up to 1 µM often being used.[4] For antagonist activity in specific assays, concentrations of 10 nM, 30 nM, and 100 nM have been reported to be effective.[8]

Troubleshooting Guides

Problem 1: Inconsistent or weaker-than-expected antagonist activity.

Possible Causes and Solutions:

  • Suboptimal Agonist Concentration: The concentration of the agonist used to stimulate the NOP receptor can significantly impact the apparent potency of the antagonist.

    • Recommendation: Determine the EC80 (the concentration that gives 80% of the maximal response) of your agonist in your specific assay system. Using an agonist concentration at or near its EC80 provides a robust assay window for detecting antagonist activity.

  • Incorrect Pre-incubation Time: Insufficient pre-incubation with the antagonist may not allow for equilibrium to be reached at the receptor.

    • Recommendation: Pre-incubate your cells with this compound for a sufficient period (typically 15-30 minutes) before adding the agonist.

  • Compound Degradation: Improper storage or multiple freeze-thaw cycles of the stock solution can lead to degradation of the compound.

    • Recommendation: Aliquot your stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store aliquots at -20°C.

Problem 2: High background signal or apparent off-target effects.

Possible Causes and Solutions:

  • Concentration Too High: At concentrations significantly above 1 µM, the risk of off-target effects at other receptors (e.g., other opioid receptors or the β3-adrenergic receptor) increases.[4]

    • Recommendation: Perform a dose-response curve to determine the lowest effective concentration that provides sufficient antagonism of the NOP receptor without engaging off-target activities.

  • Compound Precipitation: this compound has limited solubility in aqueous buffers. Precipitation can lead to inconsistent results and light scattering in optical assays.

    • Recommendation: When diluting the DMSO stock solution into your aqueous assay buffer, ensure the final DMSO concentration is kept low (typically ≤ 0.5%) to maintain solubility. Visually inspect for any precipitation. If solubility is an issue, consider using a buffer containing a low percentage of a non-ionic detergent like Tween-20, but validate that the detergent does not interfere with your assay.

  • Assay Interference: The compound may interfere with the assay detection method itself (e.g., fluorescence quenching or enhancement in HTRF assays).

    • Recommendation: Run a control experiment with the assay components in the absence of cells or membranes to check for direct compound interference.

Problem 3: Observed cytotoxicity or a decrease in cell viability.

Possible Causes and Solutions:

  • Compound-induced Cytotoxicity: High concentrations of any small molecule can be toxic to cells.

    • Recommendation: Perform a cell viability assay (e.g., MTT, MTS, or a live/dead stain) in parallel with your functional assay to determine the concentration at which this compound becomes cytotoxic to your specific cell line. This will define the upper limit of your usable concentration range.

  • Solvent Toxicity: High concentrations of the solvent (e.g., DMSO) can be toxic to cells.

    • Recommendation: Ensure the final concentration of the solvent in your assay is at a non-toxic level for your cell line (typically ≤ 0.5% for DMSO). Run a vehicle control (solvent only) to assess its effect on cell viability.

Experimental Protocols

General Workflow for Optimizing Antagonist Concentration

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis cluster_validation Validation A Prepare serial dilutions of This compound D Pre-incubate cells with rel-SB-612111 dilutions A->D B Prepare agonist at a fixed concentration (e.g., EC80) E Add agonist to stimulate cells B->E C Seed cells in microplate C->D K Perform cell viability assay in parallel C->K D->E F Incubate for assay-specific duration E->F G Add detection reagents F->G H Measure signal (e.g., fluorescence, luminescence) G->H I Plot dose-response curve (% inhibition vs. log[antagonist]) H->I J Calculate IC50 value I->J L Confirm lack of antagonist activity at off-target receptors (if necessary) J->L

Caption: A generalized workflow for optimizing the concentration of this compound.

NOP Receptor Signaling Pathway

Activation of the NOP receptor by its endogenous ligand, N/OFQ, initiates a signaling cascade primarily through the Gαi/o family of G proteins.[2] This leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[2] The Gβγ subunits can also modulate ion channels, leading to the inhibition of voltage-gated calcium channels and the activation of inwardly rectifying potassium channels. Additionally, NOP receptor activation can stimulate mitogen-activated protein kinase (MAPK) pathways.[7] this compound acts by blocking the initial binding of N/OFQ, thus preventing these downstream effects.

NOP_Signaling cluster_membrane Cell Membrane NOP NOP Receptor G_protein Gαi/oβγ NOP->G_protein activates AC Adenylyl Cyclase cAMP cAMP ↓ AC->cAMP Ca_channel Ca²⁺ Channel Ca_influx Ca²⁺ Influx ↓ Ca_channel->Ca_influx K_channel K⁺ Channel K_efflux K⁺ Efflux ↑ K_channel->K_efflux N_OFQ N/OFQ N_OFQ->NOP binds & activates SB612111 rel-SB-612111 SB612111->NOP binds & blocks G_alpha Gαi/o G_protein->G_alpha G_beta_gamma Gβγ G_protein->G_beta_gamma G_alpha->AC inhibits G_beta_gamma->Ca_channel inhibits G_beta_gamma->K_channel activates MAPK MAPK Pathway G_beta_gamma->MAPK activates ATP ATP ATP->AC Response Cellular Response cAMP->Response Ca_influx->Response K_efflux->Response MAPK->Response

References

potential degradation products of rel-SB-612111 hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the potential degradation products of rel-SB-612111 hydrochloride. The information is presented in a question-and-answer format to address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key structural features?

This compound is a selective antagonist of the Nociceptin/Orphanin FQ (N/OFQ) peptide (NOP) receptor.[1] Its chemical name is (5S,7S)-7-[[4-(2,6-Dichlorophenyl)-1-piperidinyl]methyl]-6,7,8,9-tetrahydro-1-methyl-5H-benzocyclohepten-5-ol hydrochloride.[2] The molecule consists of three main structural components: a benzocycloheptene (B12447271) core, a piperidine (B6355638) ring, and a dichlorophenyl group. These features are important to consider when predicting potential degradation pathways.

Q2: What are the likely degradation pathways for this compound?

  • Oxidation: The tertiary amine in the piperidine ring is susceptible to oxidation, which can lead to the formation of an N-oxide. The secondary alcohol on the benzocycloheptene ring could be oxidized to a ketone.

  • Hydrolysis: While the core structure is generally stable against hydrolysis, extreme pH and temperature conditions could potentially lead to unforeseen reactions.

  • Photodegradation: Aromatic systems, like the benzocycloheptene and dichlorophenyl rings, can be susceptible to photodegradation, potentially leading to the formation of phenolic byproducts or ring cleavage under UV or visible light exposure.

Q3: What are the potential degradation products of this compound?

Based on the likely degradation pathways, the following are potential degradation products:

  • N-Oxide of rel-SB-612111: Formation on the piperidine nitrogen.

  • Ketone derivative of rel-SB-612111: Oxidation of the secondary alcohol on the benzocycloheptene ring.

  • Hydroxylated derivatives: Potential for hydroxylation on the aromatic rings.

  • Photodegradation products: Complex mixtures may form upon exposure to light, potentially involving cleavage of the bond between the piperidine and benzocycloheptene moieties.

Troubleshooting Guide

Issue: Appearance of unknown peaks in my analytical chromatogram (e.g., HPLC, LC-MS) after sample storage or stress testing.

Possible Cause: Degradation of this compound.

Troubleshooting Steps:

  • Characterize the Unknown Peaks: Use mass spectrometry (MS) to determine the molecular weight of the unknown peaks. This will provide initial clues as to the identity of the degradation products.

  • Perform Forced Degradation Studies: Systematically expose this compound to stress conditions (acidic, basic, oxidative, thermal, and photolytic) to intentionally generate degradation products. This can help to confirm the identity of the unknown peaks observed in your samples.

  • Develop a Stability-Indicating Method: Ensure your analytical method is capable of separating the main compound from all potential degradation products.[3][4][5]

Experimental Protocols

Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and to develop a stability-indicating analytical method.[6]

Objective: To generate potential degradation products of this compound under various stress conditions.

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of approximately 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60°C for 24 hours.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and heat at 60°C for 24 hours.

    • Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide and keep at room temperature for 24 hours.

    • Thermal Degradation: Keep the solid drug substance and the stock solution at 60°C for 48 hours.

    • Photolytic Degradation: Expose the solid drug substance and the stock solution to UV light (254 nm) and visible light for a specified period (e.g., 24 hours).

  • Sample Analysis: Analyze the stressed samples using a suitable analytical technique, such as HPLC with UV and MS detection, to identify and quantify the degradation products.

Stress ConditionReagentTemperatureDurationPotential Degradation Products
Acid Hydrolysis 0.1 M HCl60°C24 hoursMinimal degradation expected, potential for minor byproducts.
Base Hydrolysis 0.1 M NaOH60°C24 hoursMinimal degradation expected, potential for minor byproducts.
Oxidation 3% H₂O₂Room Temp24 hoursN-Oxide, Ketone derivative.
Thermal -60°C48 hoursMinimal degradation expected.
Photolytic UV/Visible LightRoom Temp24 hoursComplex mixture of photodegradants.

Visualizations

Potential Degradation Pathways of rel-SB-612111 cluster_main This compound cluster_degradation Potential Degradation Products main rel-SB-612111 n_oxide N-Oxide main->n_oxide Oxidation (Piperidine N) ketone Ketone Derivative main->ketone Oxidation (Benzocycloheptene OH) hydroxylated Hydroxylated Derivatives main->hydroxylated Oxidation (Aromatic Rings) photo Photodegradation Products main->photo Photolysis Forced Degradation Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis start rel-SB-612111 HCl Stock Solution acid Acid Hydrolysis start->acid base Base Hydrolysis start->base oxidation Oxidation start->oxidation thermal Thermal start->thermal photo Photolysis start->photo analysis HPLC / LC-MS Analysis acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis identification Degradant Identification analysis->identification method_dev Stability-Indicating Method Development identification->method_dev

References

ensuring purity of rel-SB-612111 hydrochloride for experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in ensuring the purity of rel-SB-612111 hydrochloride for experimental use.

Frequently Asked Questions (FAQs)

1. What is this compound and what is its mechanism of action?

This compound is a potent and selective antagonist of the Nociceptin/Orphanin FQ (NOP) receptor, also known as the opiate receptor-like orphan receptor (ORL-1).[1] It exhibits high affinity for the human NOP receptor (Ki = 0.33 nM) and displays significant selectivity over classical opioid receptors (μ, κ, and δ).[1] Its mechanism of action involves competitively blocking the binding of the endogenous ligand Nociceptin/Orphanin FQ (N/OFQ) to the NOP receptor, thereby inhibiting its downstream signaling pathways.[1]

2. What are the typical purity specifications for commercially available this compound?

Commercially available this compound is typically supplied with a purity of ≥97% as determined by High-Performance Liquid Chromatography (HPLC). For most research applications, a purity of ≥95% is considered acceptable.[2] However, for sensitive assays, higher purity may be required.

3. How should this compound be stored to maintain its purity and stability?

For long-term storage, it is recommended to store this compound as a solid at -20°C. Under these conditions, it should remain stable for an extended period.

4. What are the recommended solvents for dissolving this compound?

This compound is soluble in Dimethyl Sulfoxide (DMSO) up to 100 mM and in ethanol (B145695) up to 50 mM. For aqueous solutions, it is advisable to first dissolve the compound in a minimal amount of DMSO and then dilute with the aqueous buffer.

Troubleshooting Guide: Purity Assessment and Purification

This guide addresses common issues encountered during the assessment and enhancement of this compound purity.

Identifying and Quantifying Impurities

Issue 1: Unexpected or additional peaks are observed in the HPLC chromatogram.

Possible Causes:

  • Residual Starting Materials or Reagents: The synthesis of rel-SB-612111 involves the coupling of a benzocycloheptene (B12447271) derivative with a piperidine (B6355638) derivative, often via reductive amination.[3] Residual amounts of these precursors or reagents used in the synthesis (e.g., reducing agents like sodium triacetoxyborohydride) can appear as impurities.

  • Byproducts of the Reaction: Reductive amination can sometimes lead to the formation of byproducts, such as over-alkylated amines or unreacted intermediates.[4][5]

  • Degradation Products: The benzocycloheptene core may be susceptible to degradation under certain conditions, although specific degradation pathways for this compound are not well-documented.[6]

  • Solvent Impurities: The solvents used for synthesis, purification, or analysis may contain impurities.

Solutions:

  • Review the Synthesis Route: Understanding the synthetic pathway can help predict potential impurities.[3]

  • Mass Spectrometry (MS) Analysis: Couple the HPLC to a mass spectrometer to determine the molecular weights of the impurity peaks and aid in their identification.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can provide structural information about the impurities if they are present in sufficient quantities.

Issue 2: The purity of the compound is determined to be below the required threshold.

Solution:

  • Purification: The compound may require further purification. Recrystallization is a common and effective method for purifying hydrochloride salts.

Experimental Protocols

This is a general protocol and may require optimization for your specific instrument and sample.

Instrumentation and Columns:

  • A standard HPLC system with a UV detector is suitable.

  • A C18 reversed-phase column is a good starting point for the analysis of aromatic compounds like this compound.[7][8]

Mobile Phase and Gradient (Example):

  • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.

  • Gradient: Start with a lower percentage of Mobile Phase B and gradually increase it over the run to elute compounds with increasing hydrophobicity. A typical gradient might be 10-90% B over 20-30 minutes.

  • Detection Wavelength: Aromatic compounds typically absorb UV light between 210-280 nm. A wavelength of 254 nm is a common choice for initial screening.[9]

Sample Preparation:

  • Dissolve a small, accurately weighed amount of this compound in the initial mobile phase composition or a compatible solvent (e.g., DMSO).

  • Filter the sample through a 0.22 µm syringe filter before injection.

Data Analysis:

  • The purity is typically calculated as the percentage of the area of the main peak relative to the total area of all peaks in the chromatogram.

Quantitative NMR (qNMR) can be a powerful tool for determining the absolute purity of a compound.[10]

Sample Preparation:

  • Accurately weigh a precise amount of the this compound sample.

  • Accurately weigh a precise amount of a high-purity internal standard (e.g., maleic acid, dimethyl sulfone). The standard should have a known chemical shift that does not overlap with the analyte signals.[10]

  • Dissolve both the sample and the internal standard in a deuterated solvent (e.g., DMSO-d₆, CDCl₃).

Data Acquisition:

  • Acquire a ¹H NMR spectrum with parameters suitable for quantitative analysis, including a sufficient relaxation delay (D1) to ensure full relaxation of all protons.

Data Analysis:

  • Integrate a well-resolved, characteristic peak of this compound and a peak from the internal standard.

  • Calculate the purity based on the integral values, the number of protons corresponding to each peak, the molecular weights, and the initial masses of the sample and the standard.

This is a general guideline for the recrystallization of a hydrochloride salt. The optimal solvent system may need to be determined experimentally.

Solvent Selection:

  • The ideal solvent is one in which the compound is highly soluble at elevated temperatures and poorly soluble at lower temperatures.[11]

  • Common solvents for recrystallizing hydrochloride salts include ethanol, isopropanol, or mixtures like ethanol/ethyl acetate (B1210297) or methanol/diethyl ether.[12]

Procedure:

  • Dissolve the impure this compound in a minimal amount of the chosen boiling solvent.

  • If insoluble impurities are present, perform a hot filtration to remove them.

  • Allow the solution to cool slowly to room temperature. Crystal formation should occur.

  • Further cool the solution in an ice bath to maximize crystal yield.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of the cold recrystallization solvent.

  • Dry the purified crystals under vacuum.

Troubleshooting Recrystallization:

  • Oiling out: If the compound separates as an oil instead of crystals, try using a larger volume of solvent, cooling the solution more slowly, or using a different solvent system.[13]

  • No crystal formation: This may be due to using too much solvent. Try evaporating some of the solvent and re-cooling. Seeding the solution with a small crystal of the pure compound can also induce crystallization.[13][14]

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₂₄H₂₉Cl₂NO·HCl
Molecular Weight454.86 g/mol
Purity (Typical)≥97% (HPLC)
Solubility100 mM in DMSO, 50 mM in ethanol
Storage-20°C (solid)

Table 2: Receptor Binding Affinity (Ki) of rel-SB-612111

ReceptorKi (nM)Reference
NOP (hORL-1)0.33[1]
µ-opioid57.6[1]
κ-opioid160.5[1]
δ-opioid2109[1]

Mandatory Visualizations

NOP_Signaling_Pathway N_OFQ Nociceptin/ Orphanin FQ (N/OFQ) NOP_Receptor NOP Receptor (ORL-1) N_OFQ->NOP_Receptor Binds and Activates SB612111 rel-SB-612111 SB612111->NOP_Receptor Antagonist (Blocks Binding) G_Protein Gi/o Protein NOP_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits Ion_Channels Ion Channels (e.g., K+, Ca2+) G_Protein->Ion_Channels Modulates cAMP cAMP AC->cAMP Produces Cellular_Response Cellular Response (e.g., altered neuronal excitability) cAMP->Cellular_Response Leads to Ion_Channels->Cellular_Response Leads to

Caption: NOP receptor signaling pathway and the antagonistic action of rel-SB-612111.

Purity_Workflow cluster_0 Purity Assessment cluster_1 Purification Start rel-SB-612111 HCl Sample HPLC HPLC Analysis Start->HPLC NMR NMR Analysis Start->NMR Purity_Check Purity ≥ 95%? HPLC->Purity_Check NMR->Purity_Check Recrystallization Recrystallization Purity_Check->Recrystallization No Use_in_Experiment Use in Experiment Purity_Check->Use_in_Experiment Yes Purity_Check_2 Purity ≥ 95%? Recrystallization->Purity_Check_2 Purity_Check_2->Use_in_Experiment Yes Discard_or_Repurify Discard or Further Purify Purity_Check_2->Discard_or_Repurify No

Caption: Experimental workflow for ensuring the purity of this compound.

Troubleshooting_Logic Start Impure Sample Detected Identify_Impurity Identify Impurity (HPLC-MS, NMR) Start->Identify_Impurity Source_of_Impurity Determine Source of Impurity Identify_Impurity->Source_of_Impurity Starting_Material Unreacted Starting Material Source_of_Impurity->Starting_Material Known Precursor Reaction_Byproduct Reaction Byproduct Source_of_Impurity->Reaction_Byproduct Side Reaction Product Degradation Degradation Product Source_of_Impurity->Degradation Unstable Compound Purification_Method Select Purification Method Starting_Material->Purification_Method Reaction_Byproduct->Purification_Method Degradation->Purification_Method Recrystallization Recrystallization Purification_Method->Recrystallization Crystalline Solid Chromatography Preparative Chromatography Purification_Method->Chromatography Difficult to Separate Reassess_Purity Re-assess Purity Recrystallization->Reassess_Purity Chromatography->Reassess_Purity

Caption: Logical relationship for troubleshooting impurities in this compound.

References

Validation & Comparative

A Head-to-Head Comparison of NOP Receptor Antagonists: rel-SB-612111 Hydrochloride vs. J-113397

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the in vitro potency and selectivity of two prominent non-peptide antagonists of the Nociceptin/Orphanin FQ (NOP) receptor, rel-SB-612111 hydrochloride and J-113397, is presented for researchers, scientists, and drug development professionals. This guide synthesizes key experimental data to provide an objective comparison of their performance at this important therapeutic target.

The NOP receptor, a member of the opioid receptor family, and its endogenous ligand, nociceptin/orphanin FQ (N/OFQ), are implicated in a wide range of physiological and pathological processes, including pain, anxiety, and substance abuse. The development of selective NOP receptor antagonists is a key area of research for novel therapeutics. This guide focuses on two widely studied antagonists, this compound and J-113397, summarizing their in vitro potency through a detailed examination of receptor binding and functional assay data.

Quantitative Comparison of In Vitro Potency

The following tables summarize the key in vitro potency parameters for this compound and J-113397 at the human NOP receptor, primarily in Chinese Hamster Ovary (CHO) cells expressing the recombinant human NOP receptor (CHO-hNOP).

Table 1: Receptor Binding Affinity

This table outlines the binding affinity (Ki) of each compound for the human NOP receptor. A lower Ki value indicates a higher binding affinity.

CompoundRadioligandCell LineKi (nM)Reference
This compound [³H]N/OFQCHO-hNOP0.33[1]
J-113397 [¹²⁵I][Tyr¹⁴]nociceptinCHO-ORL11.8[2]

Table 2: Functional Antagonist Potency

This table presents the functional antagonist potency of the compounds in two key assays: GTPγS binding and cAMP accumulation. The pKB value is the negative logarithm of the antagonist's equilibrium dissociation constant (KB), with a higher pKB indicating greater potency. The IC50 value represents the concentration of an antagonist that inhibits 50% of the agonist response.

AssayParameterThis compoundJ-113397Reference
GTPγS Binding pKB9.708.71[3]
cAMP Accumulation pKB8.637.95[3]
N/OFQ-stimulated [³⁵S]GTPγS Binding IC50 (nM)Not explicitly stated5.3[2]
Forskolin-stimulated cAMP accumulation IC50 (nM)Not explicitly stated26[4]

The data consistently demonstrates that This compound exhibits significantly higher potency as a NOP receptor antagonist compared to J-113397 in these in vitro assays. It displays a stronger binding affinity and is more potent in antagonizing the functional effects of N/OFQ.

Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the experimental context, the following diagrams illustrate the NOP receptor signaling pathway and a typical experimental workflow for a competitive binding assay.

NOP_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular NOP NOP Receptor G_protein Gαi/o Protein NOP->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts N_OFQ N/OFQ (Agonist) N_OFQ->NOP Binds Antagonist SB-612111 or J-113397 (Antagonist) Antagonist->NOP Blocks ATP ATP ATP->AC Response Cellular Response cAMP->Response Leads to

NOP Receptor Signaling Pathway

Experimental_Workflow A Prepare CHO-hNOP cell membranes B Incubate membranes with radiolabeled N/OFQ ([³H]N/OFQ) A->B C Add increasing concentrations of unlabeled antagonist (SB-612111 or J-113397) B->C D Allow to reach equilibrium C->D E Separate bound from free radioligand (e.g., via filtration) D->E F Measure radioactivity of bound radioligand E->F G Plot data and determine IC50/Ki F->G

Competitive Radioligand Binding Assay Workflow

Experimental Protocols

The following are generalized protocols for the key in vitro assays used to characterize this compound and J-113397. These are based on commonly reported methodologies in the literature.

Radioligand Binding Assay (Competitive Inhibition)

This assay measures the ability of a compound to displace a radiolabeled ligand from the NOP receptor, thereby determining its binding affinity (Ki).

1. Membrane Preparation:

  • Chinese Hamster Ovary (CHO) cells stably expressing the human NOP receptor (CHO-hNOP) are cultured and harvested.

  • The cells are homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the cell membranes.

  • The membrane pellet is washed and resuspended in an appropriate assay buffer.

2. Assay Procedure:

  • The assay is typically performed in a 96-well plate format.

  • To each well, the following are added in order:

    • CHO-hNOP cell membranes.

    • A fixed concentration of a radiolabeled NOP receptor agonist, such as [³H]N/OFQ.

    • Increasing concentrations of the unlabeled antagonist (this compound or J-113397).

  • The plate is incubated at a specific temperature (e.g., room temperature or 30°C) for a defined period (e.g., 60-90 minutes) to allow the binding to reach equilibrium.

3. Separation and Detection:

  • The reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

  • The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.

  • The radioactivity retained on the filters is measured using a scintillation counter.

4. Data Analysis:

  • Non-specific binding is determined in the presence of a high concentration of an unlabeled NOP ligand.

  • Specific binding is calculated by subtracting non-specific binding from total binding.

  • The data are plotted as the percentage of specific binding versus the logarithm of the antagonist concentration.

  • The IC50 value (the concentration of antagonist that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis.

  • The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

[³⁵S]GTPγS Binding Assay

This functional assay measures the extent to which an antagonist inhibits the agonist-stimulated binding of [³⁵S]GTPγS to G-proteins, providing a measure of the antagonist's potency at the receptor-G-protein coupling level.

1. Membrane Preparation:

  • Similar to the radioligand binding assay, membranes are prepared from CHO-hNOP cells.

2. Assay Procedure:

  • The assay is performed in a 96-well plate.

  • The following components are added to each well:

    • CHO-hNOP cell membranes.

    • A fixed concentration of the NOP receptor agonist (e.g., N/OFQ) to stimulate the receptor.

    • Increasing concentrations of the antagonist (this compound or J-113397).

    • GDP (to enhance the agonist-stimulated signal).

    • The reaction is initiated by the addition of [³⁵S]GTPγS.

  • The plate is incubated at 30°C for a specified time (e.g., 60 minutes).

3. Separation and Detection:

  • The assay is terminated by filtration through glass fiber filters.

  • The filters are washed with cold buffer.

  • The amount of bound [³⁵S]GTPγS is quantified by scintillation counting.

4. Data Analysis:

  • Basal binding is measured in the absence of an agonist, and non-specific binding is determined in the presence of a high concentration of unlabeled GTPγS.

  • The antagonist's effect is measured as the inhibition of the agonist-stimulated [³⁵S]GTPγS binding.

  • The data are used to calculate the antagonist's potency, often expressed as a pKB value, which is derived from the Schild equation.

cAMP Accumulation Assay

This assay assesses the ability of an antagonist to block the agonist-induced inhibition of adenylyl cyclase, which results in a decrease in intracellular cyclic AMP (cAMP) levels.

1. Cell Culture and Treatment:

  • CHO-hNOP cells are seeded in multi-well plates and grown to a suitable confluency.

  • The cells are pre-incubated with increasing concentrations of the antagonist (this compound or J-113397) for a specific duration.

  • The cells are then stimulated with a fixed concentration of a NOP receptor agonist (e.g., N/OFQ) in the presence of an adenylyl cyclase activator, such as forskolin.

2. cAMP Measurement:

  • After the stimulation period, the cells are lysed.

  • The intracellular cAMP levels are measured using a variety of commercially available kits, often based on competitive immunoassays (e.g., HTRF, ELISA).

3. Data Analysis:

  • The antagonist's effect is quantified as its ability to reverse the agonist-induced inhibition of forskolin-stimulated cAMP accumulation.

  • The data are plotted, and the antagonist's potency is determined, typically expressed as a pKB or IC50 value.

Conclusion

Based on the available in vitro data, this compound is a more potent and selective antagonist of the NOP receptor than J-113397. It exhibits a higher binding affinity and is more effective at blocking the functional consequences of NOP receptor activation in both GTPγS binding and cAMP accumulation assays. This information is crucial for researchers selecting appropriate pharmacological tools for their studies and for those involved in the development of novel NOP receptor-targeted therapeutics.

References

Unveiling the Selectivity of rel-SB-612111 Hydrochloride: A Comparative Guide to its Opioid Receptor Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Comprehensive Analysis of rel-SB-612111 Hydrochloride's Interaction with NOP and Classical Opioid Receptors

This guide provides a detailed comparison of the binding affinity and functional activity of this compound across the nociceptin/orphanin FQ (NOP) receptor and the classical mu (μ), delta (δ), and kappa (κ) opioid receptors. The data presented herein, supported by established experimental protocols, demonstrates the high selectivity of this compound for the NOP receptor, positioning it as a valuable tool for researchers in neuroscience and pharmacology.

Executive Summary

This compound is a potent and selective antagonist of the NOP receptor, also known as the opioid receptor-like 1 (ORL-1) receptor. Extensive in vitro studies have characterized its binding profile and functional activity, revealing a significantly higher affinity for the NOP receptor compared to the classical opioid receptors. This high degree of selectivity minimizes off-target effects, making it an ideal pharmacological probe for investigating the physiological and pathological roles of the NOP receptor system.

Comparative Binding Affinity

Radioligand binding assays are a standard method to determine the affinity of a compound for a specific receptor. In these assays, a radiolabeled ligand with known affinity for the receptor is competed off by the test compound. The inhibition constant (Ki) is then calculated, with a lower Ki value indicating a higher binding affinity.

The table below summarizes the binding affinities of this compound for the human NOP, mu, delta, and kappa opioid receptors.

ReceptorBinding Affinity (Ki, nM)Selectivity vs. NOPReference
NOP (ORL-1) 0.33-[1]
Mu (μ) 57.6174-fold[1]
Kappa (κ) 160.5486-fold[1]
Delta (δ) 21096391-fold[1]

As the data illustrates, this compound exhibits a sub-nanomolar affinity for the NOP receptor, while its affinity for the mu, kappa, and delta opioid receptors is significantly lower, demonstrating a clear selectivity profile.

Comparative Functional Activity

Functional assays are crucial for determining whether a compound acts as an agonist (activates the receptor), an antagonist (blocks the receptor), or has no effect. The GTPγS binding assay is a widely used functional assay that measures the activation of G-proteins, a key step in the signaling cascade of opioid receptors.

Studies have shown that this compound is a competitive antagonist at the NOP receptor. In functional assays, it effectively blocks the activity of NOP receptor agonists. For instance, in GTPγS binding and cAMP accumulation assays using cells expressing the human NOP receptor, SB-612111 competitively antagonized the effects of the NOP agonist N/OFQ, with pKB values of 9.70 and 8.63, respectively, while showing no intrinsic agonist activity.[1]

Crucially, investigations into its effects on the classical opioid receptors have revealed a lack of functional activity. One study demonstrated that at a concentration of 1 µM, SB-612111 did not alter the effects of classical opioid receptor agonists in electrically stimulated tissues.[1] Another study confirmed that SB-612111 had no intrinsic agonistic activity and did not affect the G-protein coupled inwardly rectifying K+ (GIRK) current induced by a mu-opioid receptor agonist at concentrations up to 1µM.

This lack of agonistic or antagonistic activity at mu, delta, and kappa opioid receptors at concentrations where it is a potent NOP antagonist further underscores its remarkable selectivity.

Signaling Pathway and Experimental Workflow

To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.

Opioid Receptor G-protein Signaling Pathway cluster_receptor Cell Membrane Opioid_Receptor Opioid Receptor (NOP, Mu, Delta, Kappa) G_Protein Gαi/o-GDP Opioid_Receptor->G_Protein Activates GTP GTP G_Protein->GTP Exchanges GDP for GTP Effector Downstream Effector (e.g., Adenylyl Cyclase) G_Protein->Effector Gαi/o-GTP Dissociates & Modulates Effector Agonist Agonist Agonist->Opioid_Receptor Binds & Activates Antagonist rel-SB-612111 (at NOP) Antagonist->Opioid_Receptor Binds & Blocks GDP GDP

Opioid receptor signaling pathway.

Experimental Workflow for Radioligand Binding Assay Start Start Prepare_Membranes Prepare cell membranes expressing opioid receptors Start->Prepare_Membranes Incubate Incubate membranes with radioligand and varying concentrations of rel-SB-612111 Prepare_Membranes->Incubate Separate Separate bound and free radioligand by filtration Incubate->Separate Measure Measure radioactivity of bound radioligand Separate->Measure Analyze Analyze data to determine Ki values Measure->Analyze End End Analyze->End

Radioligand binding assay workflow.

Experimental Workflow for GTPγS Binding Assay Start Start Prepare_Membranes Prepare cell membranes expressing opioid receptors Start->Prepare_Membranes Incubate Incubate membranes with agonist, [35S]GTPγS, and varying concentrations of rel-SB-612111 Prepare_Membranes->Incubate Separate Separate bound and free [35S]GTPγS by filtration Incubate->Separate Measure Measure radioactivity of bound [35S]GTPγS Separate->Measure Analyze Analyze data to determine antagonist potency (pKB) Measure->Analyze End End Analyze->End

References

Comparative Efficacy of rel-SB-612111 Hydrochloride in Diverse Pain Models: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of rel-SB-612111 hydrochloride (SB-612111) in various preclinical pain models. The information is presented to facilitate an understanding of its potential as a therapeutic agent, with supporting experimental data and detailed methodologies.

This compound is a potent and selective non-peptide antagonist of the Nociceptin/Orphanin FQ (N/OFQ) peptide (NOP) receptor.[1] The NOP receptor and its endogenous ligand, N/OFQ, are key modulators of pain perception. Activation of the NOP receptor can produce either pain-relieving (analgesic) or pain-promoting (pronociceptive) effects depending on the location in the nervous system and the specific pain state.[2] SB-612111 exerts its effects by blocking the actions of N/OFQ at the NOP receptor. This guide will delve into its performance in neuropathic and inflammatory pain models, drawing comparisons with standard-of-care analgesics where data is available.

Quantitative Data on Efficacy

The following tables summarize the quantitative efficacy of SB-612111 and comparator drugs in preclinical models of neuropathic and inflammatory pain.

Neuropathic Pain Models

Table 1: Efficacy in the Spinal Nerve Ligation (SNL) Model of Neuropathic Pain

CompoundSpeciesAdministration RouteDose RangePrimary OutcomeEfficacyComparator(s)
SB-612111 MiceSubcutaneous (s.c.)10 mg/kgPotentiation of Morphine-induced AntiallodyniaSignificantly potentiated the antiallodynic effect of morphine (1, 3, and 10 mg/kg).[3]Morphine alone
SB-612111 MiceSubcutaneous (s.c.)10 mg/kgPotentiation of Morphine-induced Antinociception (Tail-flick)Significantly potentiated the antinociceptive effect of morphine (3 mg/kg).[3]Morphine alone
Gabapentin (B195806) RatsIntraperitoneal (i.p.)100 mg/kg (early treatment)Delayed development of allodyniaDevelopment of allodynia was delayed up to postoperative day 10.[4]Untreated control
Gabapentin RatsPer os (p.o.)300 mg/kgReduction of tactile allodyniaProduced a 62.39% decrease in allodynia.[5]Vehicle
Pregabalin (B1679071) RatsPer os (p.o.)30 mg/kgReduction of tactile allodyniaProduced a 62.51% decrease in allodynia.[5]Vehicle

Note: Direct head-to-head comparative studies of standalone SB-612111 efficacy against gabapentinoids in the SNL model are limited in the reviewed literature. The data presented for gabapentin and pregabalin are from separate studies and are provided for contextual comparison.

Inflammatory Pain Models

Table 2: Efficacy in Carrageenan-Induced Inflammatory Pain

CompoundSpeciesAdministration RouteDose RangePrimary OutcomeEfficacyComparator(s)
Indomethacin (B1671933) RatsNot specified0.66 - 2 mg/kgInhibition of paw edemaDose-dependently inhibited carrageenan-induced paw edema.[1]Vehicle
Indomethacin RatsNot specified10 mg/kgInhibition of paw edemaSuppressed edema development by 54% at 3 hours post-carrageenan.[6]Vehicle
Diclofenac (B195802) HumansTopical1% gelPain relief in osteoarthritisComparable efficacy to oral diclofenac with fewer side effects.[7]Oral Diclofenac
Naproxen RatsNot specified15 mg/kgInhibition of paw edemaSuppressed edema development by 73% at 3 hours post-carrageenan.[6]Vehicle

Note: Quantitative data on the standalone efficacy of SB-612111 in the carrageenan-induced paw edema model was not available in the reviewed literature. The data for NSAIDs are provided as a benchmark for anti-inflammatory efficacy in this standard model.

Experimental Protocols

Spinal Nerve Ligation (SNL) Model

This surgical model is used to induce peripheral neuropathic pain that mimics symptoms such as allodynia (pain from a non-painful stimulus) and hyperalgesia (increased sensitivity to pain).

Surgical Procedure:

  • Anesthesia: The animal (rat or mouse) is anesthetized using an appropriate anesthetic agent (e.g., isoflurane).

  • Incision: A dorsal midline incision is made at the L4-S2 vertebral levels to expose the paraspinal muscles.[8]

  • Exposure of Spinal Nerves: The L6 transverse process is removed to expose the L4 to L6 spinal nerves.[9]

  • Ligation: The L5 and L6 spinal nerves are carefully isolated and tightly ligated with a silk suture.[9]

  • Closure: The muscle and skin incisions are closed with sutures and wound clips, respectively.[9]

  • Post-operative Care: Animals are monitored during recovery and provided with appropriate post-operative analgesia and care.

  • Behavioral Testing: Behavioral signs of neuropathic pain, such as mechanical allodynia (measured with von Frey filaments), typically develop within a few days and can persist for several weeks.[5]

Carrageenan-Induced Paw Edema Model

This is a widely used and reproducible model of acute inflammation.

Procedure:

  • Baseline Measurement: The baseline volume or thickness of the animal's hind paw is measured using a plethysmometer or calipers.[10]

  • Carrageenan Injection: A solution of lambda carrageenan (typically 1% in saline) is injected into the subplantar surface of the hind paw.[10]

  • Drug Administration: The test compound (e.g., SB-612111 or an NSAID) is typically administered before the carrageenan injection.

  • Edema Measurement: Paw volume or thickness is measured at various time points after the carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).[6]

  • Data Analysis: The increase in paw volume is calculated as an indicator of edema. The percentage inhibition of edema by the test compound is determined by comparing the increase in paw volume in the treated group to the vehicle-treated control group.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

NOP_Receptor_Signaling_Pathway cluster_membrane Cell Membrane NOP_Receptor NOP Receptor Gi_Go Gi/o Protein NOP_Receptor->Gi_Go Activates AC Adenylyl Cyclase Gi_Go->AC Inhibits K_channel ↑ K+ Conductance (Hyperpolarization) Gi_Go->K_channel Activates Ca_channel ↓ Ca2+ Conductance (↓ Neurotransmitter Release) Gi_Go->Ca_channel Inhibits cAMP ↓ cAMP AC->cAMP N_OFQ N/OFQ (Ligand) N_OFQ->NOP_Receptor Binds & Activates SB_612111 SB-612111 (Antagonist) SB_612111->NOP_Receptor Blocks

Caption: NOP Receptor Signaling Pathway.

Experimental_Workflow_Neuropathic_Pain cluster_model Spinal Nerve Ligation (SNL) Model cluster_treatment Treatment and Assessment Surgery SNL Surgery (L5/L6 Ligation) Development Development of Neuropathic Pain (Several Days) Surgery->Development Behavior Baseline Behavioral Testing (e.g., von Frey) Development->Behavior Drug_Admin Administer SB-612111 or Comparator Drug Behavior->Drug_Admin Post_Behavior Post-treatment Behavioral Testing Drug_Admin->Post_Behavior Analysis Data Analysis (Paw Withdrawal Threshold) Post_Behavior->Analysis

Caption: Experimental Workflow for Neuropathic Pain Model.

Experimental_Workflow_Inflammatory_Pain cluster_model Carrageenan-Induced Paw Edema Model cluster_assessment Assessment Baseline Baseline Paw Volume Measurement Drug_Admin Administer SB-612111 or Comparator Drug Baseline->Drug_Admin Carrageenan Inject Carrageenan into Paw Drug_Admin->Carrageenan Measure_Edema Measure Paw Volume at Timed Intervals Carrageenan->Measure_Edema Analysis Data Analysis (% Inhibition of Edema) Measure_Edema->Analysis

Caption: Experimental Workflow for Inflammatory Pain Model.

References

Validating NOP Receptor Blockade: A Comparative Guide to rel-SB-612111 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of rel-SB-612111 hydrochloride, a potent and selective Nociceptin/Orphanin FQ (NOP) receptor antagonist, with other alternatives. It includes supporting experimental data, detailed protocols for key validation assays, and visualizations of the underlying signaling pathways and experimental workflows. This document is intended for researchers, scientists, and drug development professionals working on the NOP receptor system.

Introduction to NOP Receptor and this compound

The Nociceptin/Orphanin FQ (N/OFQ) peptide receptor, also known as the NOP receptor (or ORL-1), is a G protein-coupled receptor (GPCR) belonging to the opioid receptor family.[1][2] Unlike classical opioid receptors, its activation by the endogenous ligand N/OFQ can produce a complex array of physiological effects, including modulation of pain, anxiety, and reward pathways.[3][4] The compound this compound is a well-characterized, potent, and highly selective non-peptide antagonist of the NOP receptor.[5][6] Its selectivity and potency make it an invaluable pharmacological tool for investigating the therapeutic potential of NOP receptor blockade.[7][8]

Comparative Performance Data

The efficacy of this compound is best understood when compared directly with other NOP receptor antagonists, such as the standard compound J-113397. The following tables summarize the quantitative data from key in vitro and in vivo studies.

Table 1: In Vitro Receptor Binding Affinity and Selectivity

This table compares the binding affinity (Ki, nM) of rel-SB-612111 and J-113397 for the human NOP receptor and classical opioid receptors (μ, κ, δ). Lower Ki values indicate higher binding affinity. Selectivity is demonstrated by the significantly lower Ki for the NOP receptor compared to others.

CompoundNOP Ki (nM)μ-Opioid Ki (nM)κ-Opioid Ki (nM)δ-Opioid Ki (nM)Selectivity (NOP vs. μ/κ/δ)
rel-SB-612111 0.33[6][9]57.6[9]160.5[9]2109[9]~174x / ~486x / ~6391x[6][8]
J-113397 Higher Ki (less potent) than SB-612111[5]Data not specifiedData not specifiedData not specifiedLower selectivity than SB-612111[5]
Table 2: In Vitro Functional Antagonism

Functional assays measure the ability of an antagonist to block the action of an agonist (N/OFQ). The antagonist potency is expressed as pKB or pA2 values, where a higher value indicates greater potency.

Assay TypeParameterrel-SB-612111 J-113397 Reference
GTPγS BindingpKB9.708.71[5]
cAMP AccumulationpKB8.637.95[5]
Isolated Tissue AssayspA28.20 - 8.502- to 9-fold less potent[5]
Table 3: In Vivo Efficacy in Animal Models

This table presents the effective dose (ED50) of rel-SB-612111 required to produce a therapeutic effect in relevant animal models. A lower ED50 value indicates higher potency.

Animal Model / EffectParameterrel-SB-612111 Reference
Antagonism of N/OFQ-induced thermal hyperalgesia (rat)ED500.62 mg/kg (i.v.)[6][8]
Antagonism of N/OFQ's anti-morphine action (mouse)ED500.69 mg/kg[6][8]
Antidepressant-like effects (mouse forced swim test)-Effective at 1-10 mg/kg[7]
Reversal of thermal hyperalgesia (rat inflammatory pain)-Effective[8]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for the key assays used to characterize NOP receptor antagonists.

Radioligand Displacement Binding Assay

This assay determines the binding affinity (Ki) of a compound for the NOP receptor.

  • Objective: To measure the concentration of this compound required to displace a specific radiolabeled ligand from the NOP receptor.

  • Materials:

    • Cell membranes from CHO cells expressing the human NOP receptor (CHO-hNOP).[5]

    • Radioligand: [³H]N/OFQ.[5]

    • Test Compound: this compound, serially diluted.

    • Non-specific binding control: High concentration of unlabeled N/OFQ (e.g., 1 µM).[10][11]

    • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

    • Filtration apparatus with glass fiber filters (e.g., GF/C).

  • Procedure:

    • In a 96-well plate, incubate CHO-hNOP cell membranes with various concentrations of rel-SB-612111 and a fixed concentration of [³H]N/OFQ.[10]

    • Parallel incubations are performed with an excess of unlabeled N/OFQ to determine non-specific binding.

    • Incubate at room temperature for 60 minutes.[11]

    • Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove unbound radioligand.[10]

    • Measure the radioactivity retained on the filters using a liquid scintillation counter.

    • Calculate specific binding by subtracting non-specific counts from total counts.

    • Determine the IC₅₀ value (concentration of antagonist that inhibits 50% of specific binding) and convert it to a Ki value using the Cheng-Prusoff equation.[10]

[³⁵S]GTPγS Binding Assay

This is a functional assay to quantify G protein activation and its inhibition by an antagonist.[12]

  • Objective: To measure the ability of this compound to block N/OFQ-stimulated binding of [³⁵S]GTPγS to G proteins.

  • Materials:

    • CHO-hNOP cell membranes.

    • Agonist: N/OFQ.

    • Antagonist: this compound.

    • Radioligand: [³⁵S]GTPγS (a non-hydrolyzable GTP analog).[13]

    • GDP (10 µM).[10]

    • Assay Buffer: 20 mM HEPES, 10 mM MgCl₂, 100 mM NaCl, pH 7.4.[10]

  • Procedure:

    • Pre-incubate cell membranes with varying concentrations of rel-SB-612111.

    • Add a fixed concentration of the agonist N/OFQ to stimulate the receptor.

    • Add GDP and [³⁵S]GTPγS to the mixture.[10]

    • Incubate at 25-30°C for 60 minutes.[10][14]

    • Terminate the reaction by filtration through glass fiber filters.

    • Quantify the amount of bound [³⁵S]GTPγS by scintillation counting.

    • Data are analyzed to determine the antagonist's ability to shift the agonist concentration-response curve, from which the pKB value is calculated.

cAMP Accumulation Assay

This functional assay measures the downstream effect of NOP receptor activation on the second messenger cAMP.

  • Objective: To assess the ability of this compound to reverse the N/OFQ-mediated inhibition of adenylyl cyclase.

  • Materials:

    • Whole CHO-hNOP cells.[5]

    • Adenylyl cyclase stimulator: Forskolin (B1673556).

    • Agonist: N/OFQ.

    • Antagonist: this compound.

    • cAMP detection kit (e.g., HTRF, ELISA).

  • Procedure:

    • Culture CHO-hNOP cells in appropriate plates.

    • Pre-incubate the cells with various concentrations of rel-SB-612111.

    • Add a fixed concentration of N/OFQ along with forskolin to stimulate cAMP production. NOP activation by N/OFQ will inhibit this stimulation.[10][15]

    • Incubate for a defined period (e.g., 10-15 minutes).[16]

    • Lyse the cells and measure the intracellular cAMP concentration using a suitable detection kit.

    • The antagonist's potency (pKB) is determined by its ability to restore cAMP levels in the presence of N/OFQ.[5]

Visualizations: Pathways and Workflows

NOP Receptor Signaling Pathway

The NOP receptor is coupled to inhibitory G proteins (Gi/o).[15] Agonist binding initiates a signaling cascade that is blocked by antagonists like rel-SB-612111.

NOP_Signaling_Pathway cluster_membrane Cell Membrane NOP NOP Receptor G_Protein Gi/o Protein AC Adenylyl Cyclase cAMP cAMP AC->cAMP Ca_Channel Ca²⁺ Channel Ca_in Ca²⁺ Influx Ca_Channel->Ca_in K_Channel K⁺ Channel (GIRK) K_out K⁺ Efflux K_Channel->K_out G_Protein->AC Inhibits G_Protein->Ca_Channel Inhibits G_Protein->K_Channel Activates N_OFQ N/OFQ (Agonist) N_OFQ->NOP Binds & Activates SB612111 rel-SB-612111 (Antagonist) SB612111->NOP Binds & Blocks ATP ATP ATP->AC

Caption: NOP receptor signaling and point of antagonist blockade.

Experimental Workflow for Antagonist Validation

The validation of a novel NOP receptor antagonist follows a logical progression from initial binding studies to functional characterization and finally to in vivo efficacy testing.

Antagonist_Validation_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Validation Binding 1. Binding Assays (Determine Ki, Selectivity) GTP 2. GTPγS Assay (Confirm Functional Antagonism) Binding->GTP Proceed if potent & selective cAMP 3. cAMP Assay (Assess Downstream Blockade) GTP->cAMP Confirm antagonism in different pathway PK 4. Pharmacokinetics (ADME Profile) cAMP->PK Advance lead compound Efficacy 5. Efficacy Models (e.g., Pain, Anxiety) PK->Efficacy Safety 6. Safety & Toxicology (Assess Side Effects) Efficacy->Safety

Caption: Workflow for validating a NOP receptor antagonist.

References

The Interplay of rel-SB-612111 Hydrochloride and Morphine: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of the effects of co-administering the selective NOP receptor antagonist, rel-SB-612111 hydrochloride, with the conventional opioid analgesic, morphine. The following information, supported by experimental data, is intended for researchers, scientists, and drug development professionals investigating novel therapeutic strategies for pain management and opioid-related side effects.

Executive Summary

The co-administration of this compound with morphine presents a promising avenue for enhancing the therapeutic profile of morphine. Preclinical studies have demonstrated that rel-SB-612111 can counteract the development of tolerance to morphine's analgesic effects and potentiate its efficacy in certain pain models. This suggests that a combination therapy could maintain pain relief over extended periods while potentially reducing the required dose of morphine, thereby mitigating dose-dependent side effects. The interaction is rooted in the complex interplay between the nociceptin/orphanin FQ (NOP) and the mu-opioid receptor (MOR) signaling pathways.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies investigating the interaction between this compound and morphine.

Table 1: Effect of rel-SB-612111 on Morphine Analgesia and Tolerance

Experimental ModelParameter MeasuredMorphine AloneMorphine + rel-SB-612111Key Finding
Mouse Hot-Plate TestReversal of Morphine ToleranceDevelopment of tolerance observedTolerance to morphine's antinociceptive effect was reversed.SB-612111 administration can reverse established tolerance to morphine.[1]
Mouse Hot-Plate TestAntagonism of Nociceptin's Anti-Morphine EffectNociceptin reduces morphine's effectSB-612111 antagonized the anti-morphine action of nociceptin.ED₅₀ = 0.69 mg/kg (i.v.) for SB-612111.[1]
Rat Neuropathic Pain Model (Spinal Nerve Ligation)Mechanical Antiallodynia (von Frey Test)Dose-dependent increase in paw withdrawal threshold.SB-612111 (10 mg/kg) significantly potentiated the antiallodynic effect of morphine (3 mg/kg).Co-administration enhances morphine's efficacy in a chronic pain model.

Signaling Pathway Interactions

The analgesic and other physiological effects of morphine are primarily mediated through the activation of the mu-opioid receptor (MOR), a G-protein coupled receptor (GPCR). In contrast, rel-SB-612111 acts as an antagonist at the NOP receptor, another GPCR. The interaction between these two systems is complex and involves crosstalk at the signaling level.

Morphine Signaling Pathway

Activation of the MOR by morphine leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. It also modulates ion channels, leading to neuronal hyperpolarization and reduced neurotransmitter release, which ultimately dampens pain signals.

Morphine Morphine MOR Mu-Opioid Receptor (MOR) Morphine->MOR binds G_protein Gi/o Protein MOR->G_protein activates Adenylyl_Cyclase Adenylyl Cyclase G_protein->Adenylyl_Cyclase inhibits Ion_Channels Ion Channels (↑ K+ efflux, ↓ Ca2+ influx) G_protein->Ion_Channels modulates cAMP ↓ cAMP Adenylyl_Cyclase->cAMP Neuronal_Activity ↓ Neuronal Excitability ↓ Neurotransmitter Release Ion_Channels->Neuronal_Activity Analgesia Analgesia Neuronal_Activity->Analgesia

Caption: Simplified Morphine Signaling Pathway
rel-SB-612111 and NOP Receptor Signaling

The NOP receptor, when activated by its endogenous ligand nociceptin/orphanin FQ (N/OFQ), also couples to Gi/o proteins, leading to cellular inhibition. By blocking this receptor, rel-SB-612111 prevents the effects of N/OFQ. In some contexts, N/OFQ has anti-analgesic properties, and therefore, its blockade by SB-612111 can enhance analgesia.

SB612111 rel-SB-612111 NOPR NOP Receptor SB612111->NOPR blocks G_protein_NOP Gi/o Protein NOPR->G_protein_NOP activates N_OFQ N/OFQ N_OFQ->NOPR binds Cellular_Inhibition Cellular Inhibition G_protein_NOP->Cellular_Inhibition Anti_Analgesic_Effect Anti-Analgesic Effect Cellular_Inhibition->Anti_Analgesic_Effect

Caption: rel-SB-612111 Mechanism of Action
Interaction of Morphine and rel-SB-612111 Signaling

The co-localization of MOR and NOP receptors in key pain-processing regions of the central nervous system suggests a functional interaction. Evidence points towards the formation of heterodimers between these receptors, which can alter their signaling properties. By blocking the NOP receptor, rel-SB-612111 may prevent the N/OFQ-mediated attenuation of morphine's effects, thus restoring or enhancing analgesia and counteracting tolerance.

cluster_morphine Morphine Pathway cluster_sb612111 SB-612111 Pathway Morphine Morphine MOR MOR Morphine->MOR MOR_signaling Analgesic Signaling MOR->MOR_signaling NOPR_signaling Anti-Analgesic Signaling MOR->NOPR_signaling crosstalk (inhibition) Enhanced_Analgesia Enhanced Analgesia & Reduced Tolerance MOR_signaling->Enhanced_Analgesia SB612111 rel-SB-612111 NOPR NOP Receptor SB612111->NOPR blocks NOPR->MOR_signaling crosstalk (inhibition) NOPR->NOPR_signaling NOPR_signaling->Enhanced_Analgesia blockade enhances

Caption: MOR and NOP Receptor Signaling Crosstalk

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.

Hot-Plate Test for Morphine Tolerance and Reversal by rel-SB-612111

Objective: To assess the development of tolerance to morphine's analgesic effect and its reversal by rel-SB-612111.

Animals: Male ICR mice.

Procedure:

  • Baseline Latency: Determine the baseline paw lick or jump latency for each mouse on a hot plate maintained at a constant temperature (e.g., 55 ± 0.5°C). A cut-off time (e.g., 30 seconds) is used to prevent tissue damage.

  • Induction of Tolerance: Administer morphine (e.g., 10 mg/kg, s.c.) twice daily for a set period (e.g., 7 days).

  • Assessment of Tolerance: On the day after the last chronic morphine injection, administer an acute dose of morphine (e.g., 10 mg/kg, s.c.) and measure the paw lick/jump latency at various time points (e.g., 30, 60, 90 minutes) to confirm the development of tolerance (a significant decrease in latency compared to the initial acute morphine effect).

  • Reversal of Tolerance: In a separate group of morphine-tolerant mice, administer rel-SB-612111 (e.g., 1-10 mg/kg, i.p. or i.v.) prior to the acute morphine challenge.

  • Data Analysis: Compare the paw lick/jump latencies between the morphine-tolerant group and the group receiving rel-SB-612111 and morphine. An increase in latency in the co-administration group indicates a reversal of tolerance.

Von Frey Test for Mechanical Allodynia

Objective: To evaluate the effect of rel-SB-612111 on morphine-induced antiallodynia in a neuropathic pain model.

Animals: Male Sprague-Dawley rats with spinal nerve ligation.

Procedure:

  • Baseline Threshold: Acclimatize the animals to the testing environment. Using a series of calibrated von Frey filaments with increasing stiffness, determine the paw withdrawal threshold by applying the filaments to the plantar surface of the hind paw. The threshold is the lowest force that elicits a withdrawal response.

  • Drug Administration: Administer morphine (e.g., 3 mg/kg, s.c.) alone or in combination with rel-SB-612111 (e.g., 10 mg/kg, i.p.).

  • Post-treatment Assessment: Measure the paw withdrawal threshold at various time points after drug administration (e.g., 30, 60, 120 minutes).

  • Data Analysis: Compare the paw withdrawal thresholds between the group receiving morphine alone and the group receiving the combination. A significant increase in the withdrawal threshold in the combination group indicates potentiation of the antiallodynic effect.

Conclusion

The available preclinical evidence strongly suggests that the co-administration of this compound with morphine holds significant therapeutic potential. By antagonizing the NOP receptor, rel-SB-612111 can reverse morphine tolerance and enhance its analgesic efficacy. This dual-receptor strategy could lead to the development of more effective and safer pain management therapies. Further research is warranted to fully elucidate the molecular mechanisms of interaction and to translate these promising preclinical findings into clinical applications.

References

Assessing the Selectivity of rel-SB-612111 for Nociceptin/Orphanin FQ Peptide (NOP) Receptors Over Mu-Opioid Receptors

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison for Researchers and Drug Development Professionals

This guide provides a comprehensive analysis of the binding selectivity of rel-SB-612111, a potent and selective nonpeptide antagonist for the Nociceptin/Orphanin FQ peptide (NOP) receptor, also known as the opiate receptor-like orphan receptor (ORL-1).[1][2] The following sections present quantitative data, detailed experimental protocols, and visual representations of relevant signaling pathways and workflows to objectively compare the compound's performance at the NOP receptor versus the mu-opioid receptor (MOR).

Data Presentation: Binding Affinity Profile of rel-SB-612111

The selectivity of rel-SB-612111 is demonstrated by its significantly higher binding affinity for the human NOP receptor compared to classical opioid receptors. The inhibitory constant (Ki) is a measure of binding affinity; a lower Ki value indicates a higher affinity.

Receptor SubtypeLigandBinding Affinity (Ki) [nM]Selectivity over Mu-Opioid Receptor (Fold)
NOP (hORL-1) rel-SB-612111 0.33 174x
Mu-Opioid (μ)rel-SB-61211157.61x
Delta-Opioid (δ)rel-SB-61211121090.027x
Kappa-Opioid (κ)rel-SB-612111160.50.36x

Data compiled from multiple sources.[2][3][4]

Experimental Protocols

The following are detailed methodologies for the key experiments used to determine the binding affinity and functional antagonism of rel-SB-612111.

Radioligand Competition Binding Assay for Ki Determination

This assay determines the binding affinity (Ki) of an unlabeled compound (rel-SB-612111) by measuring its ability to displace a radiolabeled ligand from a receptor.

1. Receptor Preparation:

  • Cell membranes expressing the human NOP or mu-opioid receptor (e.g., from CHO or HEK293 cells) are prepared.

  • Frozen cell pellets or tissues are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA with protease inhibitors).

  • The homogenate is centrifuged to pellet the membranes, which are then washed and resuspended in an appropriate assay buffer.

  • Protein concentration is determined using a standard method like the BCA assay.

2. Assay Procedure:

  • The assay is typically conducted in a 96-well plate format.

  • Total Binding: Receptor membranes are incubated with a fixed concentration of a suitable radioligand (e.g., [³H]-nociceptin for NOP, [³H]-DAMGO for MOR).

  • Non-specific Binding: A parallel incubation is performed in the presence of a high concentration of a non-radiolabeled antagonist (e.g., unlabeled naloxone (B1662785) for MOR) to determine the amount of radioligand that binds to non-receptor components.

  • Competition Binding: Receptor membranes are incubated with the radioligand and varying concentrations of the unlabeled test compound, rel-SB-612111.

  • The plates are incubated (e.g., 60 minutes at 25-30°C) to allow the binding to reach equilibrium.[3]

3. Filtration and Quantification:

  • The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

  • The filters are washed with ice-cold buffer to minimize non-specific binding.

  • Scintillation fluid is added to the filters, and the radioactivity is measured using a scintillation counter.

4. Data Analysis:

  • Specific binding is calculated by subtracting non-specific binding from total binding.

  • The data are plotted as the percentage of specific binding against the logarithm of the test compound concentration to generate a dose-response curve.

  • The IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding) is determined from this curve.

  • The Ki value is calculated from the IC₅₀ using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[3]

[³⁵S]GTPγS Binding Assay for Functional Antagonism

This functional assay measures the activation of G-proteins, which is an early event in GPCR signaling. It can be used to differentiate agonists from antagonists.

1. Membrane Preparation:

  • Membranes from cells expressing the NOP receptor are prepared as described in the radioligand binding assay protocol.

2. Assay Procedure:

  • To determine the antagonist properties of rel-SB-612111, membranes are pre-incubated with varying concentrations of the compound.

  • A fixed concentration of a NOP receptor agonist (e.g., N/OFQ) is then added to stimulate the receptor.

  • [³⁵S]GTPγS, a non-hydrolyzable analog of GTP, is added to the reaction. Upon receptor activation, the Gα subunit releases GDP and binds [³⁵S]GTPγS.

  • The incubation is carried out at 30°C for a defined period (e.g., 30-60 minutes).

3. Filtration and Quantification:

  • The reaction is stopped by rapid filtration through glass fiber filters.

  • The filters are washed with cold buffer and the amount of bound [³⁵S]GTPγS is quantified using a scintillation counter.

4. Data Analysis:

  • The antagonist effect of rel-SB-612111 is observed as a concentration-dependent inhibition of the agonist-stimulated [³⁵S]GTPγS binding.

  • The data are analyzed to determine the potency of rel-SB-612111 as an antagonist, often expressed as a pA₂ or K₈ value.

Visualizations: Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key signaling pathways for NOP and mu-opioid receptors and a typical experimental workflow for a competitive binding assay.

G_protein_signaling NOP and Mu-Opioid Receptor Signaling Pathways cluster_NOP NOP Receptor Pathway cluster_MOR Mu-Opioid Receptor Pathway Ligand_NOP N/OFQ (Agonist) or SB-612111 (Antagonist) NOP NOP Receptor Ligand_NOP->NOP Binds G_Protein_NOP Gi/o Protein NOP->G_Protein_NOP Activates (Agonist) Blocks (Antagonist) AC_NOP Adenylyl Cyclase G_Protein_NOP->AC_NOP Inhibits cAMP_NOP ↓ cAMP AC_NOP->cAMP_NOP Leads to Ligand_MOR Morphine (Agonist) MOR Mu-Opioid Receptor Ligand_MOR->MOR Binds G_Protein_MOR Gi/o Protein MOR->G_Protein_MOR Activates AC_MOR Adenylyl Cyclase G_Protein_MOR->AC_MOR Inhibits cAMP_MOR ↓ cAMP AC_MOR->cAMP_MOR Leads to

Caption: NOP and Mu-Opioid Receptor Signaling Pathways.

competitive_binding_workflow Experimental Workflow: Competitive Binding Assay start Start: Prepare Reagents reagents Receptor Membranes Radioligand ([L]) Test Compound (SB-612111) start->reagents incubation Incubate Components in 96-well Plate (Total, Non-specific, Competition) reagents->incubation filtration Rapid Filtration (Separates Bound from Unbound Ligand) incubation->filtration counting Scintillation Counting (Quantify Radioactivity) filtration->counting analysis Data Analysis counting->analysis ic50 Determine IC50 from Dose-Response Curve analysis->ic50 cheng_prusoff Calculate Ki using Cheng-Prusoff Equation ic50->cheng_prusoff end End: Determine Ki value cheng_prusoff->end

Caption: Experimental Workflow for a Competitive Binding Assay.

References

Independent Validation of rel-SB-612111 Hydrochloride Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the pharmacological activity of rel-SB-612111 hydrochloride, a potent and selective Nociceptin (B549756)/Orphanin FQ (N/OFQ) peptide (NOP) receptor antagonist, with an alternative compound, J-113,397. The information presented is collated from publicly available experimental data to assist researchers in their evaluation of these pharmacological tools.

This compound is a selective antagonist for the NOP receptor, also known as the opioid receptor-like 1 (ORL-1) receptor.[1][2][3] It exhibits high affinity for the human NOP receptor with a Ki of 0.33 nM.[1][2] Its selectivity for the NOP receptor is significantly higher compared to classical opioid receptors, with Ki values of 57.6 nM for the mu-opioid receptor, 2109 nM for the delta-opioid receptor, and 160.5 nM for the kappa-opioid receptor.[2] In vivo studies have demonstrated its ability to antagonize the effects of nociceptin and have suggested its potential in studying mood-related behaviors and neurological conditions.[4][5][6][7]

Comparative Analysis of NOP Receptor Antagonists

The following table summarizes the in vitro activity of this compound in comparison to J-113,397, an earlier generation NOP receptor antagonist.[3][8]

CompoundTarget ReceptorAssay TypeMeasured ParameterValue
This compound Human NOPReceptor BindingKi0.33 nM[1][2]
Human Mu-OpioidReceptor BindingKi57.6 nM[2]
Human Delta-OpioidReceptor BindingKi2109 nM[2]
Human Kappa-OpioidReceptor BindingKi160.5 nM[2]
Human NOPGTPγS BindingpKB9.70[8]
Human NOPcAMP AccumulationpKB8.63[8]
J-113,397 Human NOPGTPγS BindingpKB8.71[8]
Human NOPcAMP AccumulationpKB7.95[8]

Experimental Protocols

The data presented in this guide are based on the following key experimental methodologies:

1. Radioligand Binding Assays: These assays were performed using cell membranes from Chinese hamster ovary (CHO) cells expressing the human recombinant NOP receptor (CHOhNOP). The assay measures the displacement of a radiolabeled ligand ([3H]N/OFQ) by the test compound (SB-612111 or J-113,397) to determine the binding affinity (Ki).[8]

2. GTPγS Binding Assays: This functional assay also utilized CHOhNOP cell membranes. It measures the antagonist's ability to block the N/OFQ-induced stimulation of guanosine (B1672433) 5'-O-(3-[35S]thio)triphosphate (GTPγ[35S]) binding to G-proteins, providing a measure of the compound's functional antagonism (pKB).[8]

3. Cyclic AMP (cAMP) Accumulation Assays: In whole CHOhNOP cells, this assay determines the ability of the antagonist to reverse the N/OFQ-induced inhibition of forskolin-stimulated cAMP production. This provides another measure of the compound's functional antagonist potency (pKB).[8]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway of the NOP receptor and a typical experimental workflow for evaluating antagonist activity.

NOP_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Nociceptin Nociceptin (N/OFQ) NOP_R NOP Receptor (ORL-1) Nociceptin->NOP_R Binds G_protein Gi/o Protein NOP_R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC SB612111 rel-SB-612111 SB612111->NOP_R Antagonizes

Caption: NOP receptor signaling pathway and the antagonistic action of rel-SB-612111.

Experimental_Workflow cluster_in_vitro In Vitro Assays cluster_in_vivo In Vivo Models Binding Radioligand Binding (Ki determination) data Data Analysis & Comparison Binding->data GTPgS GTPγS Binding (pKB determination) GTPgS->data cAMP cAMP Accumulation (pKB determination) cAMP->data Pain Pain Models (e.g., Tail Withdrawal) Pain->data Behavior Behavioral Models (e.g., Forced Swim Test) Behavior->data start Compound Synthesis (rel-SB-612111) evaluation Pharmacological Evaluation start->evaluation evaluation->Binding evaluation->GTPgS evaluation->cAMP evaluation->Pain evaluation->Behavior

References

A Comparative Guide to the In Vitro and In Vivo Efficacy of rel-SB-612111 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro and in vivo efficacy of rel-SB-612111 hydrochloride, a selective antagonist of the Nociceptin/Orphanin FQ (N/OFQ) peptide (NOP) receptor. The information presented herein is supported by experimental data to aid researchers in evaluating its potential applications.

Executive Summary

This compound is a potent and selective nonpeptide antagonist of the NOP receptor.[1][2][3] In vitro studies have demonstrated its high affinity for the NOP receptor with significant selectivity over classical opioid receptors (μ, κ, and δ).[2][3] Functionally, it acts as a competitive antagonist, effectively blocking N/OFQ-induced signaling. In vivo, this compound has shown efficacy in various preclinical models, including those for pain, depression, and traumatic brain injury.[4] This guide presents a detailed analysis of its performance, including comparative data with other NOP receptor antagonists.

In Vitro Efficacy

The in vitro activity of this compound has been characterized through various binding and functional assays.

Receptor Binding Affinity

This compound demonstrates high affinity for the NOP receptor and substantial selectivity over other opioid receptors.

ReceptorKi (nM)Selectivity vs. NOP
NOP 0.33 -
μ (mu)57.6174-fold
κ (kappa)160.5486-fold
δ (delta)21096391-fold
Data sourced from multiple studies.[2][3]
Functional Antagonism

In functional assays, this compound effectively antagonizes the effects of the endogenous NOP receptor agonist, N/OFQ. It has been shown to be more potent than the standard nonpeptide antagonist, (+/-)J-113397.

AssayCell TypeThis compound (pKB / pA2)(+/-)J-113397 (pKB / pA2)
GTPγS BindingCHO(hNOP) cell membranes9.708.71
cAMP AccumulationCHO(hNOP) cells8.637.95
Electrically Stimulated Mouse Vas Deferens8.50-
Electrically Stimulated Rat Vas Deferens8.20-
Electrically Stimulated Guinea Pig Ileum8.32-
pKB and pA2 are measures of antagonist potency.

In Vivo Efficacy

The in vivo effects of this compound have been investigated in several animal models, demonstrating its potential therapeutic utility.

Analgesia and Pain Models

This compound has been shown to antagonize N/OFQ-induced pronociceptive and antinociceptive effects. It also potentiates the action of morphine in morphine-tolerant animals and blocks hyperalgesia in inflammatory pain models.

Animal ModelEffect of this compoundDosage
Mouse Tail Withdrawal AssayPrevented N/OFQ-induced pronociception and antinociceptionup to 3 mg/kg i.p.
Rat Carrageenan Inflammatory Pain ModelAntagonized nociceptin-induced thermal hyperalgesiaED50 = 0.62 mg/kg i.v.
Morphine-Tolerant AnimalsPotentiated the action of morphine-
Models of Depression

In rodent models of depression, this compound has demonstrated antidepressant-like effects.

Animal ModelEffect of this compoundDosage
Mouse Forced Swimming TestReduced immobility time1-10 mg/kg
Mouse Tail Suspension TestReduced immobility time1-10 mg/kg
Traumatic Brain Injury Model

In a rat model of traumatic brain injury (TBI), topical application of SB-612111 improved cerebral blood flow in the ipsilateral side following mild TBI.[4]

Animal ModelEffect of SB-612111Concentrations
Rat Controlled Cortical Impact (CCI) TBIImproved cerebral blood flow10 µM and 100 µM

Signaling Pathways and Experimental Workflows

NOP Receptor Signaling Pathway

The NOP receptor is a G protein-coupled receptor (GPCR) that primarily couples to Gi/o proteins. Activation of the NOP receptor by its endogenous ligand, N/OFQ, leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels. It can also modulate ion channels, such as G protein-coupled inwardly-rectifying potassium channels (GIRKs) and voltage-gated calcium channels. This compound acts as an antagonist at this receptor, blocking the downstream effects of N/OFQ.

NOP_Signaling_Pathway cluster_membrane Cell Membrane NOP NOP Receptor G_protein Gi/o Protein NOP->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition cAMP cAMP AC->cAMP Converts N_OFQ N/OFQ (Agonist) N_OFQ->NOP Binds and Activates SB612111 rel-SB-612111 (Antagonist) SB612111->NOP Binds and Blocks ATP ATP ATP->AC Downstream Downstream Cellular Effects cAMP->Downstream Modulates

NOP Receptor Signaling Pathway
Experimental Workflow: In Vitro Functional Assays

The following diagram illustrates a general workflow for in vitro functional assays used to characterize NOP receptor antagonists.

In_Vitro_Workflow start Start cell_culture Cell Culture (e.g., CHO-hNOP) start->cell_culture assay_prep Assay Preparation (Membrane prep or whole cells) cell_culture->assay_prep incubation Incubation with Test Compounds (SB-612111, Agonist) assay_prep->incubation measurement Signal Measurement (e.g., Radioactivity, Luminescence) incubation->measurement analysis Data Analysis (pKB / pA2 determination) measurement->analysis end End analysis->end

In Vitro Functional Assay Workflow
Experimental Workflow: In Vivo Behavioral Studies

This diagram outlines a typical workflow for in vivo behavioral studies, such as the forced swimming test, to assess the effects of NOP receptor antagonists.

In_Vivo_Workflow start Start acclimation Animal Acclimation start->acclimation drug_admin Drug Administration (Vehicle or SB-612111) acclimation->drug_admin behavioral_test Behavioral Test (e.g., Forced Swim Test) drug_admin->behavioral_test data_collection Data Collection (e.g., Immobility Time) behavioral_test->data_collection stat_analysis Statistical Analysis data_collection->stat_analysis end End stat_analysis->end

In Vivo Behavioral Study Workflow

Experimental Protocols

In Vitro Assays

Receptor Binding Assay (General Protocol)

  • Membrane Preparation: Membranes from cells stably expressing the human NOP receptor (e.g., CHO-hNOP) are prepared.

  • Incubation: Membranes are incubated with a radiolabeled ligand (e.g., [3H]N/OFQ) and varying concentrations of the test compound (this compound).

  • Separation: Bound and free radioligand are separated by rapid filtration.

  • Detection: The amount of bound radioactivity is quantified using liquid scintillation counting.

  • Data Analysis: Ki values are calculated from competition binding curves.

[35S]GTPγS Binding Assay [5]

  • Membrane Incubation: CHO-hNOP cell membranes are incubated with [35S]GTPγS, GDP, and the test compounds (agonist with or without antagonist).[5]

  • Termination: The reaction is terminated by rapid filtration.[5]

  • Quantification: The amount of [35S]GTPγS bound to the membranes is determined by scintillation counting.[5]

  • Analysis: The ability of the antagonist to shift the agonist concentration-response curve is used to calculate its potency (pKB).

cAMP Accumulation Assay [5]

  • Cell Culture: CHO-hNOP cells are cultured in appropriate media.[5]

  • Stimulation: Cells are pre-incubated with the antagonist, followed by stimulation with an agonist (e.g., N/OFQ) in the presence of a phosphodiesterase inhibitor (e.g., IBMX) and forskolin (B1673556) (to stimulate adenylyl cyclase).

  • Lysis and Detection: Cells are lysed, and the intracellular cAMP levels are measured using a suitable assay kit (e.g., HTRF, ELISA).

  • Analysis: The antagonist's ability to reverse the agonist-induced inhibition of forskolin-stimulated cAMP accumulation is quantified to determine its potency (pKB).

In Vivo Assays

Mouse Tail Withdrawal Assay (for nociception)

  • Acclimation: Mice are habituated to the experimental setup.

  • Drug Administration: Animals are treated with the test compound (this compound) via intraperitoneal (i.p.) injection.

  • Nociceptive Testing: The distal part of the tail is immersed in a hot water bath (e.g., 52°C), and the latency to tail withdrawal is recorded.

  • Data Analysis: Changes in tail withdrawal latency are compared between treatment groups.

Mouse Forced Swimming Test (for antidepressant-like effects) [6][7]

  • Apparatus: A transparent cylindrical tank is filled with water (23-25°C) to a depth where the mouse cannot touch the bottom.[6][7]

  • Drug Administration: Mice are administered the test compound or vehicle prior to the test.[8]

  • Test Procedure: Each mouse is placed in the water for a 6-minute session.[6] The duration of immobility during the last 4 minutes is recorded.[9]

  • Data Analysis: The mean immobility time is compared between the different treatment groups.

Controlled Cortical Impact (CCI) Model of TBI in Rats [4]

  • Surgery: Anesthetized rats undergo a craniotomy. A CCI device is used to induce a controlled brain injury.[4]

  • Drug Administration: this compound or vehicle is applied topically to the exposed cortex.[4]

  • Cerebral Blood Flow (CBF) Measurement: CBF is monitored using techniques like laser speckle contrast imaging.[10]

  • Data Analysis: Changes in CBF in the injured area are quantified and compared between treatment groups.[4]

References

Safety Operating Guide

Proper Disposal of rel-SB-612111 Hydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Researchers, scientists, and drug development professionals handling rel-SB-612111 hydrochloride must adhere to strict safety and disposal protocols to ensure a safe laboratory environment and compliance with regulations. This guide provides essential, step-by-step procedures for the proper disposal of this compound.

Personal Protective Equipment (PPE) and Handling

Before beginning any disposal procedure, it is imperative to be equipped with the appropriate personal protective equipment. Handling of this compound should occur in a well-ventilated area.[1]

Required Personal Protective Equipment:

  • Eye Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[1]

  • Hand Protection: Use chemical-impermeable gloves that have been inspected prior to use. Gloves must satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374 derived from it.[1]

  • Body Protection: Wear fire/flame resistant and impervious clothing.[1]

  • Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a full-face respirator.[1]

Spill and Accidental Release Measures

In the event of a spill or accidental release, the following steps should be taken to mitigate exposure and contain the material:

  • Avoid Dust Formation: Take measures to prevent the generation of dust.[1]

  • Ventilate the Area: Ensure adequate ventilation.[1]

  • Remove Ignition Sources: Eliminate all sources of ignition in the vicinity.[1]

  • Evacuate Personnel: Evacuate personnel to a safe area, keeping them upwind of the spill.[1]

  • Containment: Prevent further leakage or spillage if it is safe to do so. Do not allow the chemical to enter drains.[1]

  • Collection: Collect the spilled material and arrange for its disposal. Keep the chemical in suitable, closed containers for disposal.[1]

Disposal Procedures

The primary method for the disposal of this compound is through a licensed chemical destruction facility.[1]

Disposal of Unused Material:

  • The material can be sent to a licensed chemical destruction plant.[1]

  • Alternatively, controlled incineration with flue gas scrubbing is a suitable method.[1]

  • It is crucial to prevent the discharge of this chemical into the environment, including sewer systems.[1]

Disposal of Contaminated Packaging:

  • Containers should be triple-rinsed (or the equivalent).[1]

  • After rinsing, the containers can be offered for recycling or reconditioning.[1]

  • Alternatively, the packaging can be punctured to render it unusable for other purposes and then disposed of in a sanitary landfill.[1]

  • For combustible packaging materials, controlled incineration with flue gas scrubbing is a possible disposal route.[1]

The following diagram illustrates the decision-making process for the proper disposal of this compound and its packaging.

cluster_material This compound cluster_packaging Contaminated Packaging start Unused Material or Contaminated Waste destruct Licensed Chemical Destruction Plant start->destruct Option 1 incinerate Controlled Incineration with Flue Gas Scrubbing start->incinerate Option 2 start_pack Empty Container rinse Triple Rinse (or equivalent) start_pack->rinse incinerate_pack Controlled Incineration (for combustible packaging) start_pack->incinerate_pack If combustible recycle Recycle or Recondition rinse->recycle puncture Puncture to prevent re-use rinse->puncture landfill Dispose in Sanitary Landfill puncture->landfill

Caption: Disposal workflow for this compound and its packaging.

References

Essential Safety and Operational Guidance for Handling rel-SB-612111 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, use, and disposal of rel-SB-612111 hydrochloride, a potent NOP receptor antagonist.

This document provides critical safety and logistical information to ensure the safe handling and use of this compound in a laboratory setting. Adherence to these guidelines is essential to minimize exposure risks and maintain a safe research environment.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a potent pharmaceutical compound. While specific toxicity data is limited, it should be handled with care, assuming it may be harmful if swallowed, inhaled, or absorbed through the skin.[1] High concentrations could be destructive to mucous membranes, the upper respiratory tract, eyes, and skin.[1]

The following table summarizes the recommended personal protective equipment (PPE) for handling this compound.

Operation Eye Protection Hand Protection Respiratory Protection Body Protection
Weighing and preparing solutions (in a containment system) Tightly fitting safety goggles with side-shields[2]Chemical-impermeable gloves (e.g., nitrile)[2]Not generally required if handled within a certified chemical fume hood or glove box.Laboratory coat or disposable gown[3]
Handling solutions Safety glasses with side shieldsChemical-resistant glovesNot generally requiredLaboratory coat
Cleaning spills Tightly fitting safety goggles with side-shields[2]Chemical-impermeable gloves[2]Full-face respirator if exposure limits are exceeded or if ventilation is inadequate[2]Fire/flame resistant and impervious clothing[2]

For handling highly potent active pharmaceutical ingredients (HPAPIs), engineering controls such as chemical fume hoods or glove boxes are the primary means of protection.[4] PPE should be considered a secondary measure.[4] For facilities handling large quantities or with a high frequency of use, more advanced containment solutions like flexible glove bags may be appropriate to minimize exposure.[5]

Experimental Protocol: Preparation of a Stock Solution

This protocol outlines the steps for preparing a stock solution of this compound. All procedures involving the solid compound should be performed in a certified chemical fume hood or other appropriate containment system.

Materials:

Procedure:

  • Preparation: Don the appropriate PPE as outlined in the table above. Ensure the chemical fume hood is functioning correctly.

  • Weighing: Tare a suitable weighing vessel on the analytical balance. Carefully weigh the desired amount of this compound.

  • Solubilization: Add the appropriate solvent to the vessel containing the compound. This compound is soluble in DMSO up to 100 mM and in ethanol up to 50 mM.

  • Mixing: Gently swirl the mixture to dissolve the compound. If necessary, use a vortex mixer or sonicator to aid dissolution.[6]

  • Storage: Store the stock solution at -20°C in a tightly sealed container. For solutions stored at -20°C, it is recommended to use them within one month, while storage at -80°C can extend the stability to six months.[6]

G cluster_prep Preparation cluster_weighing Weighing cluster_solubilization Solubilization cluster_storage Storage start Start ppe Don PPE start->ppe hood Verify Fume Hood Function ppe->hood tare Tare Weighing Vessel hood->tare weigh Weigh Compound tare->weigh add_solvent Add Solvent (DMSO or Ethanol) weigh->add_solvent mix Mix (Vortex/Sonicate if needed) add_solvent->mix store Store at -20°C mix->store end End store->end

Caption: Workflow for preparing a stock solution of this compound.

Operational and Disposal Plans

Handling:

  • Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[2]

  • Avoid the formation of dust and aerosols.[2]

  • Avoid contact with skin and eyes.[2]

  • Do not eat, drink, or smoke when using this product.[7]

  • Wash hands thoroughly after handling.[7]

Disposal:

  • Dispose of waste in accordance with local, regional, and international regulations.[7]

  • Contaminated materials, such as empty containers and disposable PPE, should be treated as hazardous waste.

  • For larger quantities, incineration in a licensed facility is the preferred method of disposal.[8]

G cluster_handling Safe Handling cluster_disposal Disposal A Use in Fume Hood B Avoid Dust/Aerosols A->B C Avoid Contact B->C D No Food/Drink C->D E Wash Hands After D->E F Follow Regulations G Treat as Hazardous Waste F->G H Incinerate Large Quantities G->H

Caption: Key considerations for the safe handling and disposal of this compound.

Emergency Procedures

In case of accidental exposure, follow these immediate first-aid measures:

Exposure Route First-Aid Measure
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[2]
Skin Contact Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Consult a doctor if irritation persists.[2]
Eye Contact Rinse cautiously with water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing and consult a doctor.[2]
Ingestion Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[2]

Spill Response:

  • Minor Spills: Evacuate the area. Wear appropriate PPE. Dampen the solid spill material with water to prevent dust formation, then transfer to a suitable container for disposal.[1]

  • Major Spills: Evacuate the area immediately and prevent entry.[2] Contact your institution's environmental health and safety department.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
rel-SB-612111 hydrochloride
Reactant of Route 2
rel-SB-612111 hydrochloride

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.